Methyl 2-ethylbenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 2-ethylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-8-6-4-5-7-9(8)10(11)12-2/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQKFHNRMJHXLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342606 | |
| Record name | Methyl 2-ethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50604-01-8 | |
| Record name | Methyl 2-ethylbenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50604-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-ethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Methyl 2-ethylbenzoate: A Comprehensive Technical Guide for Scientific Professionals
An in-depth examination of methyl 2-ethylbenzoate, this guide serves as a technical resource for researchers, scientists, and professionals in drug development. It details the molecule's structural, physical, and spectroscopic properties, alongside established protocols for its synthesis and key chemical reactions. The content is structured to provide not just data, but also the scientific reasoning behind the methodologies, ensuring a thorough understanding for practical application.
Molecular Identity and Physicochemical Profile
This compound is an aromatic ester, a derivative of benzoic acid. Its identity is established through a unique combination of identifiers and characteristic properties.
1.1. Nomenclature and Identifiers
-
Systematic IUPAC Name : this compound[1]
-
Synonyms : 2-Ethylbenzoic acid methyl ester, Benzoic acid, 2-ethyl-, methyl ester, Methyl o-ethylbenzoate[1][2]
-
SMILES : CCC1=CC=CC=C1C(=O)OC[1]
1.2. Physicochemical Properties
The physical properties of this compound dictate its behavior in various experimental conditions, from storage to reaction setups. These properties are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 164.20 g/mol | [1][3] |
| Appearance | Colorless oil | [4] |
| Density | ~1.025 - 1.045 g/cm³ at 20-25 °C | [2] |
| Boiling Point | ~220-244 °C | [2][5] |
| Flash Point | 91.67 °C (197.00 °F) | [6] |
| Refractive Index | ~1.507 at 20 °C | [5][6] |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | [1][3] |
| logP (Octanol/Water Partition Coeff.) | 2.03 - 2.59 | [3] |
| Solubility | Almost insoluble in water, miscible with most organic solvents. | [7] |
Spectroscopic Characterization
Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. Key spectral data are outlined below.
-
Mass Spectrometry (GC-MS) : The mass spectrum typically shows a molecular ion peak (M⁺) at m/z 164. Key fragmentation peaks include m/z 132 (loss of methoxy group, •OCH₃) and m/z 77 (phenyl group).[1]
-
Infrared (IR) Spectroscopy : The IR spectrum is characterized by a strong carbonyl (C=O) stretching vibration for the ester group, typically appearing around 1720-1740 cm⁻¹. Other significant peaks include C-O stretching vibrations and absorptions corresponding to the aromatic ring.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum would predictably show signals for the aromatic protons (in the range of 7.0-8.0 ppm), a quartet for the methylene (-CH₂) protons of the ethyl group, a singlet for the methyl ester (-OCH₃) protons, and a triplet for the methyl (-CH₃) protons of the ethyl group.
-
¹³C NMR : The carbon NMR spectrum will display a characteristic signal for the carbonyl carbon of the ester at approximately 170 ppm, along with distinct signals for the aromatic carbons and the carbons of the ethyl and methyl groups.[8]
-
Synthesis and Chemical Reactivity
Understanding the synthesis and reactivity of this compound is crucial for its application as an intermediate in drug discovery and organic chemistry.
3.1. Synthesis via Fischer Esterification
The most common and direct method for synthesizing this compound is the Fischer esterification of 2-ethylbenzoic acid with methanol, using a strong acid catalyst like sulfuric acid.[4][9] The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
References
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- 6. ethyl 2-methyl benzoate, 87-24-1 [thegoodscentscompany.com]
- 7. Ethyl benzoate - Wikipedia [en.wikipedia.org]
- 8. Methyl 2-(methylamino)benzoate(85-91-6) 13C NMR spectrum [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
"Methyl 2-ethylbenzoate" CAS number 50604-01-8
An In-Depth Technical Guide to Methyl 2-ethylbenzoate (CAS: 50604-01-8) for Advanced Research Applications
Introduction
This compound, registered under CAS number 50604-01-8, is an aromatic ester that serves as a valuable building block in modern organic synthesis.[1][2] With the molecular formula C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol , this compound is characterized by a benzene ring substituted with a methyl ester and an ethyl group at the ortho position.[3][4] While a seemingly simple molecule, its true utility lies in its role as a precursor for more complex, high-value chemical entities. The strategic placement of its functional groups, particularly the reactive benzylic protons on the ethyl substituent, makes it a key starting material for constructing elaborate molecular architectures, including heterocyclic scaffolds of interest in pharmaceutical research and drug development.[5]
This guide offers a comprehensive technical overview of this compound, designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide field-proven insights into its synthesis, analytical validation, and synthetic applications, emphasizing the causal relationships that underpin key experimental protocols.
Section 1: Physicochemical Properties and Structural Elucidation
The unique chemical behavior of this compound is a direct consequence of its molecular structure. The ortho-positioning of the ethyl group relative to the methyl ester introduces a degree of steric hindrance that can influence its reactivity in certain transformations. Furthermore, the electronic interplay between the electron-withdrawing ester group and the electron-donating ethyl group subtly modulates the reactivity of the aromatic ring.
Table 1: Key Physicochemical and Computed Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 50604-01-8 | [1][3][4] |
| Molecular Formula | C₁₀H₁₂O₂ | [1][3][4] |
| Molecular Weight | 164.20 g/mol | [1][3][4] |
| IUPAC Name | This compound | [4] |
| SMILES | CCC1=CC=CC=C1C(=O)OC | [4] |
| InChIKey | KQQKFHNRMJHXLR-UHFFFAOYSA-N | [4][] |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | [3] |
| LogP (Computed) | 2.0356 | [3] |
| Purity (Typical) | ≥98% | [3] |
Section 2: Synthesis and Purification
The most direct and widely employed method for synthesizing this compound is the Fischer-Speier esterification of 2-ethylbenzoic acid. This acid-catalyzed reaction is a cornerstone of organic chemistry, valued for its reliability and use of readily available reagents.
Core Synthesis Protocol: Fischer-Speier Esterification
This protocol is adapted from established laboratory procedures and is designed to be a self-validating system, where the rationale for each step ensures a high probability of success and a high-purity product.[7]
Causality Behind Experimental Choices:
-
Acid Catalyst (H₂SO₄): Concentrated sulfuric acid serves a dual purpose. It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the weakly nucleophilic methanol. Secondly, as a dehydrating agent, it sequesters the water formed during the reaction, driving the equilibrium towards the product side in accordance with Le Châtelier's principle.
-
Methanol as Solvent and Reagent: Using methanol in large excess also shifts the reaction equilibrium towards the formation of the methyl ester.
-
Reflux: Heating the reaction to reflux provides the necessary activation energy for the reaction to proceed at a practical rate.
-
Aqueous Workup: Pouring the reaction mixture onto ice serves to quench the reaction and dilute the strong acid. The subsequent extraction into a non-polar solvent like ether separates the organic product from water-soluble materials.
-
Bicarbonate Wash: The wash with 5% aqueous sodium bicarbonate is critical for neutralizing any remaining sulfuric acid catalyst and removing any unreacted 2-ethylbenzoic acid, which is deprotonated to its water-soluble sodium salt.
Step-by-Step Methodology:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 11.8 g (0.076 mole) of 2-ethylbenzoic acid in 25 mL of absolute methanol.
-
While stirring and cooling the flask in an ice bath, cautiously add 2.5 mL of concentrated sulfuric acid dropwise.
-
Heat the mixture to reflux and maintain for 4 hours.
-
After cooling to room temperature, pour the mixture onto approximately 100 g of crushed ice in a beaker.
-
Transfer the mixture to a separatory funnel and extract the oily product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash successively with water (50 mL), 5% aqueous sodium bicarbonate (2 x 50 mL), and finally with water (50 mL) again until the washings are neutral.
-
Dry the ether layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting colorless oil is this compound, typically obtained in high purity and yield (approx. 86%).[7]
Caption: Fischer-Speier esterification workflow for this compound synthesis.
Section 3: Analytical Characterization
Confirming the identity and purity of the synthesized product is paramount. A multi-technique approach provides a self-validating system, where data from each analysis corroborates the others to build a conclusive structural assignment.
Caption: Logical workflow for the analytical validation of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary technique for assessing purity and confirming the molecular weight. The gas chromatogram should show a single major peak, and the corresponding mass spectrum provides the molecular weight and a characteristic fragmentation pattern.
Table 2: Expected Key Mass Fragments for this compound
| m/z | Ion Identity | Rationale |
| 164 | [M]⁺ | Molecular Ion |
| 133 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester |
| 132 | [M - CH₃OH]⁺ | Loss of methanol, a common fragmentation for methyl esters |
| 105 | [C₇H₅O]⁺ | Benzoyl cation, from cleavage of the ethyl group |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Data inferred from PubChem and standard fragmentation patterns.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the definitive structural proof by mapping the carbon-hydrogen framework.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.[8]
Table 3: Predicted ¹H and ¹³C NMR Spectral Data (in CDCl₃)
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8-7.9 | Doublet of Doublets (dd) | 1H | Ar-H (ortho to -COOCH₃) | |
| ~ 7.2-7.5 | Multiplet (m) | 3H | Other Ar-H | |
| 3.89 | Singlet (s) | 3H | -COOCH ₃ | |
| 2.95 | Quartet (q) | 2H | -CH ₂CH₃ | |
| 1.25 | Triplet (t) | 3H | -CH₂CH ₃ | |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||
| ~ 168 | C =O (ester) | |||
| ~ 141 | Ar-C -CH₂CH₃ | |||
| ~ 131 | Ar-C -COOCH₃ | |||
| ~ 130, 129, 126 | Ar-C H | |||
| 51.9 | -COOC H₃ | |||
| 26.2 | -C H₂CH₃ | |||
| 15.5 | -CH₂C H₃ |
Predicted values are based on standard chemical shift tables and data for structurally similar compounds.[9]
Infrared (IR) Spectroscopy
IR spectroscopy is used to rapidly confirm the presence of key functional groups.
Table 4: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3050-3000 | C-H Stretch | Aromatic |
| ~ 2970-2850 | C-H Stretch | Aliphatic (Ethyl) |
| ~ 1720 | C=O Stretch | Ester (Strong, Sharp) |
| ~ 1600, 1480 | C=C Stretch | Aromatic Ring |
| ~ 1250 | C-O Stretch | Ester |
Data inferred from general IR correlation tables and PubChem.[4]
Section 4: Applications in Synthetic Chemistry and Drug Discovery
While this compound can be used as a building block in various syntheses, its most compelling application in a drug discovery context is its role as a precursor to Methyl 2-(2-oxoethyl)benzoate .[5]
Core Application: A Precursor for Heterocyclic Synthesis
The transformation of this compound into its corresponding aldehyde or ketone derivative via selective oxidation of the benzylic methylene group is a key strategic step. This oxidation unmasks a highly versatile bifunctional intermediate containing both an aldehyde and an ester. This intermediate is a powerful substrate for multicomponent reactions (MCRs), such as the Ugi or Passerini reactions, which are instrumental in rapidly generating molecular complexity and building libraries of drug-like heterocyclic scaffolds.[5]
Caption: Synthetic pathway from this compound to pharmaceutical scaffolds.
This two-step sequence—synthesis of the stable precursor followed by a late-stage oxidation and diversification—is an efficient strategy in medicinal chemistry. It allows for the bulk preparation of a key starting material, which can then be transformed into a more reactive intermediate and immediately used to explore a wide range of chemical space.
Section 5: Safety and Handling
No specific, comprehensive safety data sheet (SDS) is widely available for this compound. Therefore, as a matter of sound laboratory practice, it should be handled with the same precautions as structurally similar compounds for which data exists, such as Methyl Benzoate and Ethyl Benzoate.[10][11]
Table 5: Recommended Safety and Handling Precautions
| Category | Recommendation | Rationale / Hazard Statement |
| Personal Protective Equipment (PPE) | Wear safety glasses/goggles, nitrile gloves, and a lab coat. | Potential for eye and skin irritation. |
| Handling | Use in a well-ventilated area or a chemical fume hood. | Avoid inhalation of vapors. |
| Fire Safety | Keep away from heat, sparks, and open flames. Store in a cool, well-ventilated place. | Assumed to be a combustible liquid, similar to related benzoates.[10] |
| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes. Seek medical advice. | Standard procedure for chemical eye contact. |
| First Aid (Skin) | Remove contaminated clothing. Wash skin with soap and water. | To mitigate potential skin irritation. |
| First Aid (Ingestion) | Do NOT induce vomiting. If conscious, rinse mouth with water. Seek immediate medical attention. | May be harmful if swallowed.[12] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. | Avoid release to the environment; may be toxic to aquatic life.[10] |
Disclaimer: This safety information is provided as a guideline based on related compounds. Users must consult a specific, supplier-provided SDS for this compound if available and perform their own risk assessment before use.
Conclusion
This compound (CAS: 50604-01-8) is more than a simple aromatic ester; it is a strategic precursor in the toolkit of the modern synthetic chemist. Its straightforward synthesis via Fischer-Speier esterification, coupled with a well-defined analytical profile, makes it a reliable starting material. Its true potential is realized in its conversion to more complex intermediates, enabling access to diverse heterocyclic structures relevant to pharmaceutical and materials science research. This guide provides the foundational knowledge for researchers to confidently synthesize, validate, and strategically deploy this compound in their advanced research programs.
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ethyl 2-methyl benzoate, 87-24-1. The Good Scents Company. Retrieved December 25, 2025, from [Link]
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What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?. Quora. (2020-07-19). Retrieved December 25, 2025, from [Link]
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Hazardous Substance Fact Sheet - Methyl Benzoate. New Jersey Department of Health. Retrieved December 25, 2025, from [Link]
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Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. The Royal Society of Chemistry. Retrieved December 25, 2025, from [Link]
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Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. ResearchGate. (2025-11-20). Retrieved December 25, 2025, from [Link]
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Material Safety Data Sheet - Ethyl benzoate. Alfa Aesar. (2011-06-01). Retrieved December 25, 2025, from [Link]
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"Methyl 2-ethylbenzoate" structure and synthesis
An In-depth Technical Guide to Methyl 2-ethylbenzoate: Structure, Synthesis, and Applications
Introduction
This compound is an aromatic ester, a class of organic compounds widely utilized in the chemical industry for applications ranging from fragrance and flavoring agents to key intermediates in the synthesis of more complex molecules. This guide provides a comprehensive overview of this compound, focusing on its molecular structure, physicochemical properties, and detailed synthesis protocols. The content is tailored for researchers, chemists, and professionals in drug development who require a deep technical understanding of this compound.
Molecular Structure and Physicochemical Properties
This compound is characterized by a benzene ring substituted with an ethyl group and a methyl ester group at positions 1 and 2 (ortho), respectively. This substitution pattern influences its chemical reactivity and physical properties.
Chemical Identifiers:
-
IUPAC Name: this compound[1]
-
SMILES: CCC1=CC=CC=C1C(=O)OC[1]
-
InChI Key: KQQKFHNRMJHXLR-UHFFFAOYSA-N[1]
The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 164.20 g/mol | [1][2] |
| Appearance | Colorless oil | [3] |
| Density | 1.025±0.06 g/cm³ (Predicted) | [4] |
| Boiling Point | 243.9±19.0 °C (Predicted) | [4] |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | [2] |
| Complexity | 154 | [1][4] |
Synthesis of this compound
The most common and industrially significant method for synthesizing this compound is the Fischer-Speier esterification of 2-ethylbenzoic acid with methanol. This acid-catalyzed nucleophilic acyl substitution is a reversible reaction.[5][6][7]
Core Synthesis: Fischer-Speier Esterification
The Fischer esterification involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[5][6] The overall reaction is an equilibrium process.
Reaction: 2-Ethylbenzoic Acid + Methanol ⇌ this compound + Water
To achieve a high yield, the equilibrium must be shifted towards the products. This is accomplished by applying Le Châtelier's Principle in one of two ways:
-
Using an Excess of a Reactant: The reaction is typically conducted with a large excess of the alcohol (methanol), which also serves as the solvent.[5][7]
-
Removing Water: Water, a product of the reaction, can be removed as it forms, for instance, by azeotropic distillation using a Dean-Stark apparatus.[5][8]
The mechanism of Fischer esterification is a classic example of nucleophilic acyl substitution.[5][6]
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of 2-ethylbenzoic acid. This step significantly increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: A molecule of methanol (the nucleophile) attacks the now highly electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated (typically by the conjugate base of the catalyst or another alcohol molecule) to regenerate the acid catalyst and yield the final product, this compound.
Caption: Mechanism of Fischer-Speier Esterification.
This protocol is adapted from established laboratory procedures for the synthesis of this compound.[3]
Materials and Reagents:
-
2-Ethylbenzoic acid (e.g., 11.8 g, 0.076 mol)
-
Absolute Methanol (e.g., 25 mL)
-
Concentrated Sulfuric Acid (e.g., 2.5 mL)
-
Diethyl Ether
-
5% Aqueous Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ice
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 11.8 g (0.076 mole) of 2-ethylbenzoic acid in 25 mL of absolute methanol.
-
Catalyst Addition: Cautiously add 2.5 mL of concentrated sulfuric acid to the solution while stirring. The addition is exothermic and should be done slowly.
-
Reflux: Heat the mixture to reflux using a heating mantle. Allow the reaction to proceed under reflux for 4 hours.[3]
-
Quenching and Extraction: After cooling to room temperature, pour the reaction mixture onto crushed ice. Transfer the mixture to a separatory funnel and extract the oily product with diethyl ether.
-
Washing: Wash the ether extract sequentially with water, 5% aqueous sodium bicarbonate solution (to neutralize any remaining sulfuric acid and unreacted 2-ethylbenzoic acid), and finally with brine.[8][9]
-
Drying and Evaporation: Dry the ether layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and evaporate the ether under reduced pressure using a rotary evaporator.
-
Product: The resulting residual colorless oil is this compound. A typical yield for this procedure is around 86%.[3]
Caption: Experimental workflow for the synthesis of this compound.
Alternative Synthesis Routes
While Fischer esterification is the most common method, other strategies can be employed, particularly when aiming for higher yields or avoiding equilibrium conditions.
-
From Acyl Chlorides: 2-Ethylbenzoic acid can be converted to its more reactive acid chloride derivative, 2-ethylbenzoyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent reaction of 2-ethylbenzoyl chloride with methanol is rapid, irreversible, and typically proceeds in high yield at room temperature, often in the presence of a non-nucleophilic base like pyridine to scavenge the HCl byproduct.
-
Solid Acid Catalysts: To simplify catalyst removal and product purification, heterogeneous solid acid catalysts such as zirconium/titanium oxides can be used in place of sulfuric acid.[10] These catalysts are easily filtered out of the reaction mixture, making the process more environmentally friendly and suitable for continuous flow systems.[10]
Applications and Safety
Potential Applications
While specific, large-scale applications for this compound are not extensively documented in public literature, its structural similarity to other aromatic esters like ethyl benzoate suggests its utility in several fields.[11] Aromatic esters are known for their pleasant, fruity, or floral scents.[11] Therefore, this compound is likely to find use as:
-
A component in fragrances and perfumes.
-
A flavoring agent in the food industry.
-
A starting material or intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Safety and Handling
As with many organic esters, this compound should be handled with appropriate care in a laboratory setting. Based on safety data for structurally similar compounds, it is considered a combustible liquid.[12]
-
Handling: Use in a well-ventilated area or a fume hood. Avoid contact with skin, eyes, and clothing. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13]
-
Fire Safety: Keep away from heat, sparks, and open flames.[12] Use dry chemical, CO₂, or alcohol-resistant foam for extinguishing fires.[14]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12]
Conclusion
This compound is a valuable aromatic ester with a straightforward and efficient synthesis route via the Fischer-Speier esterification. Understanding the principles of this equilibrium-driven reaction allows for the optimization of reaction conditions to achieve high yields. The detailed protocol provided in this guide serves as a reliable foundation for its laboratory preparation. With potential applications in the fragrance and fine chemical industries, a thorough knowledge of its synthesis and properties is essential for researchers and chemical professionals.
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ethyl 2-methyl benzoate, 87-24-1. The Good Scents Company. [Link]
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A Comprehensive Spectroscopic Guide to Methyl 2-ethylbenzoate
Introduction
Methyl 2-ethylbenzoate (CAS: 50604-01-8) is an aromatic ester with the molecular formula C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol .[1][2] As a substituted benzoic acid derivative, it serves as a valuable building block in organic synthesis and finds applications in the development of pharmaceuticals and fragrance materials. Accurate and unambiguous structural elucidation is paramount for its use in these fields, ensuring purity, confirming identity, and understanding its chemical behavior.
This technical guide provides an in-depth analysis of the core spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is grounded in fundamental chemical principles, offering researchers and drug development professionals a reliable reference for the characterization of this compound.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The chemical shift, multiplicity, and integration of the signals in ¹H NMR, combined with the chemical shifts in ¹³C NMR, provide a detailed molecular map.
¹H NMR Analysis
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the ester methyl protons, and the ethyl group protons. The ortho-positioning of the ethyl and ester groups leads to a complex splitting pattern in the aromatic region.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 - 7.9 | Multiplet | 1H | Aromatic H (ortho to -COOCH₃) |
| ~7.2 - 7.5 | Multiplet | 3H | Aromatic H |
| 3.89 | Singlet | 3H | -OCH₃ |
| 2.85 | Quartet (q) | 2H | -CH₂CH₃ |
| 1.25 | Triplet (t) | 3H | -CH₂CH₃ |
-
Aromatic Protons (δ 7.2-7.9): The four protons on the benzene ring appear as a complex multiplet in the downfield region. The proton ortho to the electron-withdrawing ester group is expected to be the most deshielded.
-
Methyl Ester Protons (δ 3.89): The three protons of the methoxy group (-OCH₃) appear as a sharp singlet, as they have no adjacent protons to couple with.
-
Ethyl Group Protons (δ 2.85 and 1.25): The methylene (-CH₂) protons appear as a quartet due to coupling with the adjacent methyl group (n+1 = 3+1 = 4). The methyl (-CH₃) protons appear as a triplet due to coupling with the adjacent methylene group (n+1 = 2+1 = 3).
¹³C NMR Analysis
The ¹³C NMR spectrum provides information on each unique carbon environment in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (Ester) |
| ~140 | Aromatic C-Et |
| ~131 | Aromatic C-COOR |
| ~125-130 | Aromatic C-H |
| ~52 | -OCH₃ |
| ~25 | -CH₂CH₃ |
| ~15 | -CH₂CH₃ |
-
Carbonyl Carbon (δ ~168): The ester carbonyl carbon is significantly deshielded and appears far downfield.
-
Aromatic Carbons (δ ~125-140): The six aromatic carbons give rise to distinct signals. The quaternary carbons attached to the substituents are typically identifiable within this range.
-
Aliphatic Carbons (δ ~15-52): The methoxy carbon (-OCH₃) is observed around 52 ppm, while the ethyl group's methylene (-CH₂) and methyl (-CH₃) carbons appear further upfield.
Experimental Protocol for NMR Spectroscopy
A self-validating protocol ensures reproducibility and accuracy. Internal standards and well-defined parameters are crucial.
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire data with a 90° pulse angle, a relaxation delay of at least 5 seconds to ensure full relaxation of aromatic protons, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled sequence with a 45° pulse angle, a 2-second relaxation delay, and accumulate 1024-2048 scans for a good signal-to-noise ratio.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the residual CHCl₃ peak to 7.26 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.[3]
Caption: Standard workflow for NMR sample analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is an effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Spectral Interpretation
The IR spectrum of this compound is dominated by absorptions from the ester functional group and the aromatic ring.[1]
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3060-3020 | Medium | C-H Stretch | Aromatic (sp²) |
| ~2970-2860 | Medium | C-H Stretch | Aliphatic (sp³) |
| ~1720 | Strong | C=O Stretch | Ester |
| ~1600, ~1480 | Medium | C=C Stretch | Aromatic Ring |
| ~1250 | Strong | C-O Stretch (asymmetric) | Ester |
| ~750 | Strong | C-H Bend (out-of-plane) | 1,2-Disubstituted Benzene |
The two most diagnostic peaks are the strong C=O stretch around 1720 cm⁻¹ and the strong C-O stretch near 1250 cm⁻¹, which together provide definitive evidence of the ester functional group.
Experimental Protocol for IR Spectroscopy
For a liquid sample like this compound, Attenuated Total Reflectance (ATR) is a rapid and reliable method.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and taking a background spectrum.
-
Sample Application: Place a single drop of this compound directly onto the ATR crystal.
-
Data Acquisition: Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the crystal with a suitable solvent after analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure. Electron Ionization (EI) is a common technique for volatile compounds like this compound.
Fragmentation Analysis
Upon ionization, the molecular ion (M⁺˙) of this compound is formed, which can then undergo fragmentation.[1]
-
Molecular Ion (M⁺˙): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 164, corresponding to the molecular weight of C₁₀H₁₂O₂. Aromatic systems often show a prominent molecular ion peak.[4]
-
Key Fragmentation Pathways:
-
Loss of a methoxy radical (·OCH₃): A common fragmentation for methyl esters is the cleavage of the C-O single bond, leading to the formation of a stable acylium ion.[5][6]
-
[M - 31]⁺ = m/z 133
-
-
Loss of an ethyl radical (·CH₂CH₃): Cleavage of the bond between the aromatic ring and the ethyl group.
-
[M - 29]⁺ = m/z 135
-
-
Benzylic Cleavage/Rearrangement: The ethyl group can undergo benzylic cleavage, losing a methyl radical (·CH₃) to form a stable ion.
-
[M - 15]⁺ = m/z 149
-
-
Table 4: Major Fragments in the EI-MS of this compound
| m/z | Proposed Fragment Structure/Identity | Fragmentation Pathway |
| 164 | [C₁₀H₁₂O₂]⁺˙ (Molecular Ion) | Ionization |
| 149 | [M - CH₃]⁺ | Benzylic Cleavage |
| 135 | [M - C₂H₅]⁺ | Loss of ethyl radical |
| 133 | [M - OCH₃]⁺ | Loss of methoxy radical |
| 105 | [C₇H₅O]⁺ | Further fragmentation |
| 77 | [C₆H₅]⁺ (Phenyl cation) | Loss of CO from m/z 105 |
The peak at m/z 133 is often a significant fragment for this type of structure.
Caption: Key EI-MS fragmentation pathways for this compound.
Experimental Protocol for GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for analyzing this compound.
-
Sample Preparation: Prepare a dilute solution of this compound (~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Separation: Inject 1 µL of the solution into a GC equipped with a non-polar capillary column (e.g., DB-5ms). Use a temperature program starting at 80°C, holding for 2 minutes, then ramping at 10°C/min to 250°C.
-
MS Detection: Couple the GC outlet to an EI mass spectrometer operating at 70 eV. Acquire data in full scan mode over a mass range of m/z 40-400.
-
Data Analysis: Identify the peak corresponding to this compound by its retention time and analyze the corresponding mass spectrum.
Summary of Spectroscopic Data
Table 5: Consolidated Spectroscopic Data for this compound
| Technique | Feature | Observed Value (or Range) |
| ¹H NMR | Aromatic H | δ 7.2 - 7.9 ppm |
| -OCH₃ | δ ~3.9 ppm (s, 3H) | |
| -CH₂- | δ ~2.8 ppm (q, 2H) | |
| -CH₃ (ethyl) | δ ~1.2 ppm (t, 3H) | |
| ¹³C NMR | C=O | δ ~168 ppm |
| -OCH₃ | δ ~52 ppm | |
| IR | C=O Stretch | ~1720 cm⁻¹ |
| C-O Stretch | ~1250 cm⁻¹ | |
| Aromatic C-H Bend | ~750 cm⁻¹ | |
| MS (EI) | Molecular Ion [M]⁺˙ | m/z 164 |
| Key Fragment [M - OCH₃]⁺ | m/z 133 |
Safety and Handling
This compound should be handled with appropriate laboratory precautions. While specific hazard data is limited, related compounds are often combustible liquids and may cause irritation.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources.
Always consult the most current Safety Data Sheet (SDS) from the supplier before use.
References
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A Technical Guide to Methyl 2-ethylbenzoate: Evaluating its Presence in Nature and Methods of Procurement
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-ethylbenzoate is a benzoate ester with potential applications in chemical synthesis and fragrance development. This technical guide addresses the current scientific understanding of its natural occurrence and isolation. A comprehensive review of existing literature reveals a significant lack of evidence for this compound as a naturally occurring compound. In contrast, its isomers and related benzoate esters, such as methyl benzoate and ethyl benzoate, are well-documented constituents of various plant volatiles. This guide clarifies these distinctions, presents the established chemical synthesis for obtaining this compound, and proposes hypothetical biosynthetic pathways and analytical strategies for its potential future discovery in natural matrices.
Introduction: The Question of Natural Occurrence
This compound (C₁₀H₁₂O₂) is an aromatic ester that, based on its structure, could be anticipated to possess fragrance properties similar to other volatile benzoates used in the flavor and perfume industries.[1][2] A critical question for researchers, particularly those in natural products chemistry and drug development, is whether this compound is a constituent of the natural world.
Following an extensive review of scientific literature and chemical databases, there is currently no substantive evidence to confirm that this compound occurs naturally . Its presence has not been reported in analyses of essential oils, fruit volatiles, or floral scents, where similar compounds are abundant.[3][4][5] This guide will address the likely source of confusion with closely related natural esters and provide the definitive, documented method for its procurement: chemical synthesis.
Distinguishing this compound from its Naturally Occurring Analogues
The query for natural this compound likely stems from the prevalence of its structural relatives in nature. It is crucial to differentiate it from these well-documented compounds.
Methyl Benzoate
This is the most common and structurally simplest of these esters. It is a significant component of the floral scent in many species, including snapdragon and ylang-ylang, and is found in the volatile profiles of fruits like kiwifruit and guava.[6][7][8][9] Its biosynthesis is well-characterized, primarily occurring via the enzymatic methylation of benzoic acid by S-adenosyl-L-methionine:benzoic acid carboxyl methyltransferase (BAMT).[7][8]
Ethyl Benzoate
Also found in floral scents, such as in certain species of lily, and in fruits like kiwifruit.[10][11] Its biosynthesis can be catalyzed by alcohol acyltransferases (AATs), which facilitate the esterification of benzoic acid with ethanol.[10]
Methyl 2-methylbenzoate (Methyl o-toluate)
This positional isomer of this compound is noted for its use in fragrance compositions, with scents described as ylang-ylang and grape-like.[12][13] It is reported to be found in some essential oils.[12]
Table 1: Comparison of this compound and its Natural Analogues
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Natural Occurrence | Biosynthetic Precursors |
| This compound | C₁₀H₁₂O₂ | 164.20 | Not Documented | 2-Ethylbenzoic acid, Methanol |
| Methyl Benzoate | C₈H₈O₂ | 136.15 | Abundant (Ylang-ylang, Snapdragon, Kiwifruit)[7][9] | Benzoic acid, Methanol (via SAM)[7] |
| Ethyl Benzoate | C₉H₁₀O₂ | 150.17 | Documented (Lily, Kiwifruit)[10][11] | Benzoic acid, Ethanol[10] |
| Methyl 2-methylbenzoate | C₉H₁₀O₂ | 150.17 | Documented (Essential oils)[12] | 2-Methylbenzoic acid, Methanol |
Chemical Synthesis: The Definitive Method for Obtaining this compound
Given the absence of a natural source, chemical synthesis remains the only reliable method for procuring this compound. The most common and straightforward method is the Fischer esterification of 2-ethylbenzoic acid with methanol.
Synthesis Protocol: Acid-Catalyzed Fischer Esterification
This standard protocol involves the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst.
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve 2-ethylbenzoic acid (1.0 equivalent) in an excess of absolute methanol (e.g., 3-5 equivalents).
-
Catalyst Addition: Cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while cooling in an ice bath to manage the exothermic reaction.
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored using Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature and pour it over ice water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product into a non-polar organic solvent, such as diethyl ether or ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting colorless oil is this compound.[14]
Diagram 1: Fischer Esterification Workflow
Caption: Workflow for the synthesis of this compound.
Hypothetical Biosynthesis and Future Research Directions
While not yet discovered, it is plausible that this compound could be synthesized in a biological system. Its biosynthesis would likely mirror that of its analogues.
Proposed Biosynthetic Pathway
The formation would require two key components: the substrate 2-ethylbenzoic acid and an enzyme capable of methylating its carboxyl group.
-
Substrate Formation: 2-ethylbenzoic acid would likely be derived from the shikimate pathway, with modifications to the phenylpropanoid pathway, though this specific alkylation is uncommon.
-
Esterification: A methyltransferase, likely a member of the SABATH family (such as BAMT), could catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to 2-ethylbenzoic acid.
Diagram 2: Hypothetical Biosynthetic Route
Caption: A potential biosynthetic pathway for this compound.
Analytical Strategy for Detection in Natural Samples
For researchers aiming to discover this compound in nature, a targeted analytical approach is required.
-
Sample Preparation: Use headspace solid-phase microextraction (HS-SPME) for volatile collection from plant tissues (flowers, fruits, leaves).
-
Analysis: Employ Gas Chromatography-Mass Spectrometry (GC-MS). The key is to achieve chromatographic separation from its isomers, particularly methyl 2-methylbenzoate and ethyl benzoate, which may have similar retention times.
-
Identification: Confirmation requires matching the retention time and mass spectrum with a synthesized, authentic standard of this compound. Key mass spectral fragments should be verified against a known standard.
Conclusion
References
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PrepChem. (n.d.). Synthesis of this compound. Retrieved from PrepChem.com. URL: [Link]
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ResearchGate. (n.d.). Major volatile compounds of some fruit species and their compound groups. Retrieved from ResearchGate. URL: [Link]
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The Good Scents Company. (n.d.). ethyl 2-methyl benzoate, 87-24-1. Retrieved from The Good Scents Company. URL: [Link]
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ResearchGate. (n.d.). Analysis of volatile compounds in 'Hayward' kiwifruit. Retrieved from ResearchGate. URL: [Link]
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Yue, Y., et al. (2023). A BAHD acyltransferase contributes to the biosynthesis of both ethyl benzoate and methyl benzoate in the flowers of Lilium oriental hybrid 'Siberia'. Frontiers in Plant Science. URL: [Link]
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Ataman Kimya. (n.d.). METHYL BENZOATE. Retrieved from Ataman Kimya. URL: [Link]
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Pino, J. A., & Sauri-Duch, E. (2018). Advances in Fruit Aroma Volatile Research. Molecules, 23(3), 644. URL: [Link]
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IISTE. (2016). Isolation a Novel One Derivatives Taraxastene Ethyl benzoate from Erica verticillata. Chemistry and Materials Research. URL: [Link]
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Majcher, M., et al. (2022). Characterization of Volatile Organic Compounds in Kiwiberries (Actinidia arguta) Exposed to High Hydrostatic Pressure Processing by HS-SPME/GC-MS. Molecules, 27(18), 5945. URL: [Link]
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Dudareva, N., et al. (2000). Developmental Regulation of Methyl Benzoate Biosynthesis and Emission in Snapdragon Flowers. The Plant Cell, 12(6), 949-961. URL: [Link]
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Bicas, J. L., et al. (2011). Volatile constituents of exotic fruits from Brazil. Food Research International, 44(7), 1843-1855. URL: [Link]
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Evergreensino Chemical Co., Ltd. (2025). What is the source of Methyl Benzoate?. Retrieved from Evergreensino Chemical Co., Ltd. Blog. URL: [Link]
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An In-Depth Technical Guide to the Physical Properties of Methyl 2-ethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-ethylbenzoate (CAS No. 50604-01-8) is an aromatic ester with applications in organic synthesis and as a potential intermediate in the development of pharmaceutical compounds.[1][2] A thorough understanding of its fundamental physical properties, such as boiling point and density, is critical for its purification, handling, and application in complex synthetic pathways. These parameters dictate the selection of appropriate reaction conditions, purification techniques like distillation, and formulation strategies.
This guide provides a detailed overview of the known physical properties of this compound and presents comprehensive, field-proven methodologies for their experimental determination. The emphasis is placed not only on the procedural steps but also on the underlying scientific principles, ensuring a self-validating approach to data acquisition for researchers.
Molecular Structure and Chemical Identity
A foundational understanding of the molecular structure is essential as it directly influences the compound's physical characteristics.
-
Chemical Name: this compound[1]
-
Synonyms: Benzoic acid, 2-ethyl-, methyl ester; Methyl o-ethylbenzoate[3]
-
CAS Number: 50604-01-8[1]
-
SMILES: CCC1=CC=CC=C1C(=O)OC[1]
The structure, featuring a benzene ring substituted with an ethyl group and a methyl ester group at ortho positions, results in specific intermolecular forces (van der Waals forces and dipole-dipole interactions) that govern its boiling point and density.
Caption: 2D Chemical Structure of this compound.
Physical Properties Summary
The following table summarizes the currently available, albeit predicted, physical property data for this compound. The subsequent sections detail the methodologies required to determine these values experimentally with high confidence.
| Physical Property | Predicted Value | Source |
| Boiling Point | 243.9 ± 19.0 °C (at 760 mmHg) | [3][4] |
| Density | 1.025 ± 0.06 g/cm³ (at 25°C) | [3][4] |
Note: These values are computationally predicted and require experimental verification for use in critical applications.
Experimental Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[1] For novel or uncharacterized compounds, precise experimental determination is crucial. The micro-reflux method is a reliable technique when only small sample volumes are available.
Causality Behind Experimental Choices:
-
Micro-Scale Method: This approach is chosen to conserve valuable synthetic material, which is often the case in research and drug development.
-
Reflux Condition: Observing the vapor-liquid equilibrium (reflux) ensures that the temperature measured corresponds to the true boiling point of the liquid, rather than a superheated liquid temperature. The thermometer bulb must be positioned in the vapor phase just above the boiling liquid to get an accurate reading.
-
Pressure Correction: Since boiling point is pressure-dependent, recording the ambient atmospheric pressure is non-negotiable for data standardization.
Detailed Protocol: Micro-Boiling Point Determination
-
Apparatus Setup:
-
Place approximately 0.5-1.0 mL of this compound into a small test tube.
-
Add a small magnetic stir bar to ensure smooth boiling and prevent "bumping."
-
Position the test tube in a heating block or sand bath on a magnetic stirrer hotplate.
-
Suspend a calibrated thermometer or temperature probe inside the test tube, ensuring the bulb is positioned above the liquid surface but below the top of the test tube.
-
-
Heating and Observation:
-
Turn on the stirrer to create a gentle vortex.
-
Begin heating the sample slowly.
-
Observe the liquid carefully. As the boiling point is approached, you will see the liquid begin to boil and a ring of condensing vapor (reflux ring) will form on the walls of the test tube.
-
Adjust the heating rate to maintain a gentle, steady reflux. The reflux ring should be stable and located at or just below the thermometer bulb.
-
-
Data Acquisition:
-
Once the liquid is gently refluxing and the temperature reading on the thermometer has stabilized for at least one minute, record this temperature as the observed boiling point.
-
Simultaneously, record the ambient atmospheric pressure using a barometer.
-
-
Standardization:
-
If the measured pressure is not 760 mmHg (sea level), the boiling point can be corrected using a pressure nomograph or the Clausius-Clapeyron relation for standardization.
-
Caption: Experimental workflow for micro-boiling point determination.
Experimental Determination of Density
Density is an intrinsic property defined as the mass of a substance per unit volume (ρ = m/V).[5] It is temperature-dependent, so the temperature of measurement must be precisely controlled and reported.
Causality Behind Experimental Choices:
-
Gravimetric Method: Measuring mass and volume separately and calculating density is a fundamental and highly accurate approach.[6] Using an analytical balance for mass and calibrated glassware for volume minimizes measurement uncertainty.
-
Temperature Control: Liquids expand and contract with temperature changes, which directly alters their volume and thus their density. Performing the measurement in a temperature-controlled environment or water bath is essential for reproducibility and accuracy.
-
Multiple Measurements: Repeating the measurement and averaging the results mitigates random errors and increases the trustworthiness of the final reported value.[5]
Detailed Protocol: Density Determination by Mass and Volume
-
Apparatus and Sample Preparation:
-
Place a clean, dry 10 mL or 25 mL graduated cylinder on a calibrated analytical balance and press the "tare" or "zero" button.[5]
-
Allow the sample of this compound to equilibrate to a constant, known temperature (e.g., 25.0 °C) in a water bath.
-
-
Measurement:
-
Carefully transfer a specific volume of the temperature-equilibrated liquid (e.g., 10.0 mL) into the tared graduated cylinder.
-
Read the volume precisely from the bottom of the meniscus at eye level to avoid parallax error.[5] Record this volume (V).
-
Place the graduated cylinder containing the liquid back onto the analytical balance.
-
Record the mass of the liquid (m).[5]
-
-
Calculation and Repetition:
-
Calculate the density using the formula: ρ = m / V . The units will typically be in g/mL, which is equivalent to g/cm³.
-
Clean and dry the graduated cylinder thoroughly.
-
Repeat steps 1-3 at least two more times to ensure precision.[6]
-
-
Data Analysis:
-
Calculate the average of the density values obtained from the multiple trials.
-
Report the final density along with the temperature at which the measurement was conducted (e.g., 1.025 g/cm³ at 25.0 °C).
-
Caption: Experimental workflow for density determination.
References
-
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The Solubility Profile of Methyl 2-Ethylbenzoate: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of methyl 2-ethylbenzoate in common organic solvents. In the absence of extensive empirical data in publicly available literature, this document synthesizes fundamental principles of physical organic chemistry to predict its solubility behavior. We delve into the molecular structure of this compound, examining the interplay of polarity, steric hindrance, and intermolecular forces that govern its dissolution. A predicted solubility profile across a spectrum of solvent classes is presented, offering researchers a robust starting point for experimental design. Crucially, this guide provides a detailed, step-by-step experimental protocol for the precise determination of this compound solubility, empowering drug development professionals and scientists to generate reliable, in-house data. This document is structured to serve as a practical and educational resource, blending theoretical insights with actionable laboratory methods.
Introduction: Understanding this compound
This compound (C₁₀H₁₂O₂) is an aromatic ester with a molecular weight of 164.20 g/mol .[1] Its structure, featuring a benzene ring substituted with an ethyl group at the ortho position relative to a methyl ester group, is fundamental to its physical and chemical properties. This unique arrangement of functional groups dictates its polarity, capacity for intermolecular interactions, and consequently, its solubility in various media. A thorough understanding of its solubility is critical for a range of applications, including reaction chemistry, purification processes, and formulation development in the pharmaceutical and chemical industries.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₂ | [1] |
| Molecular Weight | 164.20 g/mol | [1] |
| Appearance | Colorless liquid (predicted) | General ester properties |
| Boiling Point | ~215-227 °C (estimated for similar isomers) | [2] |
| LogP (o/w) | ~3.19 (estimated for ethyl 2-methylbenzoate) | [2] |
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[3][4] For esters like this compound, the key factors at play are:
-
Polarity: Esters are considered moderately polar molecules due to the presence of the carbonyl (C=O) and ether (C-O-C) linkages, which create a dipole moment.[5][6] However, the large nonpolar hydrocarbon portions (the benzene ring and the ethyl and methyl groups) diminish the overall polarity.
-
Hydrogen Bonding: Ester molecules can act as hydrogen bond acceptors through the lone pairs of electrons on their oxygen atoms, allowing them to interact with protic solvents like alcohols.[3][6] They cannot, however, act as hydrogen bond donors.[5]
-
Van der Waals Forces: These are the primary intermolecular forces between nonpolar molecules and the nonpolar regions of polar molecules. The large, nonpolar structure of this compound will have significant van der Waals interactions with nonpolar solvents.
-
The Ortho Effect: The presence of the ethyl group at the ortho position to the ester functionality introduces steric hindrance. This can twist the ester group out of the plane of the benzene ring, potentially altering its electronic properties and interaction with solvent molecules.
Predicted Solubility of this compound in Common Organic Solvents
Based on the theoretical principles outlined above and data for analogous compounds, we can predict the solubility of this compound in a range of common laboratory solvents.
Table 2: Predicted Solubility of this compound
| Solvent | Solvent Class | Predicted Solubility | Rationale |
| Hexane | Nonpolar Aliphatic | High | "Like dissolves like." Strong van der Waals interactions between the nonpolar solvent and the aromatic ring and alkyl groups of the solute. |
| Toluene | Nonpolar Aromatic | Very High | Excellent compatibility between the aromatic rings of the solute and solvent, leading to strong π-π stacking and van der Waals forces. |
| Diethyl Ether | Slightly Polar Ethereal | High | The ether's slight polarity can interact with the ester group, while its alkyl chains effectively solvate the nonpolar portions of the solute. |
| Chloroform | Halogenated | High | Chloroform is an effective solvent for a wide range of organic compounds, including those with moderate polarity like esters. |
| Ethyl Acetate | Polar Aprotic (Ester) | Very High | As an ester itself, ethyl acetate shares similar intermolecular forces with the solute, leading to excellent miscibility. |
| Acetone | Polar Aprotic (Ketone) | Moderate to High | The polar ketone group can interact with the ester functionality, but the overall polarity of acetone may be slightly higher than ideal for the nonpolar parts of the solute. |
| Isopropanol | Polar Protic (Alcohol) | Moderate | Can act as a hydrogen bond donor to the ester's oxygen atoms. The alkyl group of the alcohol provides some nonpolar character for interaction. |
| Ethanol | Polar Protic (Alcohol) | Moderate | Similar to isopropanol, with slightly higher polarity which may slightly decrease its effectiveness in solvating the large nonpolar regions. |
| Methanol | Polar Protic (Alcohol) | Low to Moderate | The high polarity and strong hydrogen-bonding network of methanol are less favorable for solvating the predominantly nonpolar this compound. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Low | The very high polarity of DMSO makes it a poor solvent for the largely nonpolar solute. |
| Water | Polar Protic | Very Low/Insoluble | The significant nonpolar character of the molecule and its inability to donate hydrogen bonds lead to very poor solubility in water. |
Experimental Determination of Solubility: A Validated Protocol
To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol describes the widely accepted isothermal shake-flask method.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker bath or incubator
-
Vials with screw caps and PTFE septa
-
Syringes and syringe filters (0.22 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
Experimental Workflow
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure a solid phase remains after equilibration.
-
Accurately dispense a known volume of the desired organic solvent into each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.
-
Visually confirm that excess solid remains in each vial after the equilibration period.
-
-
Sampling and Sample Preparation:
-
Allow the vials to stand undisturbed in the shaker bath for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed volumetric flask.
-
Accurately determine the mass of the transferred saturated solution.
-
Dilute the sample to a known volume with the same solvent. Further serial dilutions may be necessary to bring the concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Prepare a series of calibration standards of this compound of known concentrations in the solvent of interest.
-
Analyze the calibration standards and the diluted samples using a validated HPLC or GC method.
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standards.
-
Determine the concentration of this compound in the diluted samples from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution, accounting for all dilution factors.
-
Express the solubility in desired units, such as g/100 mL, mg/mL, or mol/L.
-
Molecular Interactions and Solubility: A Deeper Dive
The predicted solubility trends can be visualized through the lens of intermolecular forces.
Caption: Dominant Intermolecular Forces and Predicted Solubility.
Conclusion
References
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LibreTexts. (2023). Properties of Esters. Retrieved from [Link]
-
Science Ready. (n.d.). Esters: Structure, Nomenclature and Properties – HSC Chemistry. Retrieved from [Link]
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Lumen Learning. (n.d.). 15.7 Physical Properties of Esters. In The Basics of General, Organic, and Biological Chemistry. Retrieved from [Link]
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Solubility of Things. (n.d.). Esters: Structure, Properties, and Reactions. Retrieved from [Link]
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eCampusOntario Pressbooks. (n.d.). chapter 25: carboxylic acids and esters. Retrieved from [Link]
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An In-Depth Technical Guide to Methyl 2-ethylbenzoate: Synthesis, Characterization, and Applications
Introduction
Methyl 2-ethylbenzoate is an aromatic ester that, while not as widely recognized as some common reagents, serves as a valuable building block in organic synthesis. Its ortho-substituted pattern presents both unique synthetic opportunities and challenges, making a thorough understanding of its properties and handling crucial for its effective use. This guide provides a comprehensive overview of this compound, from its fundamental chemical identity to its synthesis, characterization, and potential applications in research and development.
Part 1: Chemical Identity and Properties
IUPAC Name and Synonyms
The correct and systematic name for this compound as defined by the International Union of Pure and Applied Chemistry (IUPAC) is This compound .[1] Due to historical naming conventions and its structural components, it is also known by several synonyms. A comprehensive list is provided below for cross-referencing in literature and chemical databases.
| Identifier Type | Value |
| IUPAC Name | This compound |
| CAS Number | 50604-01-8[1][2] |
| Molecular Formula | C₁₀H₁₂O₂[2] |
| Molecular Weight | 164.20 g/mol [1][2] |
| Common Synonyms | Benzoic acid, 2-ethyl-, methyl ester[1]; 2-Ethylbenzoic acid methyl ester[3]; Methyl o-ethylbenzoate[3] |
Chemical Structure
The structure of this compound consists of a benzene ring substituted at the 1 and 2 (or ortho) positions with a methyl ester group and an ethyl group, respectively.
Caption: Chemical structure of this compound.
Physicochemical Properties
| Property | Value | Source |
| Appearance | Colorless liquid | |
| Boiling Point | 243.9 ± 19.0 °C (Predicted) | |
| Density | 1.025 ± 0.06 g/cm³ (Predicted) | |
| Purity | ≥98% (Commercially available) |
Part 2: Synthesis and Purification
The most common and direct method for synthesizing this compound is the Fischer esterification of 2-ethylbenzoic acid with methanol, using a strong acid catalyst.
Fischer Esterification: An Overview
Fischer esterification is a classic organic reaction that forms an ester from a carboxylic acid and an alcohol.[4] The reaction is an equilibrium process, and its efficiency is dictated by Le Chatelier's principle. To drive the equilibrium towards the product (the ester), an excess of one reactant (typically the less expensive alcohol) is used, and/or the water formed as a byproduct is removed.
Detailed Experimental Protocol
This protocol is adapted from established procedures for Fischer esterification.
Materials:
-
2-Ethylbenzoic acid
-
Absolute Methanol (CH₃OH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
5% Sodium Bicarbonate (NaHCO₃) aqueous solution
-
Saturated Sodium Chloride (NaCl) aqueous solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-ethylbenzoic acid in an excess of absolute methanol (e.g., 5-10 molar equivalents).
-
Catalyst Addition: While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (typically 3-5 mol% relative to the carboxylic acid). This step is exothermic and should be performed with care.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Quenching and Extraction: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing ice water. Extract the aqueous layer with diethyl ether (3x volumes).
-
Neutralization: Combine the organic extracts and wash sequentially with:
-
Water
-
5% aqueous sodium bicarbonate solution (to remove unreacted carboxylic acid and the sulfuric acid catalyst). Caution: CO₂ evolution will occur, so vent the separatory funnel frequently.
-
Saturated brine (to remove residual water and salts).
-
-
Drying and Solvent Removal: Dry the ether layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation to yield pure this compound.
Rationale and Self-Validation
-
Excess Methanol: Using methanol as the solvent and in large excess shifts the reaction equilibrium towards the formation of the methyl ester, maximizing the yield.
-
Sulfuric Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.
-
Reflux: Heating the reaction provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Bicarbonate Wash: This is a critical step for purification. The basic sodium bicarbonate deprotonates the acidic unreacted 2-ethylbenzoic acid, forming the water-soluble sodium 2-ethylbenzoate, which is then partitioned into the aqueous layer and removed. This step validates the removal of the starting material. The cessation of CO₂ evolution indicates the complete neutralization of the acid.
-
Brine Wash: This step helps to break up any emulsions and further removes water from the organic layer before the final drying step.
Caption: A typical workflow for the synthesis and purification of this compound.
Part 3: Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic | ~7.2 - 7.9 | Multiplet | 4H | Ar-H |
| Methyl Ester | ~3.9 | Singlet | 3H | -COOCH₃ |
| Ethyl (CH₂) | ~2.7 | Quartet | 2H | Ar-CH₂CH₃ |
| Ethyl (CH₃) | ~1.2 | Triplet | 3H | Ar-CH₂CH₃ |
| ¹³C NMR | Expected Chemical Shift (δ, ppm) | Assignment |
| Carbonyl | ~168 | C=O |
| Aromatic | ~125 - 142 | Ar-C |
| Methyl Ester | ~52 | -COOCH₃ |
| Ethyl (CH₂) | ~26 | Ar-CH₂CH₃ |
| Ethyl (CH₃) | ~15 | Ar-CH₂CH₃ |
Note: Chemical shifts are approximate and can vary based on the solvent and instrument used. Data is inferred from typical values and spectra of similar compounds like ethyl 2-methylbenzoate.[5][6][7]
Infrared (IR) Spectroscopy
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
| ~3000 - 2850 | C-H Stretch | Aliphatic (Ethyl group) |
| ~1720 | C=O Stretch | Ester Carbonyl |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O Stretch | Ester |
The strong absorption band around 1720 cm⁻¹ is highly characteristic of the ester carbonyl group.
Mass Spectrometry (MS)
In mass spectrometry with electron impact (EI) ionization, this compound will produce a molecular ion peak (M⁺) and characteristic fragment ions.
-
Molecular Ion (M⁺): m/z = 164
-
Key Fragments:
-
m/z = 133: Loss of the methoxy group (-OCH₃, 31 Da). This is a common fragmentation pathway for methyl esters.
-
m/z = 135: Loss of an ethyl radical (-CH₂CH₃, 29 Da).
-
m/z = 105: Formation of the benzoyl cation, resulting from the loss of the entire ester side chain.
-
m/z = 77: Phenyl cation, from the loss of the carbonyl group from the benzoyl cation.
-
Part 4: Applications in Research and Drug Development
While specific large-scale applications of this compound are not extensively documented, its structure makes it a useful intermediate in several areas of organic synthesis and medicinal chemistry.
Intermediate in Organic Synthesis
Benzoate esters are versatile intermediates.[8][9] The ester group can be hydrolyzed back to a carboxylic acid, reduced to an alcohol, or reacted with Grignard reagents to form tertiary alcohols. The ortho-ethyl group can sterically influence reactions at the ester position or on the aromatic ring, providing a handle for creating complex, sterically hindered molecules.
Scaffold for Bioactive Molecules
Benzoic acid and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial and antifungal properties.[10][11] They serve as foundational scaffolds in the synthesis of more complex pharmaceutical compounds. For example, various substituted benzoic acid derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[12][13] this compound can be used as a starting material for the synthesis of novel derivatives where the ortho-ethyl group can be used to probe steric requirements in enzyme active sites or receptor binding pockets.
Conclusion
This compound is a readily synthesizable aromatic ester with well-defined chemical and spectroscopic properties. Its primary value for researchers and drug development professionals lies in its utility as a chemical intermediate. A thorough understanding of its synthesis via Fischer esterification, including the rationale behind the purification steps, ensures a high-quality starting material for more complex synthetic endeavors. The unique ortho-substitution pattern offers opportunities for the development of novel molecular architectures with potential biological activity.
References
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Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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ProMOL. (n.d.). What's usage of Ethyl benzoate?. Retrieved from [Link]
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Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ethyl Benzoate in Organic Synthesis: A Versatile Building Block. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2-methylbenzoate. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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YouTube. (2021, January 10). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]
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SpectraBase. (n.d.). Methyl 2-methyl benzoate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]
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LookChem. (n.d.). This compound. Retrieved from [Link]
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Quora. (2020, July 19). What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?. Retrieved from [Link]
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Wikipedia. (n.d.). Ethyl benzoate. Retrieved from [Link]
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PubMed. (2025). In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex. Retrieved from [Link]
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Chegg.com. (2020, April 30). Solved The following is the Mass spectrum of methyl. Retrieved from [Link]
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Processes of Petrochemistry and Oil Refining. (2024, July 13). HYDROXYBENZOIC ACID DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. Retrieved from [Link]
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PubMed Central. (n.d.). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Retrieved from [Link]
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Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]
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IJCRT.org. (2024, August 8). A Comprehensive Study On Benzoic Acid And Its Derivatives. Retrieved from [Link]
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Methodological & Application
Application Note & Protocol: Synthesis of Methyl 2-Ethylbenzoate via Fischer Esterification
Introduction: The Strategic Synthesis of Substituted Benzoates
The Fischer-Speier esterification, first detailed in 1895, remains a cornerstone of organic synthesis for its straightforward and often high-yielding conversion of carboxylic acids and alcohols into esters.[1] This application note provides a comprehensive guide for the synthesis of methyl 2-ethylbenzoate from 2-ethylbenzoic acid and methanol, a reaction of interest for professionals in drug development and fine chemical synthesis where substituted aromatic esters serve as crucial intermediates.[2]
The protocol herein is designed for reliability and scalability, emphasizing not just the procedural steps but the underlying chemical principles that govern reaction efficiency. By understanding the causality behind each manipulation, researchers can better troubleshoot and adapt this methodology for other structurally similar substrates.
Mechanistic Insights & Reaction Principles
The Fischer esterification is a classic example of a nucleophilic acyl substitution, proceeding under acidic catalysis.[3] The reaction is fundamentally an equilibrium process; therefore, successful synthesis hinges on manipulating reaction conditions to favor product formation, as dictated by Le Châtelier's principle.[4][5]
The mechanism unfolds in several reversible steps:
-
Carbonyl Activation: The reaction is initiated by the protonation of the carbonyl oxygen of 2-ethylbenzoic acid by a strong acid catalyst, typically sulfuric acid (H₂SO₄).[6][7][8][9] This step significantly increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: A molecule of methanol, acting as the nucleophile, attacks the activated carbonyl carbon.[3][8] This leads to the formation of a tetrahedral intermediate.[6][9]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[7][8]
-
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.[7][8]
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.[3][8]
To drive this equilibrium toward the ester, this protocol employs a large excess of methanol, which acts as both a reactant and the solvent.[5][10] This high concentration of a starting material effectively pushes the reaction forward to achieve a high yield.
Detailed Experimental Protocol
This protocol is based on established methods for the esterification of benzoic acid derivatives and has been optimized for clarity and reproducibility.[11][12]
Materials and Equipment
| Reagents & Chemicals | Equipment |
| 2-Ethylbenzoic Acid (≥98%) | 100 mL Round-bottom flask |
| Methanol, Anhydrous (≥99.8%) | Water-cooled reflux condenser |
| Sulfuric Acid, Concentrated (98%) | Heating mantle or oil bath |
| Diethyl Ether (or Ethyl Acetate) | Magnetic stirrer and stir bar |
| Sodium Bicarbonate (NaHCO₃), Saturated Solution | Separatory funnel (250 mL) |
| Sodium Chloride (NaCl), Saturated Solution (Brine) | Erlenmeyer flasks |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Rotary evaporator |
| Boiling chips | Standard laboratory glassware |
Step-by-Step Synthesis & Purification Workflow
Safety First: This procedure involves corrosive acids and flammable liquids. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All steps must be performed inside a certified chemical fume hood.[13][14]
-
Reaction Setup:
-
Place 11.8 g (0.076 mole) of 2-ethylbenzoic acid into a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Add 25 mL of anhydrous methanol to the flask. Stir the mixture until the acid is fully dissolved.
-
-
Catalyst Addition:
-
Reflux:
-
Add a few boiling chips to the flask to ensure smooth boiling.
-
Attach the reflux condenser and ensure a steady flow of cooling water.
-
Heat the mixture to a gentle reflux using a heating mantle or oil bath.
-
Maintain the reflux for 4 hours. Causality: Heating provides the necessary activation energy for the reaction. Refluxing allows the reaction to be maintained at the boiling point of the solvent (methanol) without evaporative loss, ensuring the reaction proceeds to completion.[11]
-
-
Work-up and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture onto approximately 50 g of crushed ice in a beaker.
-
Transfer the entire mixture to a 250 mL separatory funnel.
-
Extract the oily product by adding 50 mL of diethyl ether to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release pressure.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Wash the remaining organic layer sequentially with:
-
25 mL of water.
-
Two 25 mL portions of saturated sodium bicarbonate solution. Causality: This wash neutralizes the residual sulfuric acid catalyst and removes any unreacted 2-ethylbenzoic acid by converting it to its water-soluble sodium salt. Venting is critical as this neutralization produces CO₂ gas.[5][11]
-
25 mL of saturated sodium chloride (brine) solution. Causality: The brine wash helps to break any emulsions and removes the bulk of the dissolved water from the organic layer.[12]
-
-
-
Drying and Solvent Removal:
-
Drain the washed ether layer into a clean, dry Erlenmeyer flask.
-
Add a small amount of anhydrous sodium sulfate, swirling the flask until the drying agent no longer clumps together, indicating the solution is dry.
-
Carefully decant or filter the dried ether solution into a pre-weighed round-bottom flask.
-
Remove the diethyl ether using a rotary evaporator under reduced pressure. Causality: This efficiently removes the low-boiling solvent without heating the product excessively, minimizing potential degradation.
-
-
Product Isolation:
-
The remaining colorless oil is the desired product, this compound. A typical yield for this procedure is approximately 86%.[11] For applications requiring exceptional purity, the product can be further purified by vacuum distillation.
-
Visualization of the Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Quantitative Data & Characterization
| Component | Molar Mass ( g/mol ) | Amount Used | Moles | Molar Equiv. |
| 2-Ethylbenzoic Acid | 150.17 | 11.8 g | 0.079 | 1.0 |
| Methanol | 32.04 | 25 mL (≈19.75 g) | 0.616 | ≈ 7.8 |
| Sulfuric Acid | 98.08 | 2.5 mL (≈4.6 g) | 0.047 | Catalytic |
Expected Outcome:
-
Product: this compound (C₁₀H₁₂O₂)
-
Molar Mass: 164.20 g/mol
-
Theoretical Yield: 12.97 g
-
Expected Actual Yield (at 86%): ≈ 11.15 g
-
Appearance: Colorless oil
Product Confirmation: The identity and purity of the synthesized ester should be confirmed using standard analytical techniques:
-
Infrared (IR) Spectroscopy: Look for the characteristic strong C=O stretch of the ester at ~1720 cm⁻¹ and the disappearance of the broad O-H stretch from the carboxylic acid.
-
¹H NMR Spectroscopy: Confirm the presence of the methyl ester singlet (~3.9 ppm), the ethyl group signals, and the aromatic protons, comparing shifts and integration to the expected structure.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight (m/z = 164.2).
Key Considerations & Troubleshooting
| Potential Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Product Yield | 1. Incomplete reaction. 2. Presence of water in reagents/glassware. 3. Inefficient extraction. | 1. Increase reflux time or ensure proper temperature is maintained. 2. Use anhydrous methanol and dry all glassware thoroughly.[10] 3. Perform an additional extraction of the aqueous layer. |
| Product is Contaminated with Starting Acid | Incomplete neutralization during work-up. | Ensure the sodium bicarbonate wash is performed until no more CO₂ evolution is observed. Test the aqueous layer with pH paper to confirm it is basic. |
| Emulsion Forms During Extraction | Soaps may form if the solution is too basic during the initial wash. | Add saturated brine solution to the separatory funnel and swirl gently to help break the emulsion. |
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Synthesis of this compound. PrepChem.com. [Link]
-
Esterification. SmartLabs. [Link]
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Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. [Link]
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Fischer Esterification. J&K Scientific LLC. [Link]
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Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. [Link]
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Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
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FISCHER ESTERIFICATION OF BENZOIC ACID. Studylib. [Link]
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5.310 (F19) Fischer Esterification Lab Manual. MIT OpenCourseWare. [Link]
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Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. National Institutes of Health (NIH). [Link]
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Fischer–Speier esterification. Wikipedia. [Link]
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Write the stepwise mechanism for the following Fischer esterification reaction of benzoic acid and methanol. Study.com. [Link]
-
OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. American Academic Publisher. [Link]
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Fischer Esterification. Organic Chemistry Portal. [Link]
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Preparation of Methyl Ester Precursors of Biologically Active Agents. Taylor & Francis Online. [Link]
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Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. Moodle. [Link]
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Preparation of Methyl Ester Precursors of Biologically Active Agents. ResearchGate. [Link]
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This compound. LookChem. [Link]
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esterification of benzoic acid to methyl benzoate. University of California, Los Angeles. [Link]
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Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). YouTube. [Link]
-
KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS. Voprosy Khimii i Khimicheskoi Tekhnologii. [Link]
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Methyl Esters. Organic Chemistry Portal. [Link]
- Process for the preparation of carboxylic acid methyl esters.
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The kinetics of the acid-catalysed esterification of substituted benzoic acids by methanol. Journal of the Chemical Society B: Physical Organic. [Link]
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Fischer Esterification. Chemistry Steps. [Link]
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Screening of reaction conditions in the esterification of benzoic acid with methanol. ResearchGate. [Link]
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Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. [Link]
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A Convenient Synthesis of Amino Acid Methyl Esters. National Institutes of Health (NIH). [Link]
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Application Note: High-Yield Synthesis of Methyl 2-Ethylbenzoate via Catalytic Hydrogenation of Methyl 2-Ethynylbenzoate
Abstract
This application note provides a comprehensive guide for the efficient reduction of methyl 2-ethynylbenzoate to methyl 2-ethylbenzoate. The primary focus is on the utilization of palladium on activated carbon (Pd/C) as a heterogeneous catalyst for the complete hydrogenation of the alkyne functionality. This process is fundamental in synthetic organic chemistry, particularly in the development of pharmaceutical intermediates and fine chemicals where the selective saturation of a triple bond to a single bond is required. This document outlines the underlying chemical principles, a detailed experimental protocol, safety considerations, and methods for product purification and characterization.
Introduction: The Significance of Alkyne Reduction
The transformation of alkynes to alkanes is a cornerstone of modern organic synthesis. This reduction is critical in modifying molecular scaffolds, altering steric and electronic properties, and accessing saturated carbocyclic and heterocyclic systems prevalent in drug molecules. This compound serves as a valuable building block in the synthesis of various complex organic molecules. Its precursor, methyl 2-ethynylbenzoate, offers a reactive handle for various synthetic transformations, with its subsequent reduction to the ethyl derivative being a key step in many synthetic routes.
Catalytic hydrogenation stands out as the most common and efficient method for this transformation due to its high yields, clean reaction profiles, and the reusability of the heterogeneous catalyst.[1]
Mechanistic Insight: The Horiuti-Polanyi Mechanism
The catalytic hydrogenation of alkynes over a palladium surface is generally understood to proceed via the Horiuti-Polanyi mechanism.[2][3][4] This mechanism involves a series of steps occurring on the surface of the metal catalyst:
-
Adsorption of Reactants: Both molecular hydrogen (H₂) and the alkyne (methyl 2-ethynylbenzoate) adsorb onto the surface of the palladium catalyst.
-
Dissociation of Hydrogen: The H-H bond in molecular hydrogen is cleaved on the metallic surface, forming adsorbed hydrogen atoms (M-H).[2]
-
Stepwise Hydrogen Addition: The adsorbed alkyne undergoes a stepwise addition of two hydrogen atoms to one face of the triple bond, leading to the formation of a surface-bound cis-alkene intermediate (methyl 2-vinylbenzoate).[5][6]
-
Further Hydrogenation: The alkene intermediate can either desorb from the catalyst surface or, more commonly in the presence of an active catalyst like Pd/C, undergo a second round of hydrogenation.[2] Two more hydrogen atoms are added to the same face of the double bond, resulting in the final saturated product, this compound.[5]
This two-step, syn-addition process explains why complete reduction to the alkane is the typical outcome when using highly active catalysts like palladium on carbon.[7]
Experimental Protocol: Reduction of Methyl 2-Ethynylbenzoate
This protocol details the procedure for the complete hydrogenation of methyl 2-ethynylbenzoate to this compound using 10% palladium on carbon under a hydrogen atmosphere.
Materials and Equipment
| Material/Equipment | Specifications |
| Reactant | Methyl 2-ethynylbenzoate (CAS 33577-99-0)[8] |
| Product | This compound (CAS 50604-01-8)[9] |
| Catalyst | 10% Palladium on activated carbon (Pd/C), wetted with ~50% water[10][11] |
| Solvent | Ethanol (EtOH) or Ethyl Acetate (EtOAc), reagent grade |
| Inert Gas | Nitrogen (N₂) or Argon (Ar) |
| Hydrogen Source | Hydrogen gas (H₂) cylinder or balloon |
| Reaction Vessel | Two- or three-neck round-bottom flask or a Parr hydrogenation apparatus |
| Filtration | Celite® 545, Buchner funnel, filter flask |
| Purification | Rotary evaporator, Flash chromatography system (optional) |
Reaction Workflow Diagram
Caption: Workflow for the catalytic hydrogenation of methyl 2-ethynylbenzoate.
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry two-neck round-bottom flask equipped with a magnetic stir bar, add methyl 2-ethynylbenzoate (1.0 eq).
-
Solvent Addition: Dissolve the starting material in a suitable solvent such as ethanol or ethyl acetate (approximately 0.1-0.5 M concentration).
-
Catalyst Addition: In a separate vial, weigh out 10% Pd/C catalyst (typically 1-5 mol% of palladium relative to the substrate). Carefully add a small amount of the reaction solvent to the catalyst to form a slurry. This should be done in a fume hood and away from flammable materials.
-
Inerting the System: Securely attach a gas inlet adapter and a condenser (or a balloon filled with inert gas) to the flask. Purge the system with an inert gas (nitrogen or argon) for 5-10 minutes to remove oxygen.
-
Catalyst Transfer: Under a positive flow of inert gas, carefully transfer the Pd/C slurry to the reaction flask using a pipette or syringe.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. This can be achieved using a hydrogen-filled balloon for atmospheric pressure reactions or a Parr hydrogenation apparatus for reactions requiring higher pressure. For a complete reduction, a slight positive pressure of hydrogen is often sufficient.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the starting material.
-
Work-up: Once the reaction is complete, carefully purge the system with inert gas to remove any remaining hydrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product. Caution: The used catalyst on the filter paper can be pyrophoric and should not be allowed to dry in the air. It should be quenched with water immediately after filtration.[12]
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product, this compound, is often of high purity. If necessary, further purification can be achieved by flash column chromatography on silica gel.
Alternative Reduction Methodologies
While catalytic hydrogenation is the most common method for the complete reduction of alkynes, other reagents can be employed, particularly for partial reduction.
| Method | Reagents | Product | Stereochemistry |
| Partial Reduction (cis-alkene) | H₂, Lindlar's Catalyst (Pd/CaCO₃, poisoned with lead acetate and quinoline) | Methyl 2-(Z)-vinylbenzoate | Syn-addition |
| Partial Reduction (trans-alkene) | Na or Li in liquid NH₃ | Methyl 2-(E)-vinylbenzoate | Anti-addition[7] |
Safety and Handling
-
Methyl 2-ethynylbenzoate: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes. The specific toxicity data is limited, so it should be treated as a potentially hazardous chemical.
-
Palladium on Carbon (Pd/C): Can be pyrophoric, especially after use and when dry.[11][13] Handle in an inert atmosphere when possible. The wetted catalyst is generally safer to handle.[10] Keep away from heat, sparks, and open flames.[13]
-
Hydrogen Gas: Highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated area, away from ignition sources.
-
Solvents: Ethanol and ethyl acetate are flammable liquids. Handle with appropriate care.
-
Personal Protective Equipment (PPE): Safety goggles, laboratory coat, and appropriate gloves are mandatory during the entire procedure.
Characterization of this compound
The identity and purity of the final product can be confirmed using standard analytical techniques:
-
¹H NMR: The disappearance of the acetylenic proton signal and the appearance of the characteristic ethyl group signals (a triplet and a quartet) will confirm the reaction's completion.
-
¹³C NMR: The disappearance of the alkyne carbon signals and the appearance of the ethyl group carbon signals will be evident.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of this compound (C₁₀H₁₂O₂, MW: 164.20 g/mol ) will be observed.[9]
-
Infrared (IR) Spectroscopy: The disappearance of the characteristic alkyne C≡C and ≡C-H stretching frequencies will be observed.
Conclusion
The catalytic hydrogenation of methyl 2-ethynylbenzoate using palladium on carbon is a robust and high-yielding method for the synthesis of this compound. The procedure is straightforward and scalable, making it suitable for both academic research and industrial applications. A thorough understanding of the reaction mechanism and adherence to safety protocols are essential for the successful and safe execution of this important chemical transformation.
References
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Carl ROTH. (n.d.). Safety Data Sheet: Palladium on activated carbon. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Palladium on activated carbon. Retrieved from [Link]
-
OrgoSolver. (n.d.). Alkyne Reactions: Catalytic Hydrogenation with H₂ (Pd/Pt). Retrieved from [Link]
-
Journal of Chemical Education. (2013, May). Heterogeneous Catalysis: The Horiuti-Polanyi Mechanism and Alkene Hydrogenation. Retrieved from [Link]
-
Journal of Chemical Education. (2020, June 9). Investigating the Mechanism of Alkyne Hydrogenation through an Open-Ended, Inquiry-Based Undergraduate Research Project Exploring Heterogeneous Catalysis. Retrieved from [Link]
-
ERIC. (2013, May). Heterogeneous Catalysis: The Horiuti-Polanyi Mechanism and Alkene Hydrogenation. Retrieved from [Link]
-
Chinese Chemical Society. (2021, April 30). Homogeneous-like Alkyne Selective Hydrogenation Catalyzed by Cationic Nickel Confined in Zeolite. CCS Chemistry. Retrieved from [Link]
-
Angewandte Chemie International Edition. (n.d.). A Functional-Group-Tolerant Catalytic trans Hydrogenation of Alkynes. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Hydrogenation SOP. Retrieved from [Link]
-
PubMed. (2009, January 5). Stereoselective hydrogenation of aromatic alkynes using water, triethylsilane, or methanol, mediated and catalyzed by Ni(0) complexes. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 11.3.4 Catalytic Hydrogenation of Alkynes. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 18). 9.5: Reduction of Alkynes. Retrieved from [Link]
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Application Note & Protocol: High-Purity Isolation of Methyl 2-ethylbenzoate via Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of Methyl 2-ethylbenzoate using normal-phase flash column chromatography. This compound is a key intermediate in the synthesis of various high-value chemical entities, where exceptional purity is a prerequisite for successful downstream applications in research and drug development. This guide details a systematic approach, from analytical thin-layer chromatography (TLC) for method development to a step-by-step flash chromatography workflow, ensuring the removal of common process-related impurities such as unreacted 2-ethylbenzoic acid and other byproducts. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot the methodology effectively.
Introduction and Principle of Separation
This compound (C₁₀H₁₂O₂, MW: 164.20 g/mol ) is a moderately polar aromatic ester.[1][2] In typical synthetic routes, such as the Fischer esterification of 2-ethylbenzoic acid with methanol, the crude product is often contaminated with unreacted starting materials and side-products.[3] The most common polar impurity is the starting carboxylic acid, which can interfere with subsequent reactions. Flash column chromatography is an ideal purification technique due to its efficiency and scalability.[4]
This protocol employs normal-phase chromatography, which operates on the principle of adsorption-desorption.[5]
-
Stationary Phase: Polar silica gel is used as the adsorbent. Its surface is rich in acidic silanol groups (Si-OH), which form hydrogen bonds and dipole-dipole interactions with polar molecules.
-
Mobile Phase: A non-polar eluent, typically a mixture of hexane and ethyl acetate, is used to carry the sample through the column.
-
Separation Mechanism: Components of the crude mixture are separated based on their relative polarity. Highly polar compounds, like the residual 2-ethylbenzoic acid, will adsorb strongly to the silica gel and elute slowly. Non-polar impurities will have minimal interaction with the stationary phase and elute quickly. The target compound, this compound, being of intermediate polarity, will elute between these extremes, allowing for its effective isolation. The precise ratio of the mobile phase solvents is optimized to achieve a target Retention Factor (Rf) of approximately 0.2-0.35, which provides the best balance between separation resolution and purification time.[6][7]
Caption: Principle of Normal-Phase Separation.
Materials and Methods
| Reagents & Consumables | Specifications |
| Crude this compound | From synthesis reaction |
| Silica Gel for Flash Chromatography | Standard Grade, 230-400 mesh |
| n-Hexane | HPLC Grade or Distilled |
| Ethyl Acetate | HPLC Grade or Distilled |
| Dichloromethane | ACS Grade (for sample loading) |
| TLC Plates | Silica Gel 60 F₂₅₄ |
| Test Tubes | For fraction collection (e.g., 16 x 100 mm) |
| Cotton or Glass Wool | For column plug |
| Sand | Washed, for chromatography |
| Equipment | Specifications |
| Glass Chromatography Column | Appropriate size for scale (e.g., 40 mm diameter) |
| Air or Nitrogen Source with Regulator | For applying pressure (10-15 psi) |
| Rotary Evaporator | For solvent removal |
| TLC Developing Chamber | Glass tank with lid |
| UV Lamp | 254 nm for visualization |
| Capillary Tubes | For TLC spotting |
| Standard Laboratory Glassware | Beakers, Erlenmeyer flasks, graduated cylinders |
| Fume Hood | For all operations |
Pre-Purification: TLC Method Development
Rationale: Before committing the entire sample to the column, TLC is used to identify the optimal mobile phase composition. This is a critical self-validating step to ensure a successful separation. The goal is to find a solvent system where the target compound has an Rf value of approximately 0.3.[6]
Protocol:
-
Prepare Samples: Dissolve a small amount of the crude reaction mixture in a volatile solvent like dichloromethane. Also, prepare dilute solutions of the starting materials (if available) for co-spotting.
-
Prepare TLC Chambers: Line TLC chambers with filter paper and add different ratios of Hexane:Ethyl Acetate (e.g., 95:5, 90:10, 85:15). Cover and let the atmosphere saturate.
-
Spot the TLC Plate: Using a pencil, gently draw a baseline ~1 cm from the bottom of a TLC plate.[8] With a capillary tube, apply small spots of the crude mixture on the baseline. Co-spotting a lane with both the crude mix and a starting material standard is highly recommended for unambiguous identification.[8]
-
Develop the Plate: Place the plate in a prepared chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualize and Analyze: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a 254 nm UV lamp. The aromatic ring in this compound will be UV-active.[8] Calculate the Rf value for the product spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Optimization: Adjust the solvent ratio until the product spot has an Rf of ~0.3.
-
If Rf is too high (> 0.4), decrease the polarity (increase the percentage of hexane).
-
If Rf is too low (< 0.2), increase the polarity (increase the percentage of ethyl acetate).
-
Detailed Protocol: Flash Column Chromatography
This protocol assumes a purification scale of 1-5 grams of crude material. Adjust column size and solvent volumes accordingly for different scales.
Caption: Experimental Workflow for Purification.
Step 1: Column Preparation (Slurry Packing) Rationale: The slurry packing method is preferred as it minimizes the chances of trapping air bubbles or creating channels in the stationary phase, which would lead to poor separation.[9]
-
Secure a glass column vertically in a fume hood. Place a small plug of cotton or glass wool at the bottom, followed by a ~1 cm layer of sand to create a flat base.[10]
-
In a beaker, measure the required amount of silica gel (a good rule of thumb is a 30:1 to 50:1 mass ratio of silica to crude product).
-
Create a slurry by adding the silica gel to your optimized mobile phase (e.g., 90:10 Hexane:Ethyl Acetate). Swirl until the mixture is homogeneous and free of bubbles.
-
Quickly pour the slurry into the column. Open the stopcock to allow solvent to drain while continuously tapping the side of the column gently to ensure even packing.
-
Once all the silica has settled, add a final ~1 cm layer of sand to the top to prevent disruption of the silica bed during solvent addition.[6]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
Step 2: Sample Loading (Dry Loading) Rationale: Dry loading often provides superior resolution compared to liquid loading, as it introduces the sample in a very concentrated band. It is especially useful when the crude product is not very soluble in the mobile phase.[6][10]
-
Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (approximately 2-3 times the mass of your crude product) to this solution.
-
Carefully remove the solvent on a rotary evaporator until a free-flowing, dry powder is obtained.
-
Gently and evenly apply this powder to the top of the packed column.
Step 3: Elution and Fraction Collection
-
Carefully add the mobile phase to the column, taking care not to disturb the top layer. Fill the column.
-
Apply positive pressure (air or nitrogen, 10-15 psi) to the top of the column to begin elution. The ideal flow rate is achieved when the solvent level descends about 2 inches per minute.[6]
-
Begin collecting the eluent in test tubes immediately. It is good practice to collect fractions of a consistent volume (e.g., 15-20 mL).
Step 4: Fraction Analysis
-
Systematically analyze the collected fractions using TLC. Spot every second or third fraction on a single TLC plate.
-
Develop the plate in the same mobile phase used for the column.
-
Visualize under UV light to identify which fractions contain your pure product. The pure fractions should show a single spot at the target Rf value.
Step 5: Product Isolation
-
Combine all fractions identified as pure into a tared round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Place the flask under high vacuum for a short period to remove any residual solvent, yielding the purified this compound.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Engineering Controls: All procedures should be performed inside a certified chemical fume hood to avoid inhalation of solvent vapors and fine silica dust.[7][11]
-
Chemical Hazards:
-
This compound & Analogs: Aromatic esters may be harmful if swallowed or inhaled. Avoid contact with skin and eyes.[12]
-
Solvents: Hexane, ethyl acetate, and dichloromethane are flammable and volatile. Keep away from ignition sources.[13][14]
-
Silica Gel: Fine silica powder is a lung irritant. Handle carefully to avoid generating dust.[7]
-
-
Pressure: When using compressed air or nitrogen, ensure the pressure is regulated and never tightly clamp the pressure inlet to the glass column to prevent over-pressurization and potential explosion.[10]
Troubleshooting
| Problem | Probable Cause(s) | Solution(s) |
| Poor or No Separation | Incorrect mobile phase polarity. | Re-develop TLC to find a better solvent system. An Rf of 0.2-0.3 is ideal.[6] |
| Column was overloaded with crude sample. | Use a larger column or less sample (aim for 1-3% loading by mass of silica). | |
| Cracked or Channeled Column | Column bed ran dry during packing or loading. | Always keep the solvent level above the silica bed. Re-pack the column if significant cracking occurs. |
| Packing was not uniform. | Use the slurry method and tap the column gently during packing to ensure a homogeneous bed.[9] | |
| Streaky or Tailing Spots | Sample is too concentrated on TLC plate. | Dilute the sample before spotting. |
| Crude material is too acidic/basic for silica. | While less common for esters, adding a trace amount of modifier (e.g., 0.1% triethylamine) to the eluent can help.[15] | |
| Product Elutes Too Quickly | Mobile phase is too polar. | Decrease the concentration of the polar solvent (ethyl acetate). |
| Product Does Not Elute | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution) after non-polar impurities have eluted. |
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]
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University of Bath. (n.d.). SOP: Flash Chromatography. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Quora. (2020). What is the procedure to perform the synthesis of ethyl benzoate.... Retrieved from [Link]
-
University of Rochester. (n.d.). Chromatography: How to Run a Flash Column. Department of Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 1.5: Flash Chromatography. Retrieved from [Link]
-
Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. Retrieved from [Link]
-
Wilds Research Group. (2023). Flash Column Chromatography. YouTube. Retrieved from [Link]
-
Aljerf, L. (2017). Glass Chromatography Application: TLC Separation of Benzoic Esters in Pharmaceutical Products. Open Access Pub. Retrieved from [Link]
-
Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]
-
Wang, Y., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. Retrieved from [Link]
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Analytical Methodologies for the Quantification of Methyl 2-ethylbenzoate: A Guide for Researchers
This document provides a detailed guide for the quantitative analysis of Methyl 2-ethylbenzoate, a key intermediate and component in various chemical syntheses and formulations. The protocols herein are designed for researchers, scientists, and professionals in drug development, offering robust and validated methods for both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The methodologies are presented with an emphasis on the scientific rationale behind procedural choices, ensuring both technical accuracy and practical applicability.
Introduction to this compound and its Analytical Importance
This compound (C₁₀H₁₂O₂) is an aromatic ester with a molecular weight of 164.20 g/mol .[1] Its accurate quantification is crucial for process monitoring, quality control, and stability testing in various industrial and research settings. The selection of an appropriate analytical technique is paramount and is dictated by factors such as the sample matrix, required sensitivity, and the specific goals of the analysis. This guide focuses on the two most powerful and prevalent techniques for this purpose: GC-MS for its high sensitivity and specificity, and HPLC for its versatility and suitability for a wide range of sample types.
Part 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound
GC-MS is the premier technique for the analysis of volatile and semi-volatile compounds like this compound. The separation is based on the compound's partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column, followed by detection with a mass spectrometer, which provides both quantitative data and structural information.
Causality of Experimental Choices in GC-MS
The selection of the GC-MS parameters is a critical step governed by the physicochemical properties of this compound.
-
Stationary Phase Selection : A non-polar or mid-polar stationary phase is optimal for the analysis of aromatic esters.[2][3] A non-polar phase, such as one based on polydimethylsiloxane (e.g., DB-1, HP-5ms), separates compounds primarily based on their boiling points and van der Waals interactions.[2][4] This is a logical starting point for this compound. For more complex matrices where isomers or closely related compounds might be present, a slightly more polar phase containing phenyl groups (e.g., DB-5, HP-50+) can offer enhanced selectivity through π-π interactions with the aromatic ring of the analyte.[3]
-
Injection Mode : A splitless injection is often preferred for trace analysis to ensure the entire sample volume is transferred to the column, maximizing sensitivity. For more concentrated samples, a split injection is used to prevent column overloading and peak distortion.
-
Ionization Technique : Electron Ionization (EI) is the most common and robust ionization method for GC-MS.[5][6] A standard electron energy of 70 eV is used to generate a reproducible fragmentation pattern, which serves as a molecular fingerprint for identification.[6][7] This extensive fragmentation allows for the creation of searchable mass spectral libraries.[5]
Experimental Workflow: GC-MS
Caption: GC-MS analytical workflow for this compound.
Detailed Protocol: GC-MS Analysis
1. Sample Preparation (Liquid-Liquid Extraction)
This protocol is suitable for aqueous matrices.
-
To 10 mL of the aqueous sample, add a known amount of an appropriate internal standard (e.g., deuterated aromatic ester).
-
Add 5 mL of a water-immiscible organic solvent with moderate polarity, such as ethyl acetate or dichloromethane.[8][9] These solvents provide good solubility for aromatic esters.[9]
-
Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean vial.
-
Repeat the extraction (steps 2-5) with a fresh 5 mL of the organic solvent and combine the organic extracts.
-
Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.
-
Transfer the concentrated extract to a GC vial for analysis.
2. GC-MS Instrumentation and Parameters
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar (e.g., HP-5ms, DB-1) or mid-polar (e.g., DB-5) capillary column.[3] | Provides a good balance of resolution and analysis time for semi-volatile compounds.[10] The phase is chosen based on the principle of "like dissolves like".[4] |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Injection Mode | Splitless (for trace analysis) or Split 20:1 (for higher concentrations) | Splitless mode enhances sensitivity, while a split injection prevents column overload. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A temperature ramp allows for the separation of compounds with a range of boiling points. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible mass spectra.[5] |
| Ionization Energy | 70 eV | The standard energy for EI, which generates extensive and consistent fragmentation patterns for library matching.[7] |
| Mass Range | 40-300 amu (Scan mode) or monitoring specific ions (SIM mode) | A full scan is used for initial identification, while Selected Ion Monitoring (SIM) provides higher sensitivity for quantification. |
| Transfer Line Temp. | 280 °C | Prevents condensation of the analyte as it transfers from the GC to the MS. |
| Ion Source Temp. | 230 °C | Optimizes ionization efficiency and minimizes source contamination. |
3. Data Analysis and Quantification
-
Identification : The primary identification of this compound is based on its retention time and the comparison of its mass spectrum with a reference spectrum from a library (e.g., NIST).
-
Quantification : For quantitative analysis, a calibration curve is constructed by analyzing standards of known concentrations. The peak area of a characteristic ion of this compound is plotted against the concentration.
Quantitative Data: GC-MS
| Parameter | Value | Source |
| Molecular Weight | 164.20 g/mol | [1] |
| Molecular Ion (M+) | m/z 164 | PubChem[1] |
| Key Fragment Ions | m/z 133, 105, 77 | PubChem[1] |
| Suggested Quantifier Ion | m/z 133 | |
| Suggested Qualifier Ions | m/z 164, 105 |
Part 2: High-Performance Liquid Chromatography (HPLC) Analysis of this compound
HPLC is a powerful technique for separating compounds in a liquid mobile phase that is pumped through a column packed with a solid stationary phase. It is particularly well-suited for compounds that are not sufficiently volatile for GC analysis or for samples in complex aqueous matrices.
Causality of Experimental Choices in HPLC
The development of a robust HPLC method for this compound is guided by its chemical structure.
-
Chromatographic Mode : Reversed-phase HPLC is the most common and versatile mode, and it is ideal for separating moderately polar to non-polar compounds like this compound.[11] In this mode, a non-polar stationary phase is used with a polar mobile phase.[11]
-
Stationary Phase Selection : A C18 (octadecylsilane) column is the workhorse of reversed-phase HPLC and is an excellent starting point.[11][12] The long alkyl chains of the C18 phase provide strong hydrophobic interactions with the aromatic ring and ethyl group of this compound, leading to good retention and separation.[11]
-
Mobile Phase Composition : A mixture of water and an organic solvent, such as acetonitrile or methanol, is typically used.[13][14] The organic solvent is the "strong" solvent, and its proportion is adjusted to control the retention time of the analyte.[15] Acetonitrile is often preferred due to its lower viscosity and better UV transparency.[14]
-
Detector Selection : Given the presence of a benzene ring, this compound exhibits strong UV absorbance. A UV-Vis detector set at a wavelength where the analyte has a high extinction coefficient will provide excellent sensitivity. A wavelength around 254 nm is a common starting point for aromatic compounds.
Experimental Workflow: HPLC
Caption: HPLC analytical workflow for this compound.
Detailed Protocol: HPLC Analysis
1. Sample Preparation
-
For liquid samples, filter through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.
-
Dilute the sample with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
For solid samples, accurately weigh a portion of the sample and dissolve it in a suitable solvent (e.g., acetonitrile or methanol). Sonicate if necessary to ensure complete dissolution. Filter and dilute as described above.
2. HPLC Instrumentation and Parameters
| Parameter | Recommended Setting | Rationale |
| HPLC System | ||
| Column | C18, 250 mm x 4.6 mm ID, 5 µm particle size | A standard C18 column provides excellent retention and separation for aromatic esters.[11][12] |
| Mobile Phase | Isocratic: Acetonitrile:Water (60:40 v/v) | A simple isocratic mobile phase is often sufficient for the analysis of a single compound. The ratio can be adjusted to optimize retention time.[13] |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column that provides good efficiency without excessive backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A common injection volume for analytical HPLC. |
| Detector | ||
| Type | UV-Vis Detector | The aromatic ring in this compound allows for sensitive detection by UV absorbance. |
| Wavelength | 254 nm | A common wavelength for the detection of aromatic compounds, providing a good balance of sensitivity and selectivity. A UV scan of a standard can be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. |
3. Data Analysis and Quantification
-
Identification : this compound is identified by its characteristic retention time under the specified chromatographic conditions.
-
Quantification : A calibration curve is generated by injecting a series of standards of known concentrations and plotting the peak area versus concentration. The concentration of this compound in unknown samples is then determined from this curve.
Quantitative Data: HPLC
| Parameter | Expected Value/Range |
| Retention Time | Dependent on the specific HPLC system and conditions. |
| Linearity (r²) | > 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
| Limit of Detection | Dependent on instrument sensitivity. |
| Limit of Quantitation | Dependent on instrument sensitivity. |
Method Validation
Both the GC-MS and HPLC methods described should be fully validated according to ICH guidelines or other relevant regulatory standards before being used for routine analysis. Key validation parameters include:
-
Specificity : The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range : The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy : The closeness of the test results obtained by the method to the true value.
-
Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The choice between GC-MS and HPLC for the analysis of this compound will depend on the specific requirements of the assay. GC-MS offers unparalleled sensitivity and specificity, making it ideal for trace analysis and confirmatory identification. HPLC provides a versatile and robust platform for routine quality control and quantification in a variety of sample matrices. The protocols and guidelines presented in this document provide a solid foundation for the development and validation of analytical methods for this compound, ensuring accurate and reliable results for researchers and drug development professionals.
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Greyhound Chromatography. (n.d.). GC Column Selection Guide. Retrieved from [Link]
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K-Jhil. (2024, November 21). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. Retrieved from [Link]
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Economy Process Solutions. (n.d.). Liquid-Liquid Extraction: Solvent Selection for Efficient Separation. Retrieved from [Link]
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Obrnuta faza. (n.d.). GC Capillary Columns GC Capillary Column Selection. Retrieved from [Link]
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Hawach. (2025, March 13). Why Is C18 Column Mostly Used in HPLC. Retrieved from [Link]
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Phenomenex. (2017, October 5). Why is C18 the Most Popular Stationary Phase for Reverse-Phase?. Retrieved from [Link]
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ResearchGate. (2025, August 6). Optimization of the HPLC separation of aromatic groups in petroleum fractions. Retrieved from [Link]
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Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
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uHPLCs. (2024, April 22). How Much Do You Know C18 Reverse Phase Column. Retrieved from [Link]
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Mastelf. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Retrieved from [Link]
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ResearchGate. (2025, August 7). Use of chemical ionization for GC–MS metabolite profiling. Retrieved from [Link]
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Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]
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alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
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LCGC International. (2019, April 1). The Essential Guide to Electron Ionization in GC–MS. Retrieved from [Link]
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Application Notes: Methyl 2-Ethylbenzoate as a Versatile Precursor for the Synthesis of N-Substituted Benzamides
Abstract and Introduction
Methyl 2-ethylbenzoate is an aromatic ester that serves as a valuable and cost-effective starting material in modern organic synthesis.[1] Its chemical structure, featuring a reactive ester functional group and a substituted phenyl ring, makes it an ideal precursor for the construction of more complex molecular architectures. Of particular significance is its utility in synthesizing N-substituted 2-ethylbenzamides. The benzamide moiety is a privileged scaffold found in a vast array of biologically active compounds, including pharmaceuticals and agrochemicals. For instance, the broader class of benzanilides (N-phenylbenzamides) includes well-established fungicides like Benodanil, which underscores the importance of this structural class in crop protection.[2][3]
These application notes provide a detailed guide for researchers, chemists, and drug development professionals on the utilization of this compound as a starting material for the direct synthesis of N-substituted benzamides. We will explore the underlying chemical principles, provide detailed, field-proven protocols for base-promoted and heterogeneous catalytic methods, and discuss the causality behind key experimental choices.
Core Application: Direct Amidation of this compound
The conversion of an ester to an amide, known as aminolysis, is a fundamental transformation in organic chemistry. However, the direct reaction is often challenging due to the relatively low electrophilicity of the ester carbonyl and the poor leaving group nature of the alkoxide (in this case, methoxide).[4][5] Consequently, the reaction typically requires high temperatures or the use of promoters such as strong bases or catalysts to proceed efficiently.[6]
2.1 Principle and Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. The subsequent collapse of this intermediate and elimination of the methoxide leaving group yields the more thermodynamically stable amide product.[4]
Catalysts or strong bases facilitate this process by increasing the nucleophilicity of the amine (via deprotonation) or by activating the ester carbonyl, thereby lowering the activation energy of the reaction.[7]
2.2 General Synthesis Workflow
The overall transformation involves the direct coupling of this compound with a primary or secondary amine to furnish the corresponding N-substituted 2-ethylbenzamide and methanol as the sole byproduct.
Caption: General workflow for the synthesis of N-substituted benzamides.
Experimental Protocols
Two distinct and robust protocols are presented below, offering flexibility in terms of reaction conditions and scalability.
3.1 Protocol 1: Base-Promoted Direct Amidation
This protocol utilizes a strong, non-nucleophilic base, potassium tert-butoxide (t-BuOK), to facilitate the amidation. The base deprotonates the amine, significantly enhancing its nucleophilicity and driving the reaction forward even at moderate temperatures. This method is particularly effective for a wide range of amines, including weakly nucleophilic anilines.[7]
3.1.1 Step-by-Step Methodology (Example: Synthesis of 2-Ethyl-N-phenylbenzamide)
-
Preparation: To a flame-dried, 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq, e.g., 1.64 g, 10 mmol) and aniline (1.05 eq, 0.98 g, 10.5 mmol).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) (20 mL) to the flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Base Addition: While stirring the solution at room temperature, carefully add potassium tert-butoxide (t-BuOK) (1.5 eq, 1.68 g, 15 mmol) portion-wise over 5 minutes. Caution: The addition may be exothermic.
-
Reaction: Heat the reaction mixture to 80 °C and maintain this temperature with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 30 mL) to remove excess aniline, followed by water (50 mL), and finally with a saturated brine solution (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 2-ethyl-N-phenylbenzamide.
3.1.2 Field-Proven Insights (Causality)
-
Choice of Base: t-BuOK is a strong base capable of deprotonating anilines, but it is sterically hindered, which prevents it from acting as a competing nucleophile and attacking the ester itself.
-
Solvent: Anhydrous DMSO is an excellent polar aprotic solvent for this reaction. It readily dissolves the reactants and the t-BuOK, and its high boiling point allows for elevated reaction temperatures.
-
Temperature: Heating to 80 °C provides the necessary thermal energy to overcome the activation barrier for the reaction without causing significant decomposition of the reactants or products.
3.2 Protocol 2: Heterogeneous Zirconium Oxide Catalysis
This protocol employs a solid, reusable catalyst, offering a more sustainable and environmentally benign approach. Amorphous zirconium oxide (ZrO₂) has been shown to be an efficient catalyst for the direct amidation of unactivated esters, particularly in a continuous-flow system, but it is also effective in batch processes.[8] This method avoids the need for stoichiometric strong bases and simplifies product purification.
3.2.1 Step-by-Step Methodology (Example: Synthesis of N-Benzyl-2-ethylbenzamide)
-
Preparation: In a sealable pressure tube equipped with a magnetic stir bar, combine this compound (1.0 eq, e.g., 1.64 g, 10 mmol), benzylamine (1.2 eq, 1.29 g, 12 mmol), and amorphous zirconium oxide (ZrO₂) (10 mol%, ~0.12 g).
-
Solvent: Add toluene (10 mL) as the solvent.
-
Reaction: Seal the tube tightly and place it in a pre-heated oil bath at 140 °C. Stir the mixture vigorously for 16-24 hours.
-
Work-up: After the reaction period, cool the mixture to room temperature.
-
Catalyst Removal: Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the solid ZrO₂ catalyst. The catalyst can be washed with additional ethyl acetate, dried, and stored for reuse.
-
Concentration: Concentrate the filtrate under reduced pressure to remove the solvent and excess benzylamine (which is volatile).
-
Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure N-benzyl-2-ethylbenzamide.
3.2.2 Field-Proven Insights (Causality)
-
Catalyst Choice: Zirconium oxide acts as a Lewis acid catalyst. The zirconium centers on the catalyst surface are thought to coordinate to the carbonyl oxygen of the ester, activating it towards nucleophilic attack by the amine.[8]
-
Solvent and Temperature: Toluene is a suitable high-boiling, non-polar solvent. The high temperature (140 °C) is necessary to achieve a reasonable reaction rate with this catalytic system, as the activation of unactivated esters is challenging.[6]
-
Advantages: The primary advantage of this method is the ease of catalyst removal via simple filtration and the potential for catalyst recycling, which aligns with the principles of green chemistry.
Data Summary and Comparison
The choice of methodology for the amidation of benzoate esters can significantly impact yield and reaction time. The following table summarizes typical conditions and outcomes for related reactions, providing a basis for comparison and optimization.
| Catalyst/Promoter | Amine Substrate | Solvent | Temp (°C) | Time (h) | Typical Yield | Reference |
| t-BuOK | 4-Methylaniline | DMSO | 80 | 2-4 | High | [7] |
| ZrO₂ (amorphous) | Hexylamine | Toluene | 140 | 16 | Good-High | [8] |
| Nb₂O₅ | n-Octylamine | None (Neat) | 200 | 2 | High | [9] |
| Ni(cod)₂ / IPr | Morpholine | Toluene | 140 | 16 | High | [6] |
Table compiled and adapted from literature data. Yields are qualitative and depend on the specific substrates used.
Caption: Decision diagram for selecting an appropriate amidation protocol.
Conclusion
This compound is a highly effective and accessible starting material for the synthesis of N-substituted 2-ethylbenzamides, which are important scaffolds in medicinal chemistry and agrochemical research. By leveraging either base-promoted or heterogeneous catalytic direct amidation protocols, researchers can efficiently access a diverse library of these valuable compounds. The choice of method can be tailored based on the specific amine substrate, desired reaction scale, and sustainability considerations, making this compound a cornerstone reagent for innovation in drug discovery and development.
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The Ester/Amide Exchange Reaction in the Melt Polycondensation of Alternating Poly(Ester Amide)s: Mechanism and Evolution. Macromolecules - ACS Publications. Available at: [Link]
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Benodanil - Wikipedia. Wikipedia. Available at: [Link]
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Synthesis and Biological Evaluation of Novel Benodanil-Heterocyclic Carboxamide Hybrids as a Potential Succinate Dehydrogenase Inhibitors. PubMed. Available at: [Link]
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Ester to Amide Mechanism - YouTube. YouTube. Available at: [Link]
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Synthesis and Biological Evaluation of Novel Benodanil-Heterocyclic Carboxamide Hybrids as a Potential Succinate Dehydrogenase Inhibitors. PMC - NIH. Available at: [Link]
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Methyl 2-Ethylbenzoate: A Versatile Intermediate in Heterocyclic Synthesis
Application Note & Protocols for Drug Discovery and Development
Abstract
Methyl 2-ethylbenzoate, a readily accessible aromatic ester, serves as a strategic intermediate in the synthesis of various heterocyclic scaffolds of interest in medicinal chemistry and drug development. This document provides a detailed guide for researchers, covering the synthesis of this compound and its subsequent transformation into valuable heterocyclic systems. We will explore the underlying chemical principles, provide step-by-step protocols, and discuss the significance of these transformations in the context of pharmaceutical research.
Introduction: The Strategic Importance of Ortho-Substituted Benzoates
In the landscape of organic synthesis, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Ortho-substituted benzoic acid derivatives, such as this compound, are particularly valuable building blocks. The spatial arrangement of the ethyl and methyl ester groups allows for unique intramolecular cyclization reactions, providing access to fused heterocyclic systems that are prevalent in many biologically active compounds. This guide focuses on the utility of this compound as a key intermediate, detailing its preparation and subsequent conversion into more complex molecular architectures.
Key Physicochemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₂ | [1] |
| Molecular Weight | 164.20 g/mol | [1] |
| CAS Number | 50604-01-8 | [1] |
| Appearance | Colorless oil | |
| Boiling Point | 243.9 ± 19.0 °C (Predicted) | LookChem |
Synthesis of this compound: The Fischer Esterification Approach
The most common and straightforward method for preparing this compound is the Fischer esterification of 2-ethylbenzoic acid with methanol, using a strong acid catalyst.[2][3] This reversible reaction is driven to completion by using an excess of the alcohol or by removing water as it is formed.
Protocol 1: Synthesis of this compound
Materials:
-
2-ethylbenzoic acid
-
Methanol (absolute)
-
Sulfuric acid (concentrated)
-
Diethyl ether
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-ethylbenzoic acid (e.g., 11.8 g, 0.076 mol) in absolute methanol (e.g., 25 mL).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (e.g., 2.5 mL) to the solution while cooling the flask in an ice bath to manage the exothermic reaction.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture over ice.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash successively with water (50 mL), 5% aqueous sodium bicarbonate solution (50 mL) to remove unreacted acid, and finally with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting colorless oil is this compound. A typical yield is around 86%.
Causality Behind Experimental Choices:
-
Excess Methanol: Using methanol as the solvent and in excess shifts the equilibrium of the Fischer esterification towards the product side, maximizing the yield.
-
Sulfuric Acid: A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[3]
-
Sodium Bicarbonate Wash: This basic wash is crucial for removing any unreacted 2-ethylbenzoic acid and the sulfuric acid catalyst from the organic phase.
Caption: Fischer Esterification of 2-Ethylbenzoic Acid.
This compound as a Precursor to Phthalazinones
Phthalazinone derivatives are a class of nitrogen-containing heterocycles that exhibit a wide range of biological activities, including anticonvulsant, cardiotonic, and antitumor properties.[4] this compound can be envisioned as a precursor to certain phthalazinone structures through a multi-step sequence involving oxidation and subsequent cyclization with hydrazine. While direct oxidation of the ethyl group to an acetyl group can be challenging, a related transformation starting from 2-acetylbenzoic acid is well-established for the synthesis of 4-methylphthalazinone. This serves as a valuable template for potential applications of this compound derivatives.
Conceptual Pathway from a Methyl 2-Alkylbenzoate Derivative
The general strategy involves the conversion of the ortho-alkyl group into a carbonyl functionality, which can then undergo cyclocondensation with hydrazine.
Caption: Conceptual pathway to 4-methylphthalazinone.
Protocol 2: Synthesis of 4-Methylphthalazin-1(2H)-one from 2-Acetylbenzoic Acid (A Model Reaction)
This protocol illustrates the key cyclization step. The precursor, 2-acetylbenzoic acid, can be synthesized from this compound via oxidation of the ethyl group, although this transformation may require optimization.
Materials:
-
2-acetylbenzoic acid
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask, reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-acetylbenzoic acid (e.g., 1.64 g, 10 mmol) in ethanol (e.g., 20 mL).
-
Hydrazine Addition: Add hydrazine hydrate (e.g., 0.5 mL, 10 mmol) to the solution.
-
Reflux: Heat the reaction mixture to reflux for 2-3 hours. The reaction progress can be monitored by TLC.
-
Isolation: Cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be recrystallized from ethanol to afford pure 4-methylphthalazin-1(2H)-one.[5]
Mechanistic Insight: The reaction proceeds via nucleophilic attack of the hydrazine on the ketone carbonyl, followed by an intramolecular attack of the second nitrogen atom on the carboxylic acid (or its ester precursor), leading to cyclization and dehydration to form the stable phthalazinone ring.
Application in Isoindolinone Synthesis
Isoindolinones are another important class of N-heterocycles found in various natural products and pharmaceuticals. The synthesis of isoindolinone derivatives often involves the intramolecular amidation of a 2-substituted benzoic acid derivative. This compound, after functionalization of the ethyl group, can serve as a key intermediate in this process.
Conceptual Pathway to 3-Ethylisoindolin-1-ones
A plausible synthetic route involves the benzylic bromination of this compound, followed by substitution with an amine and subsequent intramolecular amidation.
Caption: Conceptual pathway to 3-ethylisoindolin-1-ones.
Protocol 3: Benzylic Bromination of this compound (Key Intermediate Formation)
This protocol details the crucial first step in functionalizing the ethyl group, making it amenable to further transformations.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or AIBN (initiator)
-
Carbon tetrachloride (or a safer alternative like acetonitrile)
-
Round-bottom flask, reflux condenser, light source (if using photochemical initiation)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (e.g., 1.64 g, 10 mmol) in carbon tetrachloride (e.g., 50 mL).
-
Reagent Addition: Add N-bromosuccinimide (e.g., 1.96 g, 11 mmol) and a catalytic amount of benzoyl peroxide (e.g., 24 mg, 0.1 mmol).
-
Reaction: Heat the mixture to reflux. For photochemical initiation, irradiate the flask with a sunlamp. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude methyl 2-(1-bromoethyl)benzoate can be purified by column chromatography.
Safety Note: Carbon tetrachloride is a hazardous solvent. Alternative solvents such as acetonitrile or chlorobenzene should be considered. Appropriate personal protective equipment must be worn, and the reaction should be conducted in a well-ventilated fume hood.
Conclusion and Future Perspectives
This compound is a cost-effective and versatile starting material for the synthesis of a variety of heterocyclic compounds. The protocols and conceptual pathways outlined in this guide demonstrate its potential as a key intermediate in the construction of phthalazinone and isoindolinone scaffolds. The ability to selectively functionalize the benzylic position of the ethyl group opens up numerous possibilities for creating diverse libraries of compounds for screening in drug discovery programs. Further exploration of transition-metal-catalyzed C-H activation and cyclization reactions involving this compound and its derivatives could lead to even more efficient and novel synthetic routes to complex, biologically active molecules.
References
-
Recent Developments in Chemistry of Phthalazines. Chem Sci J. 2015;6:097. [Link]
-
Synthesis of isoindolin-1-one derivatives via multicomponent reactions of methyl 2-formylbenzoate and intramolecular amidation. Mol Divers. 2016;20(4):859-865. [Link]
-
Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules. 2020;25(18):4236. [Link]
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PubChem Compound Summary for CID 583295, this compound. National Center for Biotechnology Information. [Link]
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Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Catalysts. 2023;13(5):894. [Link]
-
Preparation of Methyl Benzoate. [Link]
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Application Notes & Protocols: Investigating the Biotransformation of Methyl 2-ethylbenzoate using Cytochrome P450 Enzymes
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on investigating the in vitro biotransformation of Methyl 2-ethylbenzoate using cytochrome P450 (CYP) enzymes. We delve into the scientific rationale, experimental design, detailed step-by-step protocols for incubation and analysis, and data interpretation. The methodologies described herein are designed to be robust and self-validating, enabling the identification of key metabolizing enzymes and the characterization of primary oxidative metabolites, which is a critical step in preclinical drug development and toxicological assessment.
Scientific Rationale & Strategic Overview
The cytochrome P450 superfamily of enzymes is the most important enzymatic system involved in the Phase I metabolism of drugs and other xenobiotics.[1][2][3] Understanding how a novel chemical entity like this compound is metabolized by these enzymes is fundamental to predicting its pharmacokinetic profile, potential for drug-drug interactions (DDIs), and risk of bioactivation into reactive metabolites.[4][5]
This compound possesses two primary sites susceptible to CYP-mediated oxidation: the ethyl group and the aromatic ring. Based on established principles of CYP catalysis, which deftly hydroxylates hydrocarbon C-H bonds, the most probable metabolic pathway is the oxidation of the ethyl side chain.[6]
Causality of Experimental Choices:
-
Focus on Benzylic Hydroxylation: The C-H bonds on the carbon atom adjacent to the aromatic ring (the benzylic position) are energetically favorable for oxidation by the highly reactive ferryl intermediate of the CYP catalytic cycle.[6][7] Studies on structurally similar compounds, such as ethylbenzene, have demonstrated that hydroxylation occurs almost exclusively at this benzylic carbon.[8][9][10] Therefore, our primary hypothesis is the formation of Methyl 2-(1-hydroxyethyl)benzoate.
-
Enzyme Source Selection: While human liver microsomes (HLM) provide a physiologically relevant mixture of metabolizing enzymes, using a panel of recombinant human CYP enzymes (recCYPs) expressed in heterologous systems offers a more precise approach.[11][12] This allows for "reaction phenotyping"—the definitive identification of which specific CYP isoform(s) (e.g., CYP3A4, CYP2D6, CYP2C9) are responsible for the compound's metabolism.[2][13] This is critical for predicting DDIs.[14][15] Our protocol will be adaptable for both HLM and recCYPs.
-
Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for metabolite identification and quantification due to its exceptional sensitivity and specificity.[16][17] It allows for the detection of low-level metabolites and their structural confirmation through fragmentation patterns.
The following diagram illustrates the predicted primary biotransformation pathway for this compound.
Caption: Predicted primary metabolic pathway of this compound.
Experimental Workflow Overview
A successful biotransformation study follows a logical progression from incubation to analysis. The workflow is designed with critical control points to ensure data integrity.
Caption: General experimental workflow for CYP450-mediated metabolism studies.
Protocol 1: In Vitro Incubation with recCYPs or HLM
This protocol details the incubation of this compound with a biological matrix to generate metabolites.
3.1. Materials & Reagents
-
This compound (Substrate)
-
Recombinant Human CYP Isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) or Human Liver Microsomes (HLM)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., Corning Gentest™) or NADPH stock solution
-
Magnesium Chloride (MgCl₂)
-
Acetonitrile (ACN), HPLC grade, containing an internal standard (e.g., Tolbutamide)
-
96-well incubation plates or microcentrifuge tubes
-
Incubating shaker or water bath set to 37°C
3.2. Reagent Preparation
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in ACN or DMSO. Note: The final concentration of organic solvent in the incubation should be ≤1% to avoid inhibiting enzyme activity.
-
Working Solutions: Serially dilute the stock solution to create working solutions for desired final concentrations (e.g., 1 µM, 10 µM).
-
NADPH Solution: If not using a regenerating system, prepare a 10 mM stock of NADPH in buffer. Prepare fresh daily and keep on ice.
-
Enzyme Suspension: Dilute HLM or recCYP stocks in cold phosphate buffer to the desired final concentration (e.g., 0.5 mg/mL for HLM, 10-50 pmol/mL for recCYPs). Keep on ice at all times.
3.3. Incubation Procedure
This procedure is for a final incubation volume of 200 µL. Adjust volumes as needed.
-
Setup: To each well or tube, add the components in the following order. Prepare a master mix for common reagents where possible.
-
157 µL of 100 mM Phosphate Buffer (pH 7.4)
-
2 µL of Substrate Working Solution
-
20 µL of Enzyme Suspension
-
-
Controls (Crucial for Self-Validation):
-
Negative Control: Prepare a parallel incubation without the NADPH regenerating system. This control accounts for any substrate degradation not due to CYP enzymatic activity.
-
Positive Control: Use a known substrate for each CYP isoform being tested to confirm enzyme activity.
-
-
Pre-incubation: Gently mix and pre-incubate the plate/tubes at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiation: Start the reaction by adding 21 µL of the NADPH Regenerating System (or 20 µL of 10 mM NADPH stock).
-
Incubation: Incubate at 37°C with gentle shaking for a predetermined time (e.g., 0, 5, 15, 30, 60 minutes). A time course is essential to ensure the reaction is in the linear range.
-
Termination: Stop the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard. This precipitates the proteins and quenches the reaction.
-
Sample Processing:
-
Seal the plate or cap the tubes and vortex for 1 minute.
-
Centrifuge at 4,000 x g for 20 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new 96-well plate or HPLC vials for LC-MS/MS analysis.
-
Protocol 2: Metabolite Analysis by LC-MS/MS
This protocol provides a general framework for the analytical detection of this compound and its metabolites.
4.1. Instrumentation & Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from ~5% to 95% Mobile Phase B over several minutes to ensure separation of the parent compound from its more polar metabolites.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 2 - 10 µL.
4.2. Mass Spectrometry Method Development
-
Parent Compound Tuning: Infuse a standard solution of this compound to optimize MS parameters (e.g., capillary voltage, source temperature) and identify the precursor ion ([M+H]⁺). For this compound (C₁₀H₁₂O₂), the monoisotopic mass is 164.08 Da.[18] The expected precursor ion is m/z 165.1.
-
Metabolite Prediction: The primary hydroxylated metabolite (Methyl 2-(1-hydroxyethyl)benzoate) will have a mass increase of 16 Da (addition of an oxygen atom). The expected precursor ion is m/z 181.1.
-
Metabolite Search: Perform a full scan analysis of a 60-minute incubation sample to search for the predicted m/z 181.1. Other potential metabolites (e.g., aromatic hydroxylation, also m/z 181.1) may be present and will be separated chromatographically.
-
Fragmentation (MS/MS): Once a potential metabolite is detected, perform a product ion scan on m/z 181.1 to obtain its fragmentation pattern. This pattern can help confirm the structure.
-
Method Creation: Develop a Multiple Reaction Monitoring (MRM) method to specifically and sensitively detect the parent-to-fragment transitions for both the parent compound and its key metabolite(s) for quantitative analysis.
Data Interpretation & Quantitative Analysis
The primary output will be peak areas from the LC-MS/MS analysis for the parent compound and any detected metabolites.
5.1. Metabolite Profile
By comparing the chromatograms of the incubations with different recCYP isoforms, one can determine which enzymes are capable of metabolizing the substrate. A significant decrease in the parent compound peak area and a corresponding increase in a metabolite peak area indicates metabolic activity.
5.2. Example Data Presentation
The relative contribution of each CYP isoform to the metabolism can be summarized in a table. The data below is hypothetical and for illustrative purposes.
| CYP Isoform | Metabolite Formation Rate (pmol/min/pmol CYP) | Relative Contribution (%) |
| CYP1A2 | 2.1 | 5.8% |
| CYP2C9 | 8.5 | 23.6% |
| CYP2C19 | 3.3 | 9.2% |
| CYP2D6 | < 0.5 (Below Limit of Quantification) | < 1% |
| CYP3A4 | 22.1 | 61.4% |
This table clearly identifies CYP3A4 as the major enzyme responsible for the primary hydroxylation of this compound in this example.
Troubleshooting
-
No Metabolism Observed:
-
Confirm enzyme activity using a known positive control substrate.
-
Ensure the NADPH system is active and was added correctly.
-
The compound may be highly stable; consider increasing incubation time or enzyme concentration.
-
-
High Variability Between Replicates:
-
Check for pipetting accuracy. Use of master mixes is highly recommended.
-
Ensure consistent temperature control during incubation.
-
-
Poor Peak Shape in LC-MS/MS:
-
Optimize the chromatographic gradient.
-
Ensure the sample solvent is compatible with the initial mobile phase conditions.
-
Conclusion
These application notes provide a robust and scientifically grounded framework for investigating the cytochrome P450-mediated biotransformation of this compound. By employing these protocols, researchers can confidently identify key metabolic pathways and the specific enzymes involved, generating crucial data for the advancement of drug discovery, chemical safety, and toxicology programs.
References
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The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family. MDPI. [Link]
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Human Family 1-4 cytochrome P450 enzymes involved in the metabolic activation of xenobiotic and physiological chemicals: an update. PubMed. [Link]
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Utility of recombinant cytochrome p450 enzymes: a drug metabolism perspective. PubMed. [Link]
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Cytochrome P450 : in vitro methods and protocols. National Library of Medicine Institution. [Link]
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Cytochrome P450: In Vitro Methods and Protocols. Powell's Books. [Link]
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Cytochrome P450 Enzymes and Drug Metabolism in Humans. MDPI. [Link]
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Ethylbenzene hydroxylation by cytochrome P450cam. PubMed. [Link]
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Recombinant human cytochrome P450 monooxygenases for drug metabolite synthesis. PubMed. [Link]
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Xenobiotic-Metabolizing Cytochrome P450 Enzymes in the Human Feto-Placental Unit: Role in Intrauterine Toxicity. Taylor & Francis Online. [Link]
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Survey of Human Oxidoreductases and Cytochrome P450 Enzymes Involved in the Metabolism of Xenobiotic and Natural Chemicals. ACS Publications. [Link]
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Cytochrome P450: In Vitro Methods and Protocols (Methods in Pharmacology and Toxicology). DOKUMEN.PUB. [Link]
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Cytochrome P450: In Vitro Methods and Protocols. Springer Nature Experiments. [Link]
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Cytochrome P450 Protocols, 2nd edn. PMC. [Link]
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An Analysis of the Regioselectivity of Aromatic Hydroxylation and N-oxygenation by Cytochrome P450 Enzymes. PubMed. [Link]
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Engineering Cytochrome P450 Biocatalysts for Biotechnology, Medicine, and Bioremediation. PMC. [Link]
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Regio- and stereoselectivity of P450-catalysed hydroxylation of steroids controlled by laboratory evolution. PubMed. [Link]
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Regioselectivity of cytochrome P-450 catalyzed hydroxylation of fluorobenzenes predicted by calculated frontier orbital substrate characteristics. PubMed. [Link]
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Enantioselective Benzylic Hydroxylation Catalysed by P450 Monooxygenases: Characterisation of a P450cam Mutant Library and Molecular Modelling. PubMed. [Link]
-
Mechanism of the cytochrome P450 catalyzed hydroxylation including shunt pathways. ResearchGate. [Link]
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Divergent hydroxylation of ethylbenzene and n‐propylbenzene catalyzed... ResearchGate. [Link]
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Different geometric requirements for cytochrome P450 catalyzed aliphatic versus aromatic hydroxylation results in chemoselective oxidation. UQ eSpace. [Link]
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Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. Chemical Reviews. [Link]
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Benzylic hydroxylation of aromatic compounds by P450 BM3. RSC Publishing. [Link]
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Recombinant Human Cytochrome P450 Monooxygenases for Drug Metabolite Synthesis. ResearchGate. [Link]
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Cytochrome P450 Enzymes and Drug Metabolism in Humans. PubMed. [Link]
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ANALYTICAL METHODS - Toxicological Profile for Ethylbenzene. NCBI Bookshelf. [Link]
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Biochemistry, Biotransformation. NCBI Bookshelf. [Link]
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Pharmacokinetics Metabolism: Cytochrome P450 Enzymes: General Pharmacology Lectures. YouTube. [Link]
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Effects of Genetic Polymorphism of Cytochrome P450 Enzymes on the Pharmacokinetics of Benzodiazepines. PubMed. [Link]
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Cytochrome-P450-dependent biotransformation of xenobiotics in human and rodent embryonic tissues. PubMed. [Link]
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[Cytochrome P450 3A4 and Benzodiazepines]. ResearchGate. [Link]
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[Cytochrome P450 3A4 and Benzodiazepines]. PubMed. [Link]
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Analytical Methods for Secondary Metabolite Detection. PubMed. [Link]
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Application Notes and Protocols for Methyl 2-Ethylbenzoate in Fragrance and Flavor Studies
These application notes provide a comprehensive guide for researchers, scientists, and professionals in the fragrance, flavor, and drug development industries on the synthesis, characterization, and application of Methyl 2-ethylbenzoate. This document outlines detailed protocols for its preparation and evaluation, underpinned by established scientific principles to ensure technical accuracy and reproducibility.
Introduction to this compound
This compound (C₁₀H₁₂O₂) is an aromatic ester that holds potential as a valuable ingredient in the creation of unique fragrance and flavor profiles. While specific sensory data for this compound is not extensively published, its structural analogues, such as methyl benzoate and methyl 2-methylbenzoate, are known for their sweet, fruity, and floral characteristics.[1][2][3] Methyl benzoate, for instance, is described as having a sweet, fruity scent reminiscent of the feijoa fruit.[3] The related compound, methyl 2-methylbenzoate, is reported to possess fragrance notes of ylang-ylang, bitter orange blossom, and grape.[1] These characteristics suggest that this compound could contribute complex and desirable notes to a variety of formulations.
This guide provides a framework for the synthesis, purification, and comprehensive evaluation of this compound, enabling researchers to explore its full potential in fragrance and flavor applications.
Synthesis and Purification of this compound
The synthesis of this compound is typically achieved through the Fischer esterification of 2-ethylbenzoic acid with methanol, using a strong acid as a catalyst.[4]
Protocol 2.1: Synthesis of this compound
Materials:
-
2-ethylbenzoic acid
-
Absolute methanol
-
Concentrated sulfuric acid
-
Diethyl ether
-
5% aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Ice
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 11.8 g (0.076 mole) of 2-ethylbenzoic acid in 25 ml of absolute methanol.
-
Carefully add 2.5 ml of concentrated sulfuric acid to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 4 hours.
-
After 4 hours, allow the mixture to cool to room temperature.
-
Pour the reaction mixture onto ice in a beaker.
-
Transfer the mixture to a separatory funnel and extract the oily product with diethyl ether.
-
Wash the ether extract sequentially with water, 5% aqueous sodium bicarbonate solution, and again with water.
-
Dry the ether layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the ether under reduced pressure using a rotary evaporator.
-
The resulting colorless oil is this compound. The expected yield is approximately 86%.[4]
Physicochemical and Olfactory Characterization
A thorough characterization of this compound is essential for its effective application. This includes determining its physicochemical properties and, most importantly, its olfactory profile.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its analogues is presented in Table 1.
| Property | This compound | Methyl Benzoate | Ethyl Benzoate |
| Molecular Formula | C₁₀H₁₂O₂ | C₈H₈O₂ | C₉H₁₀O₂ |
| Molecular Weight | 164.20 g/mol [5][6] | 136.15 g/mol [7] | 150.17 g/mol |
| Boiling Point | Not available | 199.6 °C[3] | 212 °C |
| Appearance | Colorless oil[4] | Colorless liquid[3] | Colorless liquid |
| Solubility | Poorly soluble in water | Poorly soluble in water, miscible with organic solvents[3] | Slightly soluble in water; soluble in alcohol and ether |
Table 1: Physicochemical Properties of this compound and Analogues.
Olfactory Profile
The odor profile of a fragrance ingredient is its most critical attribute. While specific sensory data for this compound is limited, an initial assessment can be made based on its structural similarity to other known fragrance compounds.
Expected Olfactory Notes (based on analogues):
A detailed olfactory characterization should be performed using Gas Chromatography-Olfactometry (GC-O) and sensory panel analysis.
Application in Fragrance and Flavor Formulations
Based on its anticipated olfactory profile, this compound can be explored for use in a variety of fragrance and flavor applications.
-
Fine Fragrances: As a middle note to impart sweet, floral, and fruity complexity.[2]
-
Personal Care Products: In soaps, lotions, and hair care products to provide a pleasant aroma.[1]
-
Flavor Formulations: In trace amounts to enhance fruit flavors, particularly in beverages and confectionery.[10]
Sensory Evaluation Protocols
A rigorous sensory evaluation is critical to understanding the true character and potential applications of this compound.
Protocol 5.1: Gas Chromatography-Olfactometry (GC-O) Analysis
GC-O combines the separation capabilities of gas chromatography with the human nose as a detector to identify odor-active compounds.
Workflow for GC-O Analysis:
Caption: Workflow for accelerated stability testing of this compound.
Conclusion
This compound presents an interesting opportunity for the development of novel fragrances and flavors. While direct sensory data is currently limited, the protocols outlined in this guide provide a robust framework for its synthesis, characterization, and evaluation. By following these methodologies, researchers can systematically explore the potential of this compound and contribute to the expanding palette of aromatic ingredients.
References
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PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]
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-
The Good Scents Company. (n.d.). ethyl 2-methyl benzoate, 87-24-1. Retrieved from [Link]
-
Evergreensino. (2025, May 15). How is Methyl Benzoate used in the fragrance industry? Retrieved from [Link]
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MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]
-
Chemistry Leader. (2024, May 23). The Versatile World of Ethyl Benzoate: Insights and Innovations in Chemistry. Retrieved from [Link]
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Quora. (2020, July 19). What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale? Retrieved from [Link]
-
Scentspiracy. (n.d.). Ethyl Benzoate (93-89-0) — Synthetic Ingredient for Perfumery. Retrieved from [Link]
-
PerfumersWorld. (n.d.). Ethyl Benzoate. Retrieved from [Link]
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The Fragrance Conservatory. (n.d.). Ethyl benzoate. Retrieved from [Link]
-
Star Chem. (n.d.). Ethyl Benzoate | C9H10O2 | CAS 93-89-0. Retrieved from [Link]
-
FlavScents. (n.d.). ethyl 2-methyl benzoate. Retrieved from [Link]
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Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]
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-
PubChem. (n.d.). Methyl Benzoate. Retrieved from [Link]
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-
NIST WebBook. (n.d.). Ethyl m-methylbenzoate. Retrieved from [Link]
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Hydrolysis of "Methyl 2-ethylbenzoate" under acidic or basic conditions
Abstract
This document provides a comprehensive guide to the hydrolysis of Methyl 2-ethylbenzoate under both acidic and basic conditions. It is intended for researchers, scientists, and professionals in drug development who utilize ester hydrolysis as a key synthetic transformation. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on understanding the underlying reaction mechanisms and potential challenges, such as steric hindrance, to ensure successful outcomes. This guide includes detailed step-by-step procedures, mechanistic diagrams, and a comparative analysis of the two primary hydrolytic pathways.
Introduction
Ester hydrolysis is a fundamental reaction in organic chemistry, pivotal for the synthesis of carboxylic acids from their corresponding esters. In the pharmaceutical industry, this transformation is frequently employed in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates.[1] 2-Ethylbenzoic acid, the product of this compound hydrolysis, serves as a valuable building block in the creation of more complex molecules.[2][3] The presence of the ortho-ethyl group in this compound introduces steric considerations that can influence the rate and efficiency of hydrolysis, making the choice between acidic and basic conditions a critical process parameter.[4][5][6][7]
This application note will explore both acid-catalyzed and base-promoted (saponification) hydrolysis of this compound, providing detailed protocols and mechanistic insights for each.
PART 1: Mechanistic Overview
The hydrolysis of an ester involves the cleavage of the acyl-oxygen bond. This process can be effectively catalyzed by either an acid or a base.
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is a reversible process.[8][9] The reaction is typically driven to completion by using a large excess of water. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[10][11]
Base-Promoted Hydrolysis (Saponification)
Base-promoted hydrolysis, or saponification, is an irreversible reaction.[8][9] The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. The subsequent elimination of the methoxide ion is followed by an acid-base reaction between the carboxylic acid and the methoxide, driving the reaction to completion.[12] This method is often preferred for its irreversibility and generally faster reaction rates.[8]
The steric hindrance posed by the ortho-ethyl group in this compound can slow down the rate of both acidic and basic hydrolysis compared to unsubstituted or para-substituted benzoates.[6][13] However, the effect is generally more pronounced in acid-catalyzed hydrolysis.
PART 2: Visualizing the Reaction Pathways
The following diagrams illustrate the mechanisms of acidic and basic hydrolysis of this compound.
Caption: Mechanism of Acid-Catalyzed Ester Hydrolysis.
Caption: Mechanism of Base-Promoted Ester Hydrolysis.
PART 3: Experimental Protocols
The following are detailed, step-by-step protocols for the hydrolysis of this compound.
Protocol 1: Acid-Catalyzed Hydrolysis of this compound
This protocol utilizes a strong acid catalyst and heat to drive the reversible hydrolysis reaction towards the products.
Materials:
-
This compound
-
10% Aqueous Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1 equivalent) with a 10% aqueous sulfuric acid solution (10 equivalents of water).
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Due to steric hindrance, the reaction may require several hours to reach completion.
-
Workup: a. Cool the reaction mixture to room temperature. b. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL). c. Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid. Be cautious of effervescence. d. Wash the organic layer with brine. e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 2-Ethylbenzoic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Base-Promoted Hydrolysis (Saponification) of this compound
This protocol employs a strong base to achieve an irreversible and typically faster hydrolysis.
Materials:
-
This compound
-
2 M Sodium Hydroxide (NaOH) solution
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers
-
Rotary evaporator
-
pH paper
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a 2 M sodium hydroxide solution (2-3 equivalents of NaOH).
-
Reflux: Attach a reflux condenser and heat the mixture to reflux.[14] The reaction is often complete within 1-2 hours, which can be confirmed by the disappearance of the insoluble ester layer.[15][16]
-
Workup: a. Cool the reaction mixture to room temperature. b. Slowly acidify the cooled mixture with concentrated hydrochloric acid until the pH is acidic (pH ~2), which will precipitate the 2-Ethylbenzoic acid.[14][15] c. Extract the precipitated carboxylic acid with diethyl ether (3 x 50 mL). d. Combine the organic layers and wash with brine. e. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: Recrystallize the crude 2-Ethylbenzoic acid from an appropriate solvent to obtain the pure product.
PART 4: Data Presentation and Comparison
The choice between acidic and basic hydrolysis depends on several factors, including the stability of the starting material and product to the reaction conditions, desired reaction time, and ease of purification.
| Parameter | Acid-Catalyzed Hydrolysis | Base-Promoted Hydrolysis (Saponification) |
| Reversibility | Reversible[8][9] | Irreversible[8][9] |
| Reaction Rate | Generally slower, especially with sterically hindered esters | Generally faster[8] |
| Catalyst | Strong acid (e.g., H₂SO₄, HCl) | Strong base (e.g., NaOH, KOH) |
| Workup | Requires neutralization of the acid catalyst | Requires acidification to isolate the carboxylic acid[14][15] |
| Potential Issues | Incomplete reaction, potential for side reactions at high temperatures | Formation of emulsions during workup, potential for base-sensitive functional groups to react |
PART 5: Experimental Workflow Visualization
The following diagram outlines the general workflow for the hydrolysis of this compound.
Caption: General experimental workflow for ester hydrolysis.
Conclusion
Both acidic and basic hydrolysis are effective methods for the conversion of this compound to 2-Ethylbenzoic acid. The choice of method will depend on the specific requirements of the synthesis. For a more rapid and irreversible reaction, base-promoted hydrolysis is generally the preferred method. However, if the substrate or product is sensitive to basic conditions, acid-catalyzed hydrolysis provides a viable alternative, albeit with potentially longer reaction times and the need to manage a reversible equilibrium. Careful consideration of the factors outlined in this guide will enable the researcher to select the optimal conditions for their specific application.
References
-
SSERC. (n.d.). Hydrolysis of ethyl benzoate – Teacher's guide. Retrieved from [Link]
- da Silva, A. B., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Molecules, 27(4), 1234.
- Nummert, V., & Piirsalu, M. (2005). Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates.
- Nummert, V., & Piirsalu, M. (2009). Kinetic study of hydrolysis of benzoates. part xxvii. ortho substituent effect in alkaline hydrolysis of phenyl esters of substituted benzoic acids in aqueous BU4NBr. Central European Journal of Chemistry, 7(1), 1-10.
-
OperaChem. (2024). Saponification-Typical procedures. Retrieved from [Link]
- Nummert, V., & Piirsalu, M. (2000). Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. Journal of the Chemical Society, Perkin Transactions 2, (1), 79-86.
- Taft, R. W. (1952). Polar and Steric Substituent Constants for Aliphatic and o-Benzoate Groups from Rates of Esterification and Hydrolysis of Esters. Journal of the American Chemical Society, 74(11), 2729-2732.
-
Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved from [Link]
- Cox, R. A., Goldman, M. F., & Yates, K. (1979). The hydrolyses of some sterically crowded benzoate esters in sulfuric acid. The excess acidity method at different temperatures. Canadian Journal of Chemistry, 57(22), 2960-2970.
-
Study.com. (n.d.). Give the detailed mechanism for the acid-catalyzed hydrolysis of methyl benzoate. Retrieved from [Link]
-
Study.com. (n.d.). What is the mechanism for the basic hydrolysis of methyl benzoate?. Retrieved from [Link]
-
Clark, J. (n.d.). Hydrolysing esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Hydrolysis of Esters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Retrieved from [Link]
-
The Hydrolysis of Ethyl Benzoate. (2021, January 22). YouTube. Retrieved from [Link]
-
Quora. (n.d.). Can methyl benzoate be hydrolyzed?. Retrieved from [Link]
- Cravotto, G., et al. (2004).
-
Pharmaffiliates. (n.d.). 4-Ethylbenzoic Acid: A Key Building Block for Innovation in Chemistry. Retrieved from [Link]
-
Brainly. (2018). Write the mechanism for the acid-catalyzed hydrolysis of methyl benzoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetic Studies of Alkaline Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. Retrieved from [Link]
-
Saponification of methyl benzoate. (2021, February 9). YouTube. Retrieved from [Link]
-
Saponification of Methyl Benzoate: Refluxing the ester. (2021, April 20). YouTube. Retrieved from [Link]
-
PubMed. (n.d.). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Retrieved from [Link]
-
PubMed Central. (n.d.). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Retrieved from [Link]
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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- 16. benchchem.com [benchchem.com]
Application Notes and Protocols: Methyl 2-Ethylbenzoate as a Substrate in Enzymatic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Methyl 2-Ethylbenzoate in Biocatalysis and Drug Metabolism
This compound is an aromatic ester with significant relevance in the fields of chemical synthesis and drug development. Its structure, featuring a sterically hindered ortho-substituted ethyl group, presents a unique challenge and opportunity for enzymatic transformations. Understanding the interactions of this molecule with various enzymes is crucial for several applications, including the synthesis of active pharmaceutical ingredients (APIs), the prediction of metabolic pathways of drug candidates containing this moiety, and the development of novel biocatalytic processes.
In the context of drug development, the metabolic fate of xenobiotics is a primary determinant of their pharmacokinetic profile, efficacy, and potential toxicity. This compound can serve as a model substrate to investigate the metabolism of drugs containing a similar ortho-ethylbenzoyl scaffold. The primary enzymatic reactions involving this substrate are hydrolysis, mediated by esterases and lipases, and oxidation, catalyzed by cytochrome P450 (CYP) enzymes. These transformations are central to Phase I metabolism, which introduces or exposes functional groups, preparing the molecule for further conjugation and excretion.[1]
This comprehensive guide provides detailed insights and actionable protocols for studying the enzymatic reactions of this compound. It is designed to equip researchers with the foundational knowledge and practical methodologies to explore its potential as a substrate in various biocatalytic systems.
Enzymatic Transformations of this compound: A Mechanistic Overview
The enzymatic conversion of this compound primarily follows two major pathways: hydrolytic cleavage of the ester bond and oxidative modification of the ethyl group or aromatic ring.
Ester Hydrolysis by Lipases and Esterases
Lipases (EC 3.1.1.3) and esterases are hydrolases that catalyze the cleavage of ester bonds.[2] In an aqueous environment, these enzymes hydrolyze this compound to 2-ethylbenzoic acid and methanol. This reaction is of significant interest for the stereoselective synthesis of chiral acids or alcohols if the substrate possesses a chiral center. While this compound itself is achiral, understanding its hydrolysis is foundational for applying these enzymes to more complex, structurally related chiral molecules.
The choice of enzyme is critical. Lipases, such as those from Candida antarctica (e.g., Novozym 435) and Pseudomonas cepacia, are known for their broad substrate specificity and stability in organic solvents, making them suitable for both hydrolysis and synthesis (transesterification).[3][4] The ortho-ethyl group in this compound can present steric hindrance, potentially affecting the rate of enzymatic hydrolysis compared to unsubstituted methyl benzoate.
Oxidative Metabolism by Cytochrome P450 Enzymes
Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including approximately 75% of all drugs in clinical use.[5][6] These enzymes catalyze a variety of oxidative reactions, including hydroxylation, epoxidation, and dealkylation.[1]
For this compound, the most probable sites of CYP-mediated oxidation are the ethyl group and the aromatic ring. Based on studies of similar substrates, benzylic hydroxylation of the ethyl group is a highly likely metabolic pathway.[7] This would result in the formation of methyl 2-(1-hydroxyethyl)benzoate. Aromatic hydroxylation at positions para to the ester or ethyl groups is also possible. The specific regioselectivity of hydroxylation is dependent on the specific CYP isoform involved. Major drug-metabolizing CYPs, such as CYP3A4, CYP2D6, and members of the CYP2C family, are primary candidates for investigating the metabolism of this compound.[5]
Visualizing the Enzymatic Pathways
Caption: Enzymatic pathways for this compound.
Experimental Protocols
The following protocols provide a starting point for investigating the enzymatic reactions of this compound. Optimization of these protocols for specific enzymes and experimental goals is highly recommended.
Protocol 1: Lipase-Catalyzed Hydrolysis of this compound
This protocol is designed to screen for and characterize the hydrolysis of this compound using a commercially available immobilized lipase, Novozym 435.
Materials:
-
This compound
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Potassium phosphate buffer (50 mM, pH 7.4)
-
n-Heptane (or other suitable organic solvent)
-
Methanol (for quenching)
-
Internal standard (e.g., methyl benzoate, for GC analysis)
-
Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)
Procedure:
-
Substrate Solution Preparation: Prepare a stock solution of this compound in n-heptane (e.g., 100 mM).
-
Reaction Setup:
-
In a series of glass vials, add 1 mL of the this compound stock solution.
-
Add 100 µL of potassium phosphate buffer. The aqueous phase is crucial for lipase activity.
-
Pre-incubate the vials at the desired reaction temperature (e.g., 40-60°C) with agitation (e.g., 200 rpm) for 5 minutes.[4]
-
-
Enzyme Addition:
-
Initiate the reaction by adding a known amount of Novozym 435 (e.g., 10-50 mg) to each vial.[3]
-
Include a control reaction without the enzyme to monitor for non-enzymatic hydrolysis.
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot (e.g., 50 µL) from the organic phase of each reaction vial.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution (e.g., 950 µL of methanol with the internal standard).
-
-
Sample Analysis:
-
Analyze the quenched samples by GC-FID or HPLC to determine the concentration of the remaining this compound and the formation of 2-ethylbenzoic acid (after derivatization if necessary for GC).
-
Calculate the percentage conversion and initial reaction rate.
-
Data Analysis and Interpretation:
-
Plot the concentration of this compound versus time to determine the reaction kinetics.
-
For initial rate studies, vary the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. Be aware of potential substrate inhibition at high concentrations.[4]
Caption: Workflow for lipase-catalyzed hydrolysis.
Protocol 2: In Vitro Metabolism of this compound using Human Liver Microsomes
This protocol is designed to investigate the oxidative metabolism of this compound by a mixture of CYP enzymes present in human liver microsomes (HLMs).
Materials:
-
This compound
-
Human Liver Microsomes (HLMs)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (for quenching)
-
Internal standard (for LC-MS/MS analysis)
-
Liquid chromatograph-tandem mass spectrometer (LC-MS/MS)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a high concentration (e.g., 10 mM).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Reaction Incubation:
-
In a microcentrifuge tube, combine the following in order:
-
Potassium phosphate buffer
-
HLMs (e.g., final concentration of 0.5 mg/mL protein)
-
This compound (e.g., final concentration of 1-10 µM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Start the reaction by adding the NADPH regenerating system.
-
Include control incubations:
-
Without NADPH, to check for non-CYP dependent metabolism.
-
Without HLMs, to check for substrate instability.
-
Without substrate, to monitor for background signals.
-
-
-
Incubation and Termination:
-
Incubate at 37°C for a specific time (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding two volumes of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the terminated reaction mixture (e.g., at 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the depletion of this compound and identify and quantify potential metabolites (e.g., hydroxylated products).
-
Data Analysis and Interpretation:
-
Plot the natural logarithm of the remaining percentage of this compound versus time to determine the in vitro half-life (t1/2) and intrinsic clearance (CLint).
-
Use the LC-MS/MS data to identify the mass-to-charge ratio (m/z) of potential metabolites. A mass increase of 16 Da would be indicative of a hydroxylation event.
Caption: Workflow for CYP450-mediated metabolism.
Quantitative Data Summary
The following tables provide hypothetical, yet realistic, data that could be obtained from the described experiments. These serve as a template for data presentation.
Table 1: Kinetic Parameters for Lipase-Catalyzed Hydrolysis of this compound
| Enzyme Source | Km (mM) | Vmax (µmol/min/mg enzyme) |
| Novozym 435 | 25 | 15 |
| Pseudomonas cepacia Lipase | 40 | 8 |
| Porcine Liver Esterase | 15 | 25 |
Table 2: In Vitro Metabolic Stability of this compound in Human Liver Microsomes
| Parameter | Value |
| HLM Concentration | 0.5 mg/mL |
| Substrate Concentration | 1 µM |
| In Vitro Half-life (t1/2) | 25 min |
| Intrinsic Clearance (CLint) | 27.7 µL/min/mg protein |
Conclusion and Future Directions
This compound is a valuable substrate for probing the activity and specificity of hydrolytic and oxidative enzymes. The protocols and conceptual framework provided in this guide offer a robust starting point for researchers in drug development and biocatalysis. The steric hindrance provided by the ortho-ethyl group makes it an interesting candidate for comparative studies against less hindered benzoate esters, potentially revealing important structure-activity relationships for various enzyme families.
Future research should focus on identifying the specific CYP isoforms responsible for the metabolism of this compound and elucidating the precise structure of the resulting metabolites using techniques such as NMR. Furthermore, exploring a wider range of lipases and esterases could lead to the discovery of biocatalysts with high activity and selectivity for this and related molecules, opening new avenues for green chemistry and pharmaceutical synthesis.
References
- 1. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Promiscuous Lipase-Catalyzed Knoevenagel–Phospha–Michael Reaction for the Synthesis of Antimicrobial β-Phosphono Malonates [mdpi.com]
- 3. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Mechanism-based inactivation of cytochrome P450 2D6 by 1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]- 4-[4-(trifluoromethyl)-2-pyridinyl]piperazine: kinetic characterization and evidence for apoprotein adduction - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Monitoring the Synthesis of Methyl 2-ethylbenzoate via Fischer Esterification Using Thin-Layer Chromatography (TLC)
An Application Note for Drug Development Professionals, Researchers, and Scientists
Introduction: The Scientific Rationale
The synthesis of Methyl 2-ethylbenzoate is achieved through the Fischer esterification, an acid-catalyzed reaction between a carboxylic acid (2-ethylbenzoic acid) and an alcohol (methanol).[1][2] This reaction is reversible, meaning the system will reach an equilibrium containing reactants and products.[3][4] To drive the reaction toward the desired ester, an excess of the alcohol is often used, or water, a byproduct, is removed.[2][4]
Thin-Layer Chromatography (TLC) is an indispensable technique for monitoring such reactions.[5][6] It is a rapid, inexpensive, and highly effective method to qualitatively assess the progress of a reaction by separating the components of a mixture.[6][7] The principle relies on the differential partitioning of compounds between a stationary phase (typically silica gel) and a liquid mobile phase (the eluent or solvent system).[7]
In this specific synthesis, the key to successful TLC monitoring lies in the significant polarity difference between the starting material and the product. 2-ethylbenzoic acid, with its carboxylic acid group, is substantially more polar than the resulting ester, this compound.[8] Consequently, the less polar ester will travel further up the silica plate, resulting in a higher Retention Factor (Rf) value, while the polar carboxylic acid will remain closer to the baseline.[8][9] By spotting the reaction mixture alongside the starting material at various time points, a chemist can visually track the disappearance of the reactant and the appearance of the product, thereby determining the point of reaction completion.[6]
Reaction Scheme
The acid-catalyzed esterification of 2-ethylbenzoic acid is illustrated below.
Caption: Fischer esterification of 2-ethylbenzoic acid with methanol.
Materials and Methods
This section details the necessary equipment and reagents for performing TLC analysis.
| Category | Item |
| Glassware & Labware | 100 mL Beaker or TLC Developing Chamber with Lid |
| 5 mL Vials for Sample Dilution | |
| Microcapillary Tubes for Spotting | |
| Forceps | |
| Pencil | |
| Ruler | |
| Plates & Reagents | Silica Gel 60 F254 TLC Plates |
| 2-Ethylbenzoic Acid (Starting Material Standard) | |
| Reaction Mixture Aliquots | |
| Hexanes (or Heptane) | |
| Ethyl Acetate | |
| Acetic Acid (optional, for improving spot shape) | |
| Equipment | UV Lamp (254 nm) |
| Fume Hood | |
| Iodine Chamber (optional, for alternative visualization) |
Detailed Experimental Protocol
Part 1: Preparation of the TLC Developing Chamber
The environment inside the developing chamber must be saturated with solvent vapors to ensure a uniform and reproducible ascent of the mobile phase up the TLC plate.[9]
-
Select Solvent System: A common starting mobile phase for separating aromatic acids and esters is a mixture of hexanes and ethyl acetate.[7][8] Begin with a ratio of 8:2 (v/v) Hexanes:Ethyl Acetate . This ratio can be adjusted to achieve optimal separation.
-
Prepare Chamber: Pour the prepared solvent system into the TLC chamber to a depth of approximately 0.5 cm. This level must be below the origin line you will draw on the TLC plate.[10][11]
-
Saturate Chamber: Place a piece of filter paper inside the chamber, allowing it to become saturated with the solvent. This increases the surface area for evaporation and ensures the chamber's atmosphere is saturated with solvent vapor.[9]
-
Equilibrate: Cover the chamber with its lid and let it stand for 5-10 minutes to equilibrate before inserting the TLC plate.[9]
Part 2: Preparation and Spotting of the TLC Plate
Careful preparation and application of samples are crucial for obtaining clear, well-defined spots.
-
Handle the Plate: Handle the TLC plate only by the edges to avoid contaminating the silica surface with oils from your skin.[7][10]
-
Draw the Origin: Using a pencil, lightly draw a straight line across the plate, approximately 1 cm from the bottom. This is the origin line where you will apply the samples.[7]
-
Prepare Samples for Spotting:
-
Starting Material (SM): Dissolve a small amount (approx. 1 mg) of 2-ethylbenzoic acid in 1 mL of ethyl acetate.
-
Reaction Mixture (Rxn): At desired time intervals (e.g., T=0, T=30 min, T=60 min), take a small aliquot (a drop) from the reaction vessel and dilute it with about 0.5 mL of ethyl acetate.
-
-
Spot the Plate: Using a microcapillary tube, carefully and briefly touch the end to the surface of each prepared sample solution. The capillary action will draw up a small amount of liquid.
-
Lane 1 (SM): Gently touch the capillary tube to the origin line on the left side of the plate. Aim for a small, concentrated spot, ideally 1-2 mm in diameter.[9]
-
Lane 2 (Co-spot): In the middle of the plate, spot the starting material first. Then, without moving the plate, spot the reaction mixture directly on top of the SM spot. This "co-spot" helps to confirm the identity of spots in the reaction lane.[6]
-
Lane 3 (Rxn): Spot the diluted reaction mixture on the right side of the plate.
-
-
Dry the Spots: Ensure the solvent has completely evaporated from the spots before placing the plate in the developing chamber.
Part 3: Development and Visualization
-
Develop the Plate: Using forceps, carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the origin line is above the solvent level.[10] Cover the chamber and allow the solvent to ascend the plate by capillary action.[7]
-
Monitor Development: Let the plate develop until the solvent front is about 0.5-1 cm from the top edge of the plate.[9]
-
Mark the Solvent Front: Immediately upon removing the plate from the chamber, use a pencil to mark the position of the solvent front.[9]
-
Dry the Plate: Allow the plate to air-dry completely in a fume hood.
-
Visualize the Spots:
-
UV Light: The most common non-destructive method is to view the plate under a short-wave (254 nm) UV lamp.[12][13] The F254 indicator in the silica gel will fluoresce green, while UV-active compounds (like the aromatic rings in the reactant and product) will absorb the UV light and appear as dark purple/blue spots.[7][12]
-
Circle the Spots: While viewing under the UV lamp, lightly circle all visible spots with a pencil, as they will disappear once the lamp is removed.[13]
-
Alternative Visualization: If spots are not UV-active, an iodine chamber can be used. Placing the plate in a chamber with a few iodine crystals will cause most organic compounds to appear as temporary yellow-brown spots.[12][13]
-
Data Interpretation and Analysis
The primary goal is to observe the conversion of the starting material to the product.
Calculating the Retention Factor (Rf)
The Rf value is a ratio that quantifies the movement of a compound on a TLC plate.[14] It is calculated using the following formula:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [15][16]
-
Measure the distance from the origin line to the center of each circled spot.
-
Measure the distance from the origin line to the solvent front line.
-
Calculate the Rf for each spot. The value should be between 0 and 1.[14]
| Compound | Expected Polarity | Expected Rf Value | Description |
| 2-Ethylbenzoic Acid | High | Low (e.g., 0.2-0.3) | The polar carboxylic acid group interacts strongly with the polar silica gel, hindering its movement.[9] |
| This compound | Low | High (e.g., 0.7-0.8) | The non-polar ester has a weaker affinity for the silica gel and is carried further by the mobile phase. |
| Methanol | Very High | Variable, often streaks | May not be visible or may run with the solvent front depending on the eluent. |
Assessing Reaction Progress
-
T=0: The reaction lane should show a prominent spot corresponding to the Rf of the 2-ethylbenzoic acid standard.
-
As the reaction proceeds: The intensity of the starting material spot in the reaction lane will decrease, while a new spot with a higher Rf value (corresponding to this compound) will appear and intensify.
-
Reaction Completion: The reaction is considered complete when the starting material spot is no longer visible in the reaction lane. The co-spot lane should clearly show two distinct spots, confirming that the new product spot is different from the starting material.
Caption: Workflow for TLC monitoring of a chemical reaction.
Troubleshooting Common TLC Issues
| Problem | Possible Cause(s) | Solution(s) |
| Streaking or Tailing Spots [7][17] | Sample is too concentrated (overloaded).[10][11] Compound is highly acidic (like the starting material). | Dilute the sample solution and re-spot.[7] Add a few drops of acetic acid to the eluent to suppress deprotonation of the carboxylic acid, leading to more compact spots.[7][18] |
| No Spots Visible [10][11] | Sample is too dilute. Compound is not UV-active. Solvent level in the chamber was above the origin line. | Concentrate the sample or spot multiple times in the same location, allowing it to dry between applications.[10][11] Use an alternative visualization method like an iodine chamber.[11][12] Ensure the solvent level is always below the spotting line.[10] |
| Rf Values are Too High or Too Low | Eluent is too polar (all spots near the solvent front).[11] Eluent is not polar enough (all spots near the origin).[11] | Decrease the eluent's polarity by increasing the proportion of hexanes.[11] Increase the eluent's polarity by increasing the proportion of ethyl acetate.[11] An ideal separation shows the compound of interest with an Rf of ~0.25-0.35.[7] |
| Uneven or Crooked Solvent Front [10] | The TLC plate is touching the side of the chamber or the filter paper. The bottom edge of the plate is not level. | Reposition the plate in the center of the chamber, ensuring it stands straight.[10] |
References
-
Thin Layer Chromatography (TLC). (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]
-
Calculating retention factors for TLC. (n.d.). Khan Academy. Retrieved from [Link]
-
Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2021, June 3). Bitesize Bio. Retrieved from [Link]
-
Thin Layer Chromatography. (n.d.). Chemistry Online @ UTSC. Retrieved from [Link]
-
Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2016, July 26). Medium. Retrieved from [Link]
-
Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. (2023, November 13). LinkedIn. Retrieved from [Link]
-
Synthesis of this compound. (n.d.). PrepChem.com. Retrieved from [Link]
-
2.3F: Visualizing TLC Plates. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
How to Calculate Retention Factors in Thin-Layer Chromatography. (2021, June 9). Study.com. Retrieved from [Link]
-
Chromatography and Rf Values (GCSE Chemistry). (n.d.). Study Mind. Retrieved from [Link]
-
Thin layer chromatography (TLC) Rf measurement. (n.d.). LabSim - LearnSci. Retrieved from [Link]
-
5.7: Visualizing TLC Plates. (2021, August 21). Chemistry LibreTexts. Retrieved from [Link]
-
TLC Visualization Methods. (n.d.). Retrieved from [Link]
-
TLC Lab: Monitoring Esterification Reaction. (n.d.). Studylib. Retrieved from [Link]
-
2.3B: Uses of TLC. (2022, April 18). Chemistry LibreTexts. Retrieved from [Link]
-
esterification reaction. (n.d.). Scribd. Retrieved from [Link]
-
Thin layer chromatogram (TLC) of esterified product and its standards. (n.d.). ResearchGate. Retrieved from [Link]
-
Chromatography: Solvent Systems for TLC. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
-
Hi every body, I try to identify carboxylic acids and their esters by Thin-layer chromatography. Do you have any idea? (2017, April 25). ResearchGate. Retrieved from [Link]
-
Fischer esterification reaction. (n.d.). BYJU'S. Retrieved from [Link]
-
Thin Layer Chromatography. (2022, August 23). Chemistry LibreTexts. Retrieved from [Link]
-
Fischer Esterification. (n.d.). Retrieved from [Link]
-
Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved from [Link]
-
Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved from [Link]
-
Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
What Solvent Is Used In Thin Layer Chromatography? (2024, January 29). YouTube. Retrieved from [Link]
-
This compound. (n.d.). LookChem. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Fischer Esterification of 2-Ethylbenzoic Acid
Welcome to the technical support center for synthetic organic chemistry applications. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the Fischer esterification of 2-ethylbenzoic acid. As a sterically hindered substrate, 2-ethylbenzoic acid presents unique challenges that can lead to significant side reactions if not properly managed. This document is designed for researchers, scientists, and drug development professionals to navigate these complexities and optimize their synthetic outcomes.
Section 1: Foundational Concepts & Key Challenges
The Fischer esterification is a cornerstone reaction in organic synthesis, involving the acid-catalyzed condensation of a carboxylic acid and an alcohol to form an ester and water.[1] The reaction is an equilibrium process, governed by Le Châtelier's principle. To achieve high yields, the equilibrium must be shifted towards the products, typically by using an excess of one reactant (usually the alcohol) or by removing water as it is formed.[2][3]
The primary challenge in the esterification of 2-ethylbenzoic acid arises from steric hindrance . The ethyl group at the ortho position physically obstructs the approach of the alcohol to the carbonyl carbon. This significantly slows the rate of the desired esterification reaction, making competing side reactions more prominent.[4]
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Fischer esterification of 2-ethylbenzoic acid in a practical question-and-answer format.
Q1: My reaction yield is consistently low, even with extended reflux times. What is the primary cause?
A1: Low yields with 2-ethylbenzoic acid are most often a direct consequence of steric hindrance from the ortho-ethyl group. This bulky group impedes the nucleophilic attack of the alcohol on the protonated carbonyl carbon, which is a key step in the reaction mechanism.[4] While extending the reaction time is a logical first step, it may not be sufficient if other factors are not optimized.
Troubleshooting Steps:
-
Increase Reactant Excess: Use a larger excess of the alcohol (e.g., 10-fold or more) to increase the statistical probability of a successful collision. The alcohol can often serve as the solvent.[5][6]
-
Efficient Water Removal: Ensure water is being effectively removed. A Dean-Stark apparatus is highly effective for this purpose when using a solvent like toluene that forms an azeotrope with water.[7] If running the reaction in excess alcohol, the use of molecular sieves can be considered, although their effectiveness can be limited at higher temperatures.[2]
-
Re-evaluate Catalyst Choice: A stronger acid catalyst might be necessary, but this also increases the risk of side reactions (see Q2). Consider alternative, milder catalysts if side products are detected.
Q2: I'm observing a dark brown or black color in my reaction mixture, and my final product is difficult to purify. What side reaction is occurring?
A2: A dark coloration or charring is a classic indicator of sulfonation of the aromatic ring, which occurs when using concentrated sulfuric acid (H₂SO₄) as the catalyst, especially at elevated temperatures.[8] The carboxylic acid group is a deactivating meta-director, while the ethyl group is an activating ortho-, para-director. The strong acidic conditions and high heat can lead to electrophilic aromatic substitution, where a sulfonic acid group (–SO₃H) is added to the benzene ring.
Mechanism Insight: The prolonged heating required to overcome the steric hindrance for esterification provides a window for the slower sulfonation reaction to occur.
dot
Caption: Competing pathways in the H₂SO₄-catalyzed reaction.
Troubleshooting & Prevention:
-
Lower Reaction Temperature: Operate at the lowest effective temperature.
-
Use an Alternative Catalyst: Switch to p-toluenesulfonic acid (TsOH), which is less prone to causing sulfonation. Lewis acids like scandium(III) triflate or zirconium(IV) salts can also be effective and avoid this side reaction entirely.[2][7]
-
Minimize Reaction Time: Monitor the reaction by TLC or GC and stop it as soon as the starting material is consumed to a reasonable extent.
Q3: My GC-MS analysis shows byproducts with a lower molecular weight than my starting alcohol. What's happening?
A3: This is indicative of alcohol dehydration , a common side reaction under strong acidic and high-temperature conditions, particularly with secondary and tertiary alcohols.[9] Primary alcohols are less susceptible but can still undergo dehydration. The acid catalyst protonates the alcohol's hydroxyl group, turning it into a good leaving group (water) and leading to the formation of an alkene via an elimination reaction.
A related side reaction is the formation of a symmetric ether from two molecules of the alcohol.
dot
Caption: Main esterification pathway vs. alcohol side reactions.
Troubleshooting & Prevention:
-
Choice of Alcohol: Whenever possible, use a primary alcohol, as they are most resistant to dehydration.[10] Avoid tertiary alcohols entirely for Fischer esterification.[7]
-
Temperature Control: Maintain the minimum temperature required for the esterification to proceed at a reasonable rate.
-
Catalyst Concentration: Use the lowest effective concentration of the acid catalyst.
Section 3: Optimized Protocol & Data
Based on the troubleshooting analysis, here is a recommended starting protocol for the esterification of 2-ethylbenzoic acid with ethanol, designed to minimize common side reactions.
Experimental Protocol: Synthesis of Ethyl 2-Ethylbenzoate
-
Apparatus Setup: Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser.
-
Reagents: To the flask, add 2-ethylbenzoic acid (15.0 g, 0.1 mol), absolute ethanol (70 mL, ~1.2 mol, 12 equivalents), toluene (80 mL), and p-toluenesulfonic acid monohydrate (TsOH·H₂O) (1.9 g, 0.01 mol, 0.1 equivalents).
-
Reaction: Heat the mixture to a gentle reflux using a heating mantle. The toluene-water-ethanol azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until water ceases to collect in the trap (typically 6-12 hours). Monitor the reaction progress via TLC (e.g., 4:1 Hexanes:Ethyl Acetate).
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to neutralize the TsOH and remove any unreacted 2-ethylbenzoic acid. Caution: Vent frequently as CO₂ gas is evolved.[11]
-
Wash the organic layer with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: Purify the crude product by vacuum distillation to yield ethyl 2-ethylbenzoate as a clear liquid.[12][13]
Table 1: Comparison of Catalysts for Esterifying Sterically Hindered Acids
| Catalyst | Typical Loading (mol%) | Advantages | Potential Side Reactions |
| H₂SO₄ | 5 - 10 | Inexpensive, strong catalyst | High risk of sulfonation and charring, promotes alcohol dehydration.[8] |
| TsOH | 5 - 10 | Effective, lower risk of sulfonation than H₂SO₄.[7] | Can still promote alcohol dehydration at high temperatures. |
| Lewis Acids (e.g., ZrCl₄, HfCl₄) | 1 - 5 | Excellent for hindered substrates, avoids sulfonation.[2] | Moisture sensitive, higher cost. |
| Solid Acid Catalysts (e.g., Montmorillonite K10) | Varies | Reusable, simple workup, mild conditions.[14] | May require longer reaction times or higher temperatures. |
References
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]
-
Wikipedia. (2023). Fischer–Speier esterification. [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. [Link]
-
Chemistry LibreTexts. (2023). Fischer Esterification. [Link]
-
Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]
-
HSCprep. (2025). Fisher Esterification: Synthesis and Purification of Esters. [Link]
-
University of California, Irvine. (n.d.). Fischer Esterification Lab Manual. [Link]
-
Science Ready. (2021). Esterification: Reflux, Isolation and Purification // HSC Chemistry. YouTube. [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
-
L. F. T. et al. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. [Link]
-
University of Toronto. (n.d.). Experiment 10: Fischer Esterification. [Link]
-
A. A. O. et al. (2023). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. International journal of physical sciences. [Link]
-
B. D. et al. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. International Journal of Scientific & Technology Research. [Link]
-
Land of Chemistry. (2023). m-sulpho benzoic acid | Electrophilic Substitution Reaction| Class 12. YouTube. [Link]
- Google Patents. (n.d.).
-
Studylib. (n.d.). Fischer Esterification: Benzoic Acid Lab Manual. [Link]
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- 9. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. cerritos.edu [cerritos.edu]
- 12. scienceready.com.au [scienceready.com.au]
- 13. Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry [hscprep.com.au]
- 14. ijstr.org [ijstr.org]
Technical Support Center: Optimizing the Synthesis of Methyl 2-ethylbenzoate
Welcome to the technical support center for the synthesis of Methyl 2-ethylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your experimental outcomes. Here, we move beyond simple procedural steps to explain the underlying chemical principles that govern this reaction, ensuring a comprehensive understanding for successful synthesis.
I. Synthesis Overview: The Fischer Esterification
The synthesis of this compound is most commonly achieved through the Fischer esterification of 2-ethylbenzoic acid with methanol, using a strong acid catalyst.[1][2][3] This is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[4][5] The equilibrium nature of this reaction is a critical factor influencing the final yield.[6][7][8][9]
The overall reaction is as follows:
2-Ethylbenzoic Acid + Methanol ⇌ this compound + Water
Reaction Mechanism
The Fischer esterification proceeds through a series of protonation and deprotonation steps:
-
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the 2-ethylbenzoic acid, increasing the electrophilicity of the carbonyl carbon.[4][5]
-
Nucleophilic attack by methanol: The lone pair of electrons on the oxygen atom of methanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[4]
-
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
-
Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final product, this compound.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, providing detailed explanations and actionable solutions.
Question 1: My yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?
A low yield is one of the most common issues in Fischer esterification and can stem from several factors related to the reaction equilibrium, reagent quality, and reaction conditions.
Root Cause Analysis & Solutions:
| Potential Cause | Explanation | Recommended Solution(s) |
| Reaction Equilibrium | The Fischer esterification is a reversible reaction.[6][7][8][9] The presence of water, a byproduct, can drive the equilibrium back towards the reactants, hydrolyzing the ester and reducing the yield.[6] | Shift the Equilibrium: According to Le Châtelier's principle, the equilibrium can be shifted towards the products by: • Using an excess of one reactant: Typically, the less expensive and more easily removed reactant is used in excess. In this case, using a large excess of methanol can significantly increase the yield.[4][8][9][10] • Removing water as it forms: This is a highly effective method. A Dean-Stark apparatus can be used with a solvent like toluene to azeotropically remove water from the reaction mixture.[6][8][9][11] |
| Inadequate Reaction Time or Temperature | The reaction may not have reached equilibrium, or the temperature may be too low for an efficient reaction rate. | Optimize Reaction Parameters: • Increase reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[6] A typical reflux time is around 4 hours.[1] • Ensure proper temperature: The reaction should be heated to reflux.[1] Ensure your heating apparatus is maintaining a consistent and appropriate temperature. |
| Catalyst Inactivity or Incorrect Amount | The acid catalyst may be old, hydrated, or used in an insufficient amount. | Verify Catalyst Efficacy: • Use a fresh, strong acid catalyst: Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are common choices.[11] • Optimize catalyst concentration: Typically, a catalytic amount is sufficient. Too much acid can lead to side reactions like the dehydration of methanol.[6] |
| Purity of Reagents | The presence of water in the 2-ethylbenzoic acid or methanol can inhibit the reaction. | Ensure Anhydrous Conditions: • Use anhydrous reagents: Ensure your methanol is dry. If necessary, distill it over a suitable drying agent. • Dry glassware: Flame-dry or oven-dry all glassware before use to remove any adsorbed water.[12] |
| Steric Hindrance | The ethyl group at the ortho position of the benzoic acid can create some steric hindrance, potentially slowing down the reaction compared to unsubstituted benzoic acid.[8] | Consider Alternative Catalysts: For sterically hindered acids, stronger catalysts or longer reaction times might be necessary. While generally effective, if yields remain low, exploring other catalytic systems could be beneficial. Some research has explored the use of solid acid catalysts like zirconium/titanium-based catalysts.[13] |
Troubleshooting Workflow for Low Yield
A troubleshooting workflow for addressing low yield in the synthesis of this compound.
Question 2: I'm observing the formation of a dark-colored, tarry substance in my reaction mixture. What is causing this and how can I prevent it?
The formation of dark, insoluble materials is often indicative of side reactions, typically caused by overly harsh reaction conditions.
Root Cause Analysis & Solutions:
| Potential Cause | Explanation | Recommended Solution(s) |
| Excessive Catalyst Concentration | High concentrations of strong acids can promote side reactions, such as the dehydration of methanol to form dimethyl ether or polymerization.[6] | Reduce Catalyst Amount: Use a minimal, catalytic amount of the acid. Typically, a few drops of concentrated sulfuric acid are sufficient for a lab-scale reaction.[14] |
| Overheating | Excessively high temperatures can lead to the decomposition of starting materials or products, resulting in charring and polymerization. | Control Temperature Carefully: Use a controlled heating source like a heating mantle with a temperature controller. Ensure the reaction is at a gentle reflux and not boiling too vigorously. |
Question 3: During the workup, I'm having trouble with the separation of the organic and aqueous layers. What can I do?
Emulsion formation is a common issue during the extractive workup of esterification reactions.
Root Cause Analysis & Solutions:
| Potential Cause | Explanation | Recommended Solution(s) |
| Vigorous Shaking | Shaking the separatory funnel too aggressively can lead to the formation of a stable emulsion, making layer separation difficult. | Gentle Inversion: Gently invert the separatory funnel several times to mix the layers instead of vigorous shaking. |
| Insufficient Ionic Strength | If the densities of the organic and aqueous layers are too similar, separation can be slow. | Add Brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This will increase the ionic strength and density of the aqueous layer, helping to break the emulsion and improve separation. |
III. Frequently Asked Questions (FAQs)
Q1: What is the role of the concentrated sulfuric acid in this reaction?
A: Concentrated sulfuric acid serves two primary roles. First, it acts as a catalyst by protonating the carbonyl oxygen of the 2-ethylbenzoic acid, which makes the carbonyl carbon more susceptible to nucleophilic attack by methanol.[5] Second, it acts as a dehydrating agent, absorbing the water produced during the reaction, which helps to shift the equilibrium towards the formation of the ester.[5]
Q2: How can I effectively neutralize the reaction mixture and remove unreacted 2-ethylbenzoic acid?
A: After the reaction is complete, the mixture should be cooled and then washed with a saturated solution of sodium bicarbonate (NaHCO₃).[1] The sodium bicarbonate will neutralize the sulfuric acid catalyst and also react with any unreacted 2-ethylbenzoic acid to form sodium 2-ethylbenzoate, which is water-soluble and will be removed in the aqueous layer. Be cautious during this step as the neutralization of the acid will produce carbon dioxide gas, so vent the separatory funnel frequently.
Q3: What analytical techniques are recommended for monitoring the reaction progress and confirming the purity of the final product?
A:
-
Thin Layer Chromatography (TLC): TLC is an excellent technique for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material (2-ethylbenzoic acid) on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for confirming the identity and purity of the final product. The gas chromatogram will show the retention time of the this compound and any impurities, while the mass spectrum will provide its molecular weight and fragmentation pattern, confirming its structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to definitively determine the structure of the purified product and assess its purity.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the ester functional group (C=O stretch typically around 1720 cm⁻¹) and the absence of the broad O-H stretch from the carboxylic acid starting material.
Q4: Can I use a different alcohol, like ethanol, in this reaction?
A: Yes, you can use other primary or secondary alcohols.[11] Using ethanol would result in the formation of Ethyl 2-ethylbenzoate. The reaction principles and troubleshooting steps would be largely the same.
IV. Detailed Experimental Protocol
This protocol provides a general procedure for the synthesis of this compound.
Materials:
-
2-ethylbenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-ethylbenzoic acid in an excess of anhydrous methanol (e.g., a 10-fold molar excess).[10]
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution while swirling.[1][10]
-
Add a few boiling chips, attach a reflux condenser, and heat the mixture to a gentle reflux for approximately 4 hours.[1]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled mixture into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution until gas evolution ceases.[1]
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation.
V. References
-
PrepChem.com. Synthesis of this compound. [Link]
-
Wikipedia. Fischer–Speier esterification. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
-
Quora. Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? [Link]
-
J&K Scientific LLC. Fischer Esterification. [Link]
-
Esterification Lab Answers. [Link]
-
Moodle. Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. [Link]
-
Patsnap Eureka. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. [Link]
-
Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]
-
Quora. What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale? [Link]
-
Chemistry LibreTexts. Fischer Esterification. [Link]
-
Studylib. FISCHER ESTERIFICATION OF BENZOIC ACID Lab Manual. [Link]
-
Study.com. How are ethyl acetate and methyl benzoate formed via an esterification reaction? [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. jk-sci.com [jk-sci.com]
- 5. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. quora.com [quora.com]
- 8. Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [moodle.tau.ac.il]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. studylib.net [studylib.net]
- 11. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 12. Troubleshooting [chem.rochester.edu]
- 13. mdpi.com [mdpi.com]
- 14. quora.com [quora.com]
Technical Support Center: Purification of Methyl 2-ethylbenzoate
This guide is designed for researchers, scientists, and professionals in drug development, providing expert insights and practical solutions to the common challenges encountered during the purification of Methyl 2-ethylbenzoate. Our goal is to equip you with the knowledge to troubleshoot and optimize your purification processes, ensuring the highest purity of your final product.
Introduction to Purification Challenges
This compound is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its purification, while seemingly straightforward, can present several challenges. The primary goal is to remove unreacted starting materials, particularly 2-ethylbenzoic acid, isomeric impurities, and byproducts from side reactions. The choice of purification method—typically fractional distillation or column chromatography—depends on the nature and quantity of these impurities. This guide will delve into the intricacies of both techniques and provide solutions to common problems.
Troubleshooting Guide: Distillation
Fractional distillation is often the method of choice for large-scale purification of this compound, leveraging differences in boiling points between the product and its impurities.
Frequently Asked Questions (FAQs) - Distillation
Q1: My distillation is very slow, and the temperature is not reaching the expected boiling point of this compound.
A1: This is a common issue often related to inadequate heating or heat loss.
-
Causality: The vapor pressure of the liquid must overcome the ambient pressure for boiling to occur. Insufficient heat input or significant heat loss from the distillation column can prevent the vapor from reaching the thermometer bulb at the correct temperature and pressure.
-
Solution:
-
Ensure your heating mantle is in good contact with the distillation flask and is set to an appropriate temperature.
-
Insulate the distillation column with glass wool or aluminum foil to minimize heat loss. This is particularly crucial for high-boiling point compounds like this compound.
-
Check for any leaks in your distillation setup. A poor seal can lead to a loss of vapor and an inability to reach the required temperature.
-
Q2: I am observing a constant boiling point, but my collected distillate is still impure according to NMR/GC analysis.
A2: This could indicate the presence of an azeotrope or impurities with very similar boiling points.
-
Causality: Isomers of this compound (e.g., methyl 3-ethylbenzoate and methyl 4-ethylbenzoate) have close boiling points, making their separation by standard fractional distillation challenging.
-
Solution:
-
Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations) to increase the number of theoretical plates.
-
Optimize Reflux Ratio: Slow down the distillation rate to allow for a better equilibrium between the liquid and vapor phases in the column. A higher reflux ratio (more condensate returning to the column) improves separation.
-
Consider Vacuum Distillation: Lowering the pressure will reduce the boiling points of all components. While it may not significantly increase the boiling point difference, it can sometimes alter the relative volatilities in a favorable way and prevent thermal degradation of the product.
-
Q3: The temperature of my distillation is fluctuating significantly.
A3: Unstable boiling, or "bumping," is a likely cause.
-
Causality: Uneven heating can lead to superheating of the liquid, followed by sudden, violent boiling. This disrupts the equilibrium in the fractionating column and leads to poor separation.
-
Solution:
-
Use Boiling Chips or a Magnetic Stirrer: Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating to promote smooth boiling.
-
Ensure Even Heating: Use a heating mantle with a stirrer or a sand bath for more uniform heat distribution.
-
Data Presentation: Boiling Points of this compound and Potential Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C at 1 atm) |
| This compound | 164.20 | ~211-213 |
| Methyl 3-ethylbenzoate | 164.20 | Data not readily available |
| Methyl 4-ethylbenzoate | 164.20 | ~238 |
| 2-Ethylbenzoic Acid | 150.17 | ~260 |
| Methanol | 32.04 | 64.7 |
Note: The boiling point of Methyl 3-ethylbenzoate is not consistently reported in the literature but is expected to be close to its isomers.
Troubleshooting Guide: Column Chromatography
For smaller scale purifications or when dealing with impurities that have very similar boiling points to the product, column chromatography is the preferred method.
Frequently Asked Questions (FAQs) - Column Chromatography
Q1: I can't achieve good separation between my product and an impurity on the TLC plate.
A1: This indicates that the chosen solvent system does not have the optimal polarity to differentiate between the compounds.
-
Causality: The separation on silica gel (a polar stationary phase) is based on the polarity of the compounds. If the eluent is too polar, all compounds will travel up the plate quickly with little separation. If it's not polar enough, they will remain at the baseline.
-
Solution:
-
Systematic Solvent Screening: Start with a non-polar solvent like hexane and gradually increase the polarity by adding small percentages of a more polar solvent like ethyl acetate. A common starting point for aromatic esters is a 95:5 or 90:10 mixture of hexane:ethyl acetate.
-
Try Different Solvent Systems: If hexane/ethyl acetate fails, consider other solvent systems. For example, dichloromethane can offer different selectivity. A mixture of toluene and ethyl acetate might also be effective.
-
Target an Rf of 0.2-0.4: For optimal separation in column chromatography, aim for a solvent system that gives your desired product a Retention Factor (Rf) of around 0.2 to 0.4 on the TLC plate.
-
Q2: My product is eluting as a broad band from the column, leading to mixed fractions.
A2: This can be caused by several factors, including improper column packing, overloading the column, or poor solubility of the sample in the eluent.
-
Causality: A poorly packed column will have channels and cracks, leading to an uneven flow of the mobile phase. Overloading the column with too much crude material will exceed the separating capacity of the stationary phase.
-
Solution:
-
Proper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks. "Wet" packing (slurrying the silica in the eluent) is generally preferred.
-
Sample Loading: Dissolve the crude product in the minimum amount of solvent and load it onto the column in a concentrated band. Adsorbing the crude product onto a small amount of silica gel and then adding it to the top of the column ("dry loading") can often lead to sharper bands.
-
Column Dimensions: Use a column with an appropriate diameter-to-height ratio. A longer, narrower column will generally provide better separation than a short, wide one.
-
Q3: I see a new spot on my TLC after running the column that wasn't in my crude mixture.
A3: This is likely due to the decomposition of your product on the silica gel.
-
Causality: Silica gel is slightly acidic and can cause the hydrolysis of esters, especially if the eluent contains protic solvents like methanol or if the crude sample has residual acid.[1][2]
-
Solution:
-
Neutralize the Silica: If you suspect acid-catalyzed hydrolysis, you can neutralize the silica gel by adding a small amount of a non-polar base like triethylamine (e.g., 0.1-1%) to your eluent.
-
Use a Less Acidic Stationary Phase: Consider using a different stationary phase, such as neutral alumina, if your compound is particularly acid-sensitive.
-
Work Quickly: Do not let your compound sit on the column for an extended period.
-
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
-
Setup: Assemble a fractional distillation apparatus with a well-insulated fractionating column. Ensure all joints are properly sealed. Place a magnetic stir bar in the round-bottom flask containing the crude this compound.
-
Heating: Begin heating the flask gently using a heating mantle.
-
Equilibration: As the mixture begins to boil, observe the vapor rising through the fractionating column. Allow the column to equilibrate by adjusting the heating rate so that the vapor condenses and returns to the flask (reflux) for a period before any distillate is collected.
-
Collection: Slowly increase the heating to allow the vapor to reach the condenser. Collect a forerun of any low-boiling impurities (e.g., residual methanol).
-
Product Fraction: Once the temperature at the thermometer stabilizes at the boiling point of this compound (~211-213 °C), change the receiving flask and collect the pure product.
-
Monitoring: Monitor the temperature closely. A drop in temperature indicates that the main product has distilled over.
-
Analysis: Analyze the collected fractions by GC or NMR to confirm purity.
Protocol 2: Purification of this compound by Column Chromatography
-
TLC Analysis: Determine a suitable solvent system using TLC. A good starting point is 5-10% ethyl acetate in hexane. The target Rf for this compound should be around 0.3.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a flat top surface.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully add it to the top of the column. Alternatively, use the dry loading method described in the FAQs.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions in test tubes.
-
Fraction Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product. Aromatic esters like this compound can often be visualized under a UV lamp (254 nm).[3]
-
Combining and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualization of Workflows
Decision Tree for Purification Method Selection
Caption: Decision tree for selecting the optimal purification method.
Workflow for Troubleshooting Poor Chromatographic Separation
Caption: Troubleshooting workflow for poor TLC separation.
References
-
Green Chemistry. (n.d.). Hydrolysis and saponification of methyl benzoates. RSC Publishing. Retrieved from [Link]
Sources
Troubleshooting "Methyl 2-ethylbenzoate" separation from starting materials
Welcome to the technical support center for the synthesis and purification of Methyl 2-ethylbenzoate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in separating the desired ester product from unreacted starting materials and byproducts. Here, we address common issues in a direct question-and-answer format, providing not just protocols, but the underlying chemical principles to empower your experimental decisions.
Troubleshooting Guide: Common Separation Issues
This section addresses specific problems you might encounter after performing the esterification of 2-ethylbenzoic acid with methanol.
Q1: I've removed the excess methanol, but my final product is still contaminated with the starting 2-ethylbenzoic acid. Why did my simple distillation fail?
This is a frequent challenge and it stems from the physical properties of the compounds involved. A simple distillation is only effective for separating liquids with significantly different boiling points, typically with a difference of at least 70-100°C.[1][2]
Let's examine the relevant boiling points:
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Methanol | 32.04 | 64.7[3][4][5][6] |
| This compound | 164.20 | ~244 (Predicted)[7][8] |
| 2-Ethylbenzoic Acid | 150.17 | ~260[9][10] |
As the table shows, the boiling points of your ester product and the carboxylic acid starting material are too close for effective separation by simple distillation. Attempting to do so will result in co-distillation, leading to a persistently impure product. For such cases, alternative purification strategies are required.
Q2: How can I effectively remove the unreacted 2-ethylbenzoic acid from my crude product mixture?
The most efficient method is to exploit the chemical differences between the acidic starting material and the neutral ester product through a liquid-liquid extraction work-up. The carboxylic acid can be converted into its water-soluble salt form, allowing it to be washed away from the organic layer containing your ester.
The key principle is the acid-base reaction between the carboxylic acid and a mild aqueous base, such as sodium bicarbonate (NaHCO₃).
Expert Insight: We recommend using a saturated sodium bicarbonate solution over a stronger base like sodium hydroxide (NaOH). A strong base could potentially hydrolyze your desired ester back to the carboxylic acid, especially with prolonged contact, thus reducing your final yield. Sodium bicarbonate is sufficiently basic to deprotonate the carboxylic acid without significantly affecting the ester.[11][12]
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve your crude reaction mixture in a suitable organic solvent in which the ester is highly soluble, such as diethyl ether or ethyl acetate. Ensure you have at least 3-4 times the volume of organic solvent relative to your crude oil.
-
Transfer: Pour the organic solution into a separatory funnel.
-
First Wash (Water): Add a volume of deionized water equal to the organic layer volume. Stopper the funnel, invert, and vent frequently to release any pressure. Shake gently and then allow the layers to separate. Drain and discard the lower aqueous layer.
-
Base Wash (Bicarbonate): Add a volume of saturated sodium bicarbonate solution. Stopper, invert, and vent immediately and repeatedly . The acid-bicarbonate reaction produces CO₂ gas, which can build up dangerous pressure.[13] Shake gently, allowing the layers to separate. Drain the lower aqueous layer.
-
Repeat Base Wash: Repeat the sodium bicarbonate wash one or two more times to ensure all the carboxylic acid has been removed. You can test the final aqueous wash with pH paper to ensure it is basic.
-
Final Wash (Brine): Wash the organic layer with a saturated sodium chloride (brine) solution. This helps to remove any residual water from the organic layer.
-
Drying & Isolation: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter away the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator[2]) to yield your purified this compound.
Below is a workflow diagram illustrating this crucial purification step.
Caption: Standard workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
Q: My reaction seems to stall and gives a low yield. What could be the cause?
The Fischer esterification is a reversible, equilibrium-controlled reaction.[12][14][15] To drive the reaction towards the product side, you must apply Le Chatelier's principle.
-
Use Excess Alcohol: The most common strategy is to use a large excess of the alcohol (methanol), which can also serve as the solvent.[13][16] This shifts the equilibrium to favor ester formation.
-
Remove Water: As water is a product, its removal will also drive the reaction forward. In a laboratory setting, this can be accomplished using a Dean-Stark apparatus, particularly if the reaction is run in a solvent like toluene that forms an azeotrope with water.[15]
Q: I performed the extraction, but my NMR spectrum still shows a small amount of acid. What should I do?
If a small amount of acidic impurity remains after extraction, column chromatography is an excellent final polishing step.
-
Stationary Phase: Use silica gel, which is a polar adsorbent.[17]
-
Mobile Phase (Eluent): Your ester is less polar than the carboxylic acid. The ester will, therefore, elute from the column faster. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 95:5) and gradually increase the polarity.
-
Troubleshooting Streaking: Carboxylic acids can sometimes "streak" on a silica gel column due to strong interactions. To mitigate this, you can add a small amount (~0.5-1%) of acetic acid to your mobile phase.[18] This keeps the starting material fully protonated, reducing its interaction with the silica and leading to sharper bands.
Q: Which purification method should I choose? A logic guide.
The best method depends on the nature and amount of the impurity. Use this decision tree to guide your choice.
Caption: Decision tree for selecting a purification method.
References
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Methanol - Wikipedia . Wikipedia. [Link]
-
What is the boiling point of CH3OH (methanol)? . Proprep. [Link]
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-
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-
How to separate ester from carboxylic acid by using chromatography? . ResearchGate. [Link]
-
Boiling Points of Ethanol, Methanol, and Isopropyl Alcohol . ThoughtCo. [Link]
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2-Ethylbenzoic acid . NIST WebBook. [Link]
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Column chromatography . Columbia University. [Link]
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2-Ethylbenzoic acid . ChemBK. [Link]
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Chemical Properties of 2-Ethylbenzoic acid (CAS 612-19-1) . Cheméo. [Link]
-
5: Distillation . Chemistry LibreTexts. [Link]
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Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions . ACS Publications. [Link]
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Note 3 - Separating Based On Boiling Point . Scribd. [Link]
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Column chromatography of carboxylic acids? . Reddit. [Link]
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Separating Mixtures: Techniques, Benefits, And Limitations . Online Learning College. [Link]
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Synthesis of this compound . PrepChem.com. [Link]
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Extraction of Carboxylic Acids from Aqueous Solutions with the Extractant System Alcohol/Trin‐Alkylamines . ResearchGate. [Link]
-
Ethyl benzoate - Solubility of Things . Solubility of Things. [Link]
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This compound . LookChem. [Link]
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ethyl 2-methyl benzoate, 87-24-1 . The Good Scents Company. [Link]
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Methyl Benzoate . PubChem. [Link]
-
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- Process for the preparation and isolation of carboxylic esters.
-
9.7: Carboxylic Acids and Esters . Chemistry LibreTexts. [Link]
-
This compound . PubChem. [Link]
-
Ethyl benzoate synthesis . Sciencemadness Discussion Board. [Link]
-
Methyl benzoate - Wikipedia . Wikipedia. [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification) . Master Organic Chemistry. [Link]
-
Fischer Esterification-Typical Procedures . OperaChem. [Link]
-
FISCHER ESTERIFICATION OF BENZOIC ACID Lab Manual . Studylib. [Link]
-
Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition . ResearchGate. [Link]
-
The solubility of benzoic acid in seven solvents . ResearchGate. [Link]
-
IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Well-Defined Binary and Ternary Organic Solvent Mixtures . Journal of Physical and Chemical Reference Data. [Link]
-
2-Ethylbenzoic acid . PubChem. [Link]
-
Preparation of Methyl Benzoate . University of Missouri-St. Louis. [Link]
-
Ethyl benzoate synthesis . Sciencemadness Discussion Board. [Link]
-
Fischer Esterification | Mechanism + Easy TRICK! . The Organic Chemistry Tutor (YouTube). [Link]
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Technical Support Center: Preventing Hydrolysis of Methyl 2-ethylbenzoate During Workup
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address a common yet critical challenge in organic synthesis: preventing the unintended hydrolysis of esters, specifically "Methyl 2-ethylbenzoate," during the aqueous workup phase. This document provides in-depth, practical solutions in a direct question-and-answer format, grounded in established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is ester hydrolysis, and why is it a problem during the workup of this compound?
A1: Ester hydrolysis is the chemical decomposition of an ester into its constituent carboxylic acid and alcohol.[1][2][3] In the case of this compound, this means reverting to 2-ethylbenzoic acid and methanol. This reaction is the reverse of the Fischer esterification and can be catalyzed by either acid or base in the presence of water.[1][4][5]
The workup phase of a synthesis is particularly risky because it involves introducing aqueous solutions (acidic or basic washes) to neutralize catalysts and remove impurities.[1] This creates an ideal environment for hydrolysis, which can significantly lower the yield of your desired ester product. The base-catalyzed process, also known as saponification, is especially problematic as it is often irreversible under typical workup conditions.[4][6][7]
Q2: I've noticed a lower than expected yield and the presence of my starting material (2-ethylbenzoic acid) in my crude product analysis. Is this due to hydrolysis?
A2: It is highly likely. The reappearance of the starting carboxylic acid is a classic indicator of unintended ester hydrolysis during workup.[1] You can confirm this through a few analytical methods:
-
Thin-Layer Chromatography (TLC): You will observe a spot that corresponds to the more polar 2-ethylbenzoic acid starting material, which will have a lower Rf value than your ester product.
-
NMR Spectroscopy: The ¹H or ¹³C NMR spectrum of your crude product will show characteristic peaks of 2-ethylbenzoic acid alongside your desired this compound signals.[1]
-
IR Spectroscopy: The presence of a broad O-H stretch (typically around 2500-3300 cm⁻¹) is indicative of the carboxylic acid functional group.[1]
Q3: Which specific steps in my workup are most likely causing the hydrolysis of this compound?
A3: The highest risk for hydrolysis occurs during any aqueous washing step. Pay close attention to the following:
-
Reaction Quenching: The initial addition of water or an aqueous solution to stop the reaction.
-
Acid Catalyst Neutralization: The use of a basic solution, such as sodium bicarbonate, to neutralize the acid catalyst (e.g., sulfuric acid) is a critical step but also a prime opportunity for base-catalyzed hydrolysis.[1] Strong bases like sodium hydroxide should be avoided as they aggressively promote saponification.[7][8]
-
Extended Contact Time: Prolonged exposure of the organic layer to any aqueous phase, whether acidic or basic, increases the likelihood of hydrolysis.[1]
Q4: What is the optimal strategy for neutralizing the acid catalyst without causing significant hydrolysis?
A4: The key is to use a mild base and to work efficiently.
-
Use a Weak Base: A saturated or 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) is the preferred reagent.[9] It is basic enough to neutralize strong acid catalysts but generally not strong enough to cause rapid saponification of the ester.[10]
-
Work Quickly and at Low Temperatures: Perform the wash in a separatory funnel and do not delay the separation of the layers.[1] If your ester is particularly sensitive, conducting the wash with chilled solutions can further slow the rate of hydrolysis.
-
Monitor Gas Evolution: When neutralizing the acid, you will observe the evolution of CO₂ gas. Add the bicarbonate solution carefully and vent the separatory funnel frequently to manage the pressure buildup. Continue washing until the effervescence ceases, which indicates that all the acid has been neutralized.[1]
Q5: What is the purpose of a "brine wash," and is it necessary for preserving my ester?
A5: A brine wash, which is a wash with a saturated aqueous solution of sodium chloride (NaCl), is a crucial step.[11][12] Its primary function is to remove the bulk of dissolved water from the organic layer.[13][14] Organic solvents can dissolve a surprising amount of water, and brine helps to "pull" this water into the aqueous phase due to the high salt concentration.[13][15]
This is important for two main reasons:
-
Minimizes Hydrolysis: By removing excess water, you reduce the potential for further hydrolysis.
-
Improves Drying Agent Efficiency: It makes the subsequent drying step with an anhydrous salt more efficient. Using less drying agent can also improve your final yield, as these agents can sometimes adsorb the product.[14]
Q6: How do I properly dry the organic layer containing my this compound?
A6: After the final brine wash, the organic layer must be treated with an anhydrous drying agent to remove any remaining trace amounts of water.[16]
-
Choice of Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) is a good, neutral choice for this purpose.[16][17][18][19] It is relatively inert and will not react with your ester.[17]
-
Procedure: Transfer the organic layer to an Erlenmeyer flask. Add a small amount of the anhydrous sodium sulfate and swirl the flask. The salt will initially clump together as it absorbs water. Continue adding small portions of the drying agent until some of the newly added salt flows freely as a fine powder.[1] This indicates that all the water has been absorbed.
-
Removal: Decant or filter the dried organic solution away from the hydrated sodium sulfate. The solution is now ready for solvent removal (e.g., via rotary evaporation).
Data & Protocols
Table 1: Recommended Reagents for Ester Workup
| Step | Reagent | Concentration | Purpose | Key Considerations |
| Neutralization | Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Neutralize acid catalyst and excess carboxylic acid.[9] | Weak base, minimizes risk of saponification.[10] |
| Water Removal | Brine (Saturated NaCl) | Saturated Aqueous Solution | Remove bulk dissolved water from the organic layer.[11][13] | Increases efficiency of the final drying step.[14] |
| Final Drying | Anhydrous Sodium Sulfate (Na₂SO₄) | Solid | Remove trace water from the organic solvent.[16][19] | Neutral and non-reactive towards the ester.[17] |
Optimized Workup Protocol for this compound
-
Cooling: Once the esterification reaction is complete, allow the reaction mixture to cool to room temperature. For enhanced stability, you may further cool it in an ice bath.[1]
-
Extraction: Transfer the cooled mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) and an equal volume of cold water. Shake and separate the layers.
-
Neutralization Wash: Add a cold, saturated aqueous solution of sodium bicarbonate to the organic layer in the separatory funnel. Swirl gently at first, then stopper and shake, venting frequently to release CO₂ pressure.[1] Drain the aqueous layer. Repeat this wash until no more gas evolves.
-
Brine Wash: Wash the organic layer with one portion of cold, saturated brine.[1][12] This step removes residual water and helps to break up any emulsions.[15]
-
Drying: Drain the organic layer into a clean Erlenmeyer flask. Add anhydrous sodium sulfate until it no longer clumps.[1][16]
-
Isolation: Filter or carefully decant the dried organic solution into a round-bottom flask.
-
Concentration: Remove the organic solvent using a rotary evaporator to obtain your crude this compound.
-
Purification: If necessary, purify the crude product further via distillation or column chromatography.[1]
Visual Workflow
Diagram 1: Decision-Making Workflow for Ester Workup
This diagram illustrates the logical flow of the workup procedure, emphasizing the steps taken to mitigate hydrolysis.
Caption: Workflow for an ester workup designed to prevent hydrolysis.
References
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
-
Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. [Link]
-
Mechanism for the acid catalysed hydrolysis of esters. Chemguide. [Link]
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Mechanism of ester hydrolysis. Khan Academy. [Link]
-
Esters to Carboxylic Acids: Saponification. JoVE. [Link]
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Why is a brine solution used in organic chemistry extraction? brainly.com. [Link]
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Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. The Organic Chemistry Tutor. [Link]
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Ester Hydrolysis. J&K Scientific LLC. [Link]
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Sodium Sulfate. Common Organic Chemistry. [Link]
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What is the purpose of adding brine during an extraction. University of Colorado Boulder. [Link]
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Solid-liquid extraction. Columbia University. [Link]
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8.6: Common Extraction Washes. Chemistry LibreTexts. [Link]
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Understanding Sodium Sulfate Anhydrous: A Key Component in Chemical Synthesis and Analysis. Papharma. [Link]
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Why add anhydrous sodium sulfate to organic solutions? The TNN Development Limited. [Link]
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Benzoic Acid Esters, Benzoates. Organic Chemistry Portal. [Link]
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Common Uses Of Sodium Sulfate Anhydrous. Bisley International. [Link]
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Work up of ester? ResearchGate. [Link]
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Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Chemistry Stack Exchange. [Link]
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The Hydrolysis of Benzoate Esters by Carboxypeptidase A and the pH-Rate Profile for the Hydrolysis of O-Hippuryl-L-3-phenyllactic Acid. Canadian Journal of Chemistry. [Link]
-
Preference for basic conditions in ester hydrolysis. Chemistry Stack Exchange. [Link]
-
Give the detailed mechanism for the acid-catalyzed hydrolysis of methyl benzoate. Study.com. [Link]
-
Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. ResearchGate. [Link]
-
What is the mechanism for the basic hydrolysis of methyl benzoate? Study.com. [Link]
-
Hydrolysing esters. Chemguide. [Link]
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Base hydrolysis of esters. Real Chemistry. [Link]
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Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. Industrial & Engineering Chemistry Research. [Link]
-
Can methyl benzoate be hydrolyzed? Quora. [Link]
-
Chem 51C F20 Lec 15. Ester Hydrolysis and the Chemistry of Nitriles. David Van Vranken. [Link]
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Scale-up considerations for "Methyl 2-ethylbenzoate" production
Answering the user's request.## Technical Support Center: Scale-Up Considerations for Methyl 2-Ethylbenzoate Production
Welcome to the technical support center for the production of this compound. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from laboratory-scale synthesis to pilot or industrial-scale production. Here, we address common challenges, provide troubleshooting solutions, and answer frequently asked questions to ensure a smooth, efficient, and safe scale-up process.
Frequently Asked Questions (FAQs)
This section covers fundamental questions regarding the synthesis and scale-up of this compound.
Q1: What is the most common and scalable synthesis route for this compound?
A1: The most prevalent and industrially viable method for synthesizing this compound is the Fischer-Speier esterification of 2-ethylbenzoic acid with methanol.[1] This reaction is typically catalyzed by a strong mineral acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.[2][3] The reaction involves heating the carboxylic acid and an excess of the alcohol under reflux conditions.[4][5]
The overall reaction is: 2-Ethylbenzoic Acid + Methanol ⇌ this compound + Water
This method is favored for its use of readily available and cost-effective starting materials.
Q2: The Fischer esterification is a reversible reaction. How can the equilibrium be shifted to favor product formation during a large-scale run?
A2: Driving the reaction to completion is a critical challenge in Fischer esterification.[1][6] According to Le Chatelier's Principle, the equilibrium can be shifted towards the product (the ester) by two primary strategies that are applicable at scale:[6][7]
-
Using an Excess of a Reactant: The most common approach is to use a large excess of the alcohol (methanol), which is often inexpensive and can also serve as the reaction solvent.[3][6] A four-fold molar excess of alcohol can increase the theoretical yield to approximately 95%.[6]
-
Removing a Product as it Forms: The continuous removal of water from the reaction mixture is a highly effective method.[1] At an industrial scale, this is often achieved using a Dean-Stark apparatus or by passing the reaction mixture through molecular sieves.[3][8]
Q3: What are the pros and cons of different catalyst types for industrial production?
A3: The choice of catalyst significantly impacts reaction rate, work-up procedures, and overall process sustainability.[9]
| Catalyst Type | Examples | Pros | Cons |
| Homogeneous (Liquid Acid) | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH) | High activity, low cost, readily available.[2][9] | Corrosive to equipment, requires neutralization during workup (generating significant aqueous waste), difficult to separate from the product.[2][9] |
| Heterogeneous (Solid Acid) | Acidic ion-exchange resins (e.g., Amberlyst), zeolites, supported metal catalysts (e.g., Zr/Ti oxides).[2][10] | Easily separated from the reaction mixture by filtration, can be regenerated and reused, less corrosive, cleaner process with less waste.[2][9] | May have lower catalytic activity requiring higher temperatures or longer reaction times, can be more expensive initially, potential for catalyst deactivation.[9][11] |
Q4: What are the critical process parameters (CPPs) to monitor and control during scale-up?
A4: When scaling up, maintaining control over certain parameters is crucial for ensuring batch-to-batch consistency, yield, and purity.
-
Temperature: Heat transfer becomes less efficient in larger reactors.[9][12] Localized overheating can lead to side reactions or degradation of the product. Proper reactor jacketing and agitation are essential for uniform temperature control.
-
Agitation/Mixing: Inadequate mixing can lead to non-uniform concentration and temperature profiles, resulting in incomplete conversion.[9] The stirrer design and speed must be optimized for the larger vessel geometry.
-
Rate of Addition: The rate at which reactants and catalysts are added can impact the reaction exotherm and impurity profile.
-
Water Removal Efficiency: If using a method like azeotropic distillation, the rate of water removal must be carefully monitored to ensure the equilibrium is continuously shifted towards the product.[8]
-
Reaction Time: Kinetics can be affected by mass transfer limitations at a larger scale. Reaction completion should be monitored by in-process controls (e.g., HPLC, GC) rather than relying solely on time.[13][14]
Q5: What are the primary safety concerns for large-scale production?
A5: Safety is paramount during scale-up. Key hazards include:
-
Flammability: Methanol is flammable.[15] The process involves heating, so all ignition sources must be eliminated.[16][17] Use of explosion-proof equipment and proper grounding is necessary to prevent static discharge.[18]
-
Corrosivity: Strong acid catalysts like sulfuric acid are highly corrosive. Appropriate materials of construction for the reactor and transfer lines are required.
-
Chemical Exposure: this compound and its precursors can be irritants to the skin and eyes. Use of appropriate personal protective equipment (PPE), such as impervious gloves and safety glasses, is mandatory. Operations should be conducted in well-ventilated areas or closed systems.[18]
-
Pressure Build-up: During workup, the neutralization of acid with a base like sodium bicarbonate can release carbon dioxide gas.[6] This must be done cautiously in a vessel that can be vented to avoid pressure build-up.
Troubleshooting Guide
This guide provides solutions to specific problems that may be encountered during the scale-up of this compound synthesis.
Problem 1: Low Reaction Conversion or Final Yield
| Potential Cause | Troubleshooting Step / Solution |
| Inefficient Water Removal | The primary cause of low conversion is often the presence of water, which drives the equilibrium backward.[9][19] Solution: On a large scale, ensure your water removal system (e.g., Dean-Stark trap, molecular sieves) is adequately sized and operating efficiently. Monitor and confirm water is being removed throughout the process. |
| Catalyst Deactivation or Insufficient Amount | The catalyst may be deactivated by impurities in the starting materials or added in insufficient quantity for the larger volume.[11] Solution: Use fresh, high-quality catalyst. Verify the catalyst loading (typically 1-5 mol% relative to the carboxylic acid).[9] If using a solid catalyst, check for signs of fouling or reduced activity and regenerate or replace as needed. |
| Poor Temperature Control | In large reactors, "cold spots" can slow the reaction rate, while "hot spots" can cause degradation.[9] Solution: Validate the reactor's heating and cooling system. Ensure agitation is sufficient to maintain a uniform temperature profile. Use multiple temperature probes to map the reactor's internal temperature. |
| Loss of Product During Workup | The product may be lost due to its volatility or solubility in the aqueous wash solutions.[6][20] Solution: Minimize the volume of aqueous washes. Perform a back-extraction of the aqueous layers with a small amount of fresh organic solvent to recover any dissolved product. Use a rotovap trap to check for volatile product loss during solvent removal.[20] |
Problem 2: Product Isolation Difficulties (e.g., Emulsion Formation)
| Potential Cause | Troubleshooting Step / Solution |
| Emulsion During Aqueous Wash | Vigorous mixing of organic and aqueous layers, especially after a bicarbonate quench, can lead to stable emulsions that are difficult to separate.[21] Solution: Reduce the agitation speed during extraction. Add a saturated brine (NaCl) solution, which increases the ionic strength of the aqueous phase and helps break the emulsion. Allow the mixture to stand for a longer period in the separatory vessel. |
| Poor Phase Separation | If excess alcohol is not fully removed, it can act as a co-solvent, increasing the solubility of the ester in the aqueous phase and blurring the phase boundary.[21] Solution: Ensure the initial workup includes a water quench to partition the majority of the excess methanol into the aqueous phase.[6] If separation is still poor, adding more water and/or brine can help create a sharper separation. |
Problem 3: Final Product Fails Purity Specifications
| Potential Cause | Troubleshooting Step / Solution | | Presence of Unreacted 2-Ethylbenzoic Acid | Incomplete reaction or inefficient neutralization during workup. Solution: Confirm reaction completion with an in-process control (e.g., TLC or GC). During the workup, use a sufficient amount of 5% sodium bicarbonate solution to neutralize all acid.[4] Test the aqueous layer with pH paper to ensure it is basic. Unreacted acid can be recovered from the basic aqueous layer by acidification.[22] | | Presence of Byproducts from Side Reactions | High reaction temperatures can lead to side reactions like dehydration of the alcohol or other degradation pathways. Solution: Re-evaluate the reaction temperature. Ensure the reactor is not creating localized hot spots.[9] A final purification step, such as vacuum distillation, is highly effective for removing less volatile impurities and unreacted starting materials.[5] |
Experimental Protocols & Scale-Up Workflow
Lab-Scale Synthesis Protocol (Illustrative)
This protocol is a typical laboratory procedure for synthesizing this compound.
-
Reaction Setup: To a 250 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 2-ethylbenzoic acid (15.0 g, 0.1 mol).
-
Reagent Addition: Add methanol (80 mL, ~2.0 mol) to the flask. While stirring, cautiously add concentrated sulfuric acid (1.5 mL).
-
Reflux: Heat the mixture to a gentle reflux using a heating mantle and continue for 4-6 hours.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cooling and Quenching: Allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 150 mL of cold water.
-
Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL).
-
Neutralization: Combine the organic extracts and wash them sequentially with 100 mL of water, two portions of 50 mL of 5% aqueous sodium bicarbonate solution (venting frequently to release CO₂ pressure), and finally with 50 mL of saturated brine solution.[4][6]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound as an oil.
-
Purification: Purify the crude oil by vacuum distillation to obtain the final product.[5]
Scale-Up Parameter Comparison: Lab vs. Industrial
| Parameter | Laboratory Scale (10-100 g) | Industrial Scale (100+ kg) | Key Considerations & Justification |
| Reactor | Round-bottom flask (Glass) | Glass-lined or Stainless Steel Reactor | Material must be resistant to the corrosive acid catalyst. Larger reactors require mechanical overhead stirrers for effective mixing. |
| Heating | Heating mantle | Jacketed vessel with thermal fluid (steam/oil) | Provides uniform heat distribution and allows for precise temperature control, which is critical to avoid side reactions.[5][9] |
| Water Removal | Excess alcohol drives equilibrium | Azeotropic distillation (e.g., with a Dean-Stark trap) or molecular sieves | Active water removal is more efficient and economical at scale than using a very large excess of alcohol.[1][3] |
| Catalyst | Sulfuric Acid | Heterogeneous catalyst (e.g., ion-exchange resin) may be preferred | Simplifies separation (filtration vs. neutralization/extraction), reduces aqueous waste streams, and allows for catalyst recycling, improving process economics.[2][9] |
| Work-Up | Separatory Funnel | Large-scale liquid-liquid extractors or settling tanks | Manual shaking is not feasible. Automated systems are required for safe and efficient phase separation. |
| Purification | Flash Chromatography / Simple Distillation | Fractional Vacuum Distillation | Provides high-purity product by efficiently separating components based on boiling point differences, essential for meeting commercial specifications.[5] |
| Process Control | TLC, visual checks | In-line probes (Temp, pH), GC/HPLC analysis | Real-time monitoring allows for precise control over reaction endpoints and ensures product quality and consistency. |
Process & Troubleshooting Diagrams
The following diagrams illustrate the general production workflow and a decision-making process for troubleshooting common issues.
Caption: General workflow for this compound production.
Caption: Troubleshooting decision tree for low yield issues.
References
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PrepChem. (n.d.). Synthesis of this compound. PrepChem.com. Retrieved from [Link]
- Esterification Lab Answers. (n.d.).
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Zhang, Y., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. Retrieved from [Link]
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- Santa Cruz Biotechnology. (n.d.). Methyl benzoate Safety Data Sheet.
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of Methyl 2-(5-methylfuran-2-yl)benzoate.
- TCI Chemicals. (2025, January 15). Safety Data Sheet.
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Various Authors. (2015, February 21). What factors may influence the yield of an ester? Quora. Retrieved from [Link]
- Fisher Scientific. (2025, December 18). Safety Data Sheet.
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University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
- ResearchGate. (2025, August 5). Kinetics of Synthesis and Hydrolysis of Ethyl Benzoate over Amberlyst 39.
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Leszczak, J. P., & Tran-Minh, C. (1998). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. Biotechnology and Bioengineering, 60(3), 356-361. Retrieved from [Link]
- Chemistry Steps. (n.d.). Ester Reactions Summary and Practice Problems. Retrieved from a resource on general ester reactions.
-
Steele, W. V., et al. (2002). Thermodynamic Properties and Ideal-Gas Enthalpies of Formation for Methyl Benzoate, Ethyl Benzoate, (R)-(+)-Limonene, tert-Amyl Methyl Ether, trans-Crotonaldehyde, and Diethylene Glycol. Journal of Chemical & Engineering Data, 47(4), 667-688. Retrieved from [Link]
- ResearchGate. (2025, November 20). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.
- Reddit. (2024, February 15). Esterification not Working (Separation). r/OrganicChemistry.
- Academax. (n.d.). Reactive Kinetics of Methyl Benzoate Synthesis by Esterification. Retrieved from a study on the kinetics of a similar reaction.
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Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]
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OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
- Studylib. (n.d.). Fischer Esterification: Benzoic Acid Lab Manual.
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Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]
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-
NIST. (n.d.). Benzoic acid, methyl ester. NIST WebBook. Retrieved from [Link]
- ResearchGate. (2025, August 10). Enthalpy of formation of methyl benzoate: calorimetry and consequences.
- PMC. (n.d.). Esters in the Food and Cosmetic Industries: An Overview of the Reactors Used in Their Biocatalytic Synthesis. NIH. Retrieved from a review on industrial ester synthesis.
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Technical Support Center: Purification of Methyl 2-ethylbenzoate
Welcome to the technical support center for the synthesis and purification of Methyl 2-ethylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the removal of residual acid catalysts post-esterification. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: What is the standard procedure for removing a strong acid catalyst (e.g., H₂SO₄) after the synthesis of this compound?
The standard and most effective method for removing a strong acid catalyst like sulfuric acid is a liquid-liquid extraction work-up. This multi-step process is designed to neutralize the acid, remove water-soluble impurities, and isolate the purified ester.
A typical procedure involves a sequential wash of the organic reaction mixture with a weak base, followed by water and then a brine solution.[1] The rationale is to first neutralize the strong acid catalyst and any unreacted 2-ethylbenzoic acid, converting them into their respective salts which are soluble in the aqueous phase and can be easily separated.
Here is a visual representation of the general workflow:
Caption: General workflow for the removal of acid catalyst and purification of this compound.
Troubleshooting Guide
Q2: I've added the sodium bicarbonate solution and now have a persistent emulsion that won't separate. What should I do?
Emulsion formation is a common and frustrating issue in liquid-liquid extractions, often caused by the presence of surfactant-like molecules or fine particulate matter at the interface of the organic and aqueous layers.[2] Here’s a systematic approach to breaking an emulsion:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own with time.[3]
-
Gentle Swirling: Gently swirl the separatory funnel instead of vigorous shaking. This can help the droplets coalesce without introducing more energy to stabilize the emulsion.[2]
-
Addition of Brine: Add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which can help to "salt out" the organic components and break the emulsion.[2][4]
-
Filtration: For very persistent emulsions, you can try filtering the entire mixture through a pad of Celite® or glass wool. This can help to remove the particulate matter that may be stabilizing the emulsion.[2][4]
-
Centrifugation: If available, centrifuging the mixture can be a very effective method for physically forcing the separation of the layers.[5]
Here is a decision tree to guide you through troubleshooting an emulsion:
Caption: A decision tree for troubleshooting persistent emulsions during work-up.
Q3: Why is sodium bicarbonate (NaHCO₃) preferred over a strong base like sodium hydroxide (NaOH) for neutralization?
The choice of a weak base like sodium bicarbonate is a critical aspect of a successful work-up, primarily to avoid hydrolysis of the desired ester product.[6]
-
Mechanism of Base-Catalyzed Hydrolysis (Saponification): Strong bases like NaOH can readily attack the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate which then collapses to form a carboxylate salt and the alcohol. This process, known as saponification, is effectively irreversible and will decrease the yield of your desired this compound.[6][7]
-
Selective Neutralization: Sodium bicarbonate is a weak base and is sufficiently basic to neutralize the strong sulfuric acid catalyst and the unreacted 2-ethylbenzoic acid (pKa ≈ 3.79)[8][9][10], but it is not basic enough to significantly promote the hydrolysis of the ester. The effervescence (release of CO₂ gas) during the addition of sodium bicarbonate provides a convenient visual indicator that the acid is being neutralized.[11][12]
| Neutralizing Agent | Chemical Formula | Strength | Risk of Ester Hydrolysis |
| Sodium Bicarbonate | NaHCO₃ | Weak Base | Low |
| Sodium Carbonate | Na₂CO₃ | Moderate Base | Moderate |
| Sodium Hydroxide | NaOH | Strong Base | High |
Q4: How do I know if I have completely removed all the acidic residue?
Ensuring complete removal of the acid catalyst is crucial for the stability and purity of the final product. Here are a few methods to verify:
-
pH Testing: After the final water wash, you can test the pH of the aqueous layer using pH paper. It should be neutral (pH ≈ 7).
-
Titration: For a more quantitative assessment, a sample of the final product can be dissolved in a suitable solvent and titrated with a standardized solution of a weak base to determine the residual acid content.[13]
-
Spectroscopic Analysis: In some cases, residual acid can be detected by spectroscopic methods such as NMR, where the acidic proton of the carboxylic acid would be visible in the spectrum.
Q5: Which drying agent is most suitable for this compound?
After the washing steps, the organic layer will be saturated with a small amount of water which must be removed. Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) are commonly used drying agents.[14]
| Drying Agent | Capacity | Speed | Suitability for Esters |
| Anhydrous MgSO₄ | High | Fast | Excellent |
| Anhydrous Na₂SO₄ | High | Slow | Good |
| Anhydrous CaCl₂ | High | Medium | Not Recommended (can form adducts with esters)[15] |
| Anhydrous K₂CO₃ | Medium | Medium | Suitable, but can be basic |
For this compound, anhydrous magnesium sulfate is an excellent choice due to its high drying capacity and speed.[16] Add the drying agent to the organic solution and swirl. If the drying agent remains free-flowing and does not clump together, the solution is likely dry. Allow the solution to stand over the drying agent for 5-10 minutes before filtering.
Experimental Protocols
Protocol 1: Standard Work-up for Removal of Sulfuric Acid Catalyst
-
Cooling: After the esterification reaction is complete, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a suitable organic solvent like ethyl acetate or diethyl ether (approximately 2-3 volumes of the reaction mixture).
-
Neutralization: Transfer the diluted mixture to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) portion-wise, swirling gently after each addition. Caution: CO₂ evolution will cause pressure build-up. Vent the separatory funnel frequently. Continue adding the bicarbonate solution until effervescence ceases.
-
Separation: Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Water Wash: Wash the organic layer with deionized water (approximately 1 volume of the organic layer). Separate and discard the aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water and break any minor emulsions.[17] Separate and discard the aqueous layer.
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a suitable amount of anhydrous magnesium sulfate (MgSO₄). Swirl the flask and let it stand for 10-15 minutes.
-
Filtration: Filter the solution to remove the drying agent.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by distillation if necessary.
References
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Sciencemadness Wiki. (2020, May 30). Sodium bicarbonate. Retrieved from [Link]
-
ChemBK. (2024, April 9). 2-Ethylbenzoic acid. Retrieved from [Link]
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LookChem. (n.d.). 2-Ethylbenzoic acid. Retrieved from [Link]
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Wikipedia. (n.d.). Sodium bicarbonate. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions. Retrieved from [Link]
-
Hive Stimulants. (2003, February 3). Drying agents and their compatibilities. Retrieved from [Link]
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Chemistry Stack Exchange. (2018, September 9). Fischer-Speier Esterification: Sulfuric acid removal following creation of ester. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]
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OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
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LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]
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Sciencemadness.org. (2013, February 26). Best method for cleaning esters? Retrieved from [Link]
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K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Using drying agents. Retrieved from [Link]
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designer-drug.com. (n.d.). Drying Agent Selection Guide. Retrieved from [Link]
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Journal of Chemical & Engineering Data. (1967). Solubilities of Sodium Carbonate and Sodium Bicarbonate in Acetone-Water and Methanol-Water Mixtures. Retrieved from [Link]
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YouTube. (2020, January 8). Solubility of Organic compounds in 5% NaOH, 5% NaHCO3, 5% HCl, Conc. H2SO4 & Water | JEE/NEET. Retrieved from [Link]
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Quora. (2020, July 19). What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale? Retrieved from [Link]
-
ResearchGate. (n.d.). Separation of Methyl Ester from Water in a Wet Neutralization Process. Retrieved from [Link]
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MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]
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Chemistry Stack Exchange. (2020, July 19). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved from [Link]
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YouTube. (2021, January 22). The Hydrolysis of Ethyl Benzoate. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 2-Ethylbenzoic acid (CAS 612-19-1). Retrieved from [Link]
- Google Patents. (n.d.). CN104311414A - Preparation method of ethyl benzoate.
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Chemistry LibreTexts. (2022, September 24). 21.6: Chemistry of Esters. Retrieved from [Link]
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Technical Support Center: Analysis of Methyl 2-ethylbenzoate Reactions
Welcome to the technical support guide for the analysis of Methyl 2-ethylbenzoate synthesis. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of identifying reaction byproducts using Gas Chromatography-Mass Spectrometry (GC-MS). Here, we address common challenges through practical, in-depth FAQs and troubleshooting protocols, grounding our advice in established chemical principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for synthesizing this compound, and how does it influence byproduct formation?
A1: The most common and industrially significant method for synthesizing this compound is the Fischer-Speier esterification.[1] This reaction involves treating 2-ethylbenzoic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2][3] The reaction is an equilibrium process, meaning it is reversible.[4][5]
The mechanism proceeds through several key steps:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the 2-ethylbenzoic acid, making the carbonyl carbon significantly more electrophilic.[5][6]
-
Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.[2][7]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[4][6]
-
Elimination of Water: The newly formed water molecule is eliminated, and the carbonyl double bond is reformed.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.[6]
Understanding this equilibrium is critical because it directly dictates the most common "byproduct"—unreacted starting material. To drive the reaction toward the product side, an excess of the alcohol (methanol) is used, or the water byproduct is removed as it forms, often via a Dean-Stark apparatus.[1][2][5]
Caption: Fischer-Speier esterification workflow.
Q2: Besides unreacted starting material, what are the most probable byproducts in this reaction?
A2: While incomplete reaction is the primary concern, other side reactions can occur, especially if reaction conditions are not carefully controlled:
-
Dimethyl Ether (CH₃-O-CH₃): Under strong acid catalysis and heat, two molecules of methanol can dehydrate to form dimethyl ether. This is more likely if temperatures are excessively high.
-
Ethylbenzene: Decarboxylation of 2-ethylbenzoic acid can occur at very high temperatures, leading to the formation of ethylbenzene. This is generally a minor byproduct under typical esterification conditions.
-
Products of Self-Condensation: Although less common for sterically hindered acids, trace amounts of anhydride may form from the self-condensation of 2-ethylbenzoic acid.
Q3: How do I interpret the mass spectrum of my product to confirm it is this compound?
A3: The mass spectrum of this compound (C₁₀H₁₂O₂) will show characteristic fragmentation patterns. The molecular weight is 164.20 g/mol .[8]
-
Molecular Ion (M⁺): Look for the molecular ion peak at m/z = 164. This peak should be present, though it may not be the most intense.
-
Base Peak: The most intense peak (base peak) for many benzoate esters is due to the loss of the alkoxy group.[9] For this compound, this would be the loss of a methoxy radical (•OCH₃, 31 mass units), resulting in a strong peak at m/z = 133.
-
Other Key Fragments: Another significant fragmentation involves the loss of the entire ester group. The loss of the carbomethoxy group (•COOCH₃, 59 mass units) would lead to a fragment at m/z = 105. You may also see peaks corresponding to the aromatic ring fragments, such as at m/z = 77 (phenyl cation) and m/z = 91 (tropylium ion).[10]
| Ion Description | Fragmentation | Expected m/z | Relative Importance |
| Molecular Ion | [C₁₀H₁₂O₂]⁺ | 164 | Moderate |
| Acylium Ion | [M - •OCH₃]⁺ | 133 | High (Often Base Peak) |
| Ethylphenyl Cation | [M - •COOCH₃]⁺ | 105 | High |
| Tropylium Ion | [C₇H₇]⁺ | 91 | Moderate |
| Phenyl Cation | [C₆H₅]⁺ | 77 | Moderate |
GC-MS Troubleshooting Guide
This guide addresses common issues encountered during the GC-MS analysis of this compound reaction mixtures. A systematic approach is often the most effective way to diagnose and solve problems.[11]
Caption: Decision tree for troubleshooting GC-MS issues.
Issue 1: A broad, tailing peak is observed for the unreacted 2-ethylbenzoic acid.
-
Probable Cause: Carboxylic acids are polar and prone to interacting with active sites (e.g., free silanol groups) in the GC inlet liner or the front of the analytical column.[12] This interaction leads to poor peak shape (tailing).
-
Solution 1 (Derivatization): While analyzing the ester product, you can derivatize the entire sample mixture before injection. Reagents like BSTFA can convert the acidic proton of the carboxylic acid into a less polar trimethylsilyl (TMS) ether, which chromatographs much more effectively.
-
Solution 2 (Inlet Maintenance): Ensure you are using a deactivated or silanized inlet liner.[12] If peak shape degrades over time, the liner may need to be replaced.
-
Solution 3 (Column Maintenance): Trim the first 10-15 cm from the front of the column. Active sites can accumulate here from non-volatile sample residues.
Issue 2: I see small, unexpected peaks in my chromatogram that are not present in my starting materials.
-
Probable Cause: These could be "ghost peaks" resulting from carryover from a previous injection or contamination in the injector.[13][14]
-
Solution 1 (Run a Blank): Inject a vial of pure solvent (e.g., dichloromethane or ethyl acetate). If the peaks reappear, the contamination is within your GC-MS system.
-
Solution 2 (Clean the Injector): If the blank is contaminated, the injector is the most likely source. Replace the septum and inlet liner. If the problem persists, the injector may require a more thorough cleaning.
-
Solution 3 (Check Syringe): The autosampler syringe can also be a source of carryover. Implement a rigorous syringe wash protocol with multiple solvents between injections.
Issue 3: The retention times for all my peaks are shifting between runs.
-
Probable Cause: Shifting retention times usually point to an issue with the carrier gas flow rate or the oven temperature program.[12]
-
Solution 1 (Check for Leaks): A small leak in the system is a common cause of fluctuating flow rates. Use an electronic leak detector to check all fittings from the gas trap to the detector.
-
Solution 2 (Verify Gas Supply): Ensure the carrier gas cylinder has sufficient pressure. As a cylinder nears empty, the output pressure from the regulator can become unstable.
-
Solution 3 (Confirm Method Parameters): Double-check that the correct GC method, with the intended flow rate and temperature program, is loaded for each run. Accidental changes to the method can easily lead to this issue.
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
This protocol is a representative procedure for the synthesis.
-
Reactant Setup: In a round-bottom flask, combine 2-ethylbenzoic acid (e.g., 10.0 g, 0.067 mol) and methanol (e.g., 50 mL, a large excess).[15]
-
Catalyst Addition: While stirring, cautiously add concentrated sulfuric acid (H₂SO₄, ~1 mL) to the mixture.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65°C) for 2-4 hours.[3][15] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by taking small aliquots for GC-MS analysis.
-
Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing cold water (100 mL).
-
Extraction: Extract the aqueous layer with a non-polar organic solvent like ethyl acetate (2 x 50 mL).
-
Washing: Combine the organic layers and wash them sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to remove unreacted acid), and finally with brine.[3][15]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
Protocol 2: Standard GC-MS Method for Analysis
This is a general-purpose method suitable for analyzing the reaction mixture. Optimization may be required for your specific instrument.[16]
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture (or the purified product) in ethyl acetate to a final concentration of approximately 100 µg/mL.
-
GC-MS System: An Agilent GC-MS system or equivalent is suitable.[16]
-
GC Parameters:
-
Injector: 250°C, Split mode (50:1 ratio)
-
Injection Volume: 1 µL
-
Column: HP-5ms or equivalent (30 m x 0.25 mm x 0.25 µm)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program:
-
Initial Temperature: 60°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Final Hold: Hold at 280°C for 5 minutes
-
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-450
-
Caption: General workflow for GC-MS analysis.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
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- 6. byjus.com [byjus.com]
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- 8. This compound | C10H12O2 | CID 583295 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. whitman.edu [whitman.edu]
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- 16. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of Methyl 2-ethylbenzoate using ¹H and ¹³C NMR
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all further investigation is built. An error in structural assignment can lead to the invalidation of countless hours of research and significant financial investment. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the undisputed cornerstone for the structural elucidation of organic molecules in solution.
This guide provides an in-depth, practical comparison of using ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy for the complete structural validation of a representative small molecule, Methyl 2-ethylbenzoate. We will move beyond a simple recitation of data to explore the causal reasoning behind experimental design, data interpretation, and the self-validating nature of a well-executed NMR analysis. We will also compare the insights gained from NMR with those from other common analytical techniques to highlight its unparalleled power in establishing atomic connectivity.
The Subject Molecule: this compound
Our target for validation is this compound. Its structure presents several distinct features that are ideal for demonstration by NMR: an aromatic system with adjacent substituents, an ethyl group exhibiting characteristic spin-spin coupling, and an ester methyl group. Each of these features will produce a unique signature in the NMR spectra.
Part 1: Predicting the NMR Signature – The Causality of Chemical Environment
Before stepping into the lab, a seasoned scientist first predicts the expected outcome. This practice is not merely academic; it transforms the experiment from a passive observation into an active test of a hypothesis. By predicting the ¹H and ¹³C NMR spectra of this compound, we establish a clear set of criteria for successful validation.
The chemical shift (δ), reported in parts per million (ppm), is the most fundamental piece of information from an NMR experiment. It tells us about the electronic environment of a nucleus. Electron-withdrawing groups, like the carbonyl of the ester, "deshield" nearby nuclei, causing them to resonate at a higher chemical shift (downfield). Conversely, electron-donating groups "shield" nuclei, moving their signal to a lower chemical shift (upfield).[1][2][3][4]
Predicted ¹H NMR Spectrum
In a ¹H NMR spectrum, we analyze four key features:
-
Number of Signals: Indicates the number of chemically non-equivalent sets of protons.
-
Chemical Shift (δ): Provides information about the electronic environment of each proton set.
-
Integration: The area under a signal is proportional to the number of protons it represents.
-
Multiplicity (Splitting): Reveals the number of neighboring protons through spin-spin coupling, governed by the n+1 rule.[3]
For this compound, we predict the following:
-
Aromatic Protons (4H): The benzene ring has four protons. Due to the ortho substitution, they are all chemically distinct, but may overlap, creating a complex multiplet pattern typically between 7.0 and 8.0 ppm. The proton adjacent to the ester group will likely be the most downfield due to the carbonyl's deshielding effect.[2]
-
Ester Methyl Protons (3H): This is a methyl group attached to an oxygen atom. It has no adjacent protons, so it will appear as a sharp singlet. Its proximity to the electronegative oxygen places its chemical shift around 3.8-3.9 ppm.[5]
-
Ethyl Group Methylene Protons (-CH₂-) (2H): These protons are adjacent to a methyl group (3 protons). Following the n+1 rule (3+1=4), their signal will be split into a quartet. Being attached to the aromatic ring, they will appear around 2.6-2.8 ppm.
-
Ethyl Group Methyl Protons (-CH₃) (3H): These protons are adjacent to a methylene group (2 protons). Following the n+1 rule (2+1=3), their signal will be split into a triplet. This alkyl group is further from deshielding groups, so it will be the most upfield signal, around 1.2-1.4 ppm.
Predicted ¹³C NMR Spectrum
In a standard broadband-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single, sharp peak. We do not typically see splitting, and integration is not reliably quantitative without special experimental parameters.[1][6]
For this compound, we predict 10 distinct signals:
-
Carbonyl Carbon (C=O): Ester carbonyls are highly deshielded and appear significantly downfield, typically in the 165-175 ppm range.[7][8][9]
-
Aromatic Carbons (6C): The six carbons of the benzene ring will appear in the 125-145 ppm region. The two quaternary carbons (attached to the ethyl and ester groups) will generally have lower intensities than the four carbons bonded to hydrogen. The carbon attached to the ester group (C1) will be shifted downfield relative to the carbon attached to the ethyl group (C2).[10][11]
-
Ester Methyl Carbon (-OCH₃): This carbon, bonded to an electronegative oxygen, will be found in the 50-60 ppm range.[8]
-
Ethyl Group Methylene Carbon (-CH₂-): This benzylic carbon will appear around 25-35 ppm.
-
Ethyl Group Methyl Carbon (-CH₃): This terminal alkyl carbon will be the most upfield signal, typically between 10-20 ppm.[6]
This predictive exercise provides a detailed spectral fingerprint. The experimental data must match this fingerprint in every aspect—chemical shifts, integrations, and multiplicities—to validate the structure.
Part 2: The Experimental Protocol – A Self-Validating System
A robust experimental protocol is designed to eliminate ambiguity and ensure reproducibility. The following step-by-step methodology for sample preparation and data acquisition constitutes a self-validating system, where procedural integrity ensures the trustworthiness of the results.
Experimental Workflow Diagram
Caption: Workflow for NMR-based structural validation.
Detailed Step-by-Step Methodology
-
Sample Preparation:
-
Rationale: The quality of the NMR spectrum is critically dependent on the quality of the sample. Proper concentration ensures a good signal-to-noise ratio without causing line broadening, while the choice of solvent and standard is crucial for data accuracy.[12][13][14][15]
-
Protocol:
-
Accurately weigh 15-20 mg of dry, purified this compound into a clean, small vial. A higher amount (up to 50 mg) may be beneficial for shortening the ¹³C acquisition time.[12][14]
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice as it dissolves a wide range of organic compounds and has a simple, well-known residual solvent peak (δ ≈ 7.26 ppm).[12]
-
Add one drop of a solution containing tetramethylsilane (TMS) in CDCl₃. TMS serves as the internal standard for chemical shift referencing (δ = 0.0 ppm) because it is chemically inert and its signal appears in a region free of most organic proton signals.[3][12]
-
Gently swirl the vial to ensure the sample is fully dissolved.
-
Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.[16]
-
Cap the NMR tube securely.
-
-
-
NMR Data Acquisition:
-
Rationale: Modern NMR spectrometers require careful calibration (tuning, locking, and shimming) to achieve a homogeneous magnetic field, which is essential for obtaining sharp, well-resolved peaks.
-
Protocol (on a typical 400 MHz spectrometer):
-
Insert the sample into the spectrometer.
-
Lock: The instrument locks onto the deuterium signal of the CDCl₃ solvent to compensate for any magnetic field drift during the experiment.
-
Tune/Match: The probe is tuned to the specific frequencies of ¹H and ¹³C to ensure maximum signal transmission.
-
Shim: The magnetic field homogeneity is optimized by adjusting the shim coils. This is the most critical step for achieving high resolution and sharp lineshapes.
-
Acquire ¹H Spectrum: A standard one-dimensional proton spectrum is acquired. Typically, 8-16 scans are sufficient for a sample of this concentration.
-
Acquire ¹³C Spectrum: A proton-decoupled ¹³C spectrum is acquired. Due to the low natural abundance of ¹³C, many more scans are required (e.g., 1024 or more), which can take from 30 minutes to several hours.
-
-
-
Data Processing:
-
Rationale: The raw data (a Free Induction Decay, or FID) must be mathematically processed to generate the familiar frequency-domain spectrum.
-
Protocol:
-
Apply a Fourier Transform (FT) to convert the time-domain FID into a frequency-domain spectrum.
-
Apply phase correction to ensure all peaks are in the positive absorptive phase.
-
Apply baseline correction to create a flat, horizontal baseline.
-
Calibrate the spectrum by setting the TMS peak to 0.0 ppm.
-
For the ¹H spectrum, integrate the signals to determine their relative areas.
-
-
Part 3: Data Interpretation and Structural Confirmation
Here, we compare our predicted data with a representative experimental dataset. This direct comparison is the ultimate test of our structural hypothesis.
Quantitative Data Summary
Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| 7.85 | 1H | Multiplet | - | Aromatic (H6) |
| 7.40 - 7.20 | 3H | Multiplet | - | Aromatic (H3, H4, H5) |
| 3.88 | 3H | Singlet (s) | - | -OCH₃ |
| 2.75 | 2H | Quartet (q) | 7.6 | Ar-CH₂-CH₃ |
| 1.25 | 3H | Triplet (t) | 7.6 | Ar-CH₂-CH₃ |
Table 2: ¹³C NMR Data for this compound (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 168.5 | C=O |
| 142.1 | C2 (Ar-C-Et) |
| 131.5 | C1 (Ar-C-CO₂Me) |
| 130.8 | C4/C6 |
| 129.5 | C6/C4 |
| 128.2 | C5 |
| 125.7 | C3 |
| 51.9 | -OCH₃ |
| 26.3 | Ar-CH₂-CH₃ |
| 15.8 | Ar-CH₂-CH₃ |
Analysis of the Spectra
-
¹H NMR Analysis:
-
The singlet at 3.88 ppm integrating to 3H is definitive proof of the methyl ester group (-OCH₃).
-
The quartet at 2.75 ppm (2H) and the triplet at 1.25 ppm (3H) are the classic, unmistakable signature of an ethyl group.[10] Crucially, they share the same coupling constant (J = 7.6 Hz), which confirms they are coupled to each other. This is a powerful internal validation of the ethyl substituent.
-
The complex signals in the 7.20-7.85 ppm region, integrating to 4H, confirm the presence of a disubstituted benzene ring.
-
-
¹³C NMR Analysis:
-
The signal at 168.5 ppm is characteristic of an ester carbonyl carbon.[8][17]
-
The presence of 6 signals in the aromatic region (125-143 ppm) confirms the disubstituted benzene ring.
-
The signals at 51.9 ppm (-OCH₃), 26.3 ppm (-CH₂-), and 15.8 ppm (-CH₃) perfectly match the predicted values for the remaining carbon atoms.
-
The total count of 10 distinct carbon signals matches the molecular structure, confirming the absence of molecular symmetry.
-
The experimental data aligns perfectly with the predicted spectral fingerprint. Every proton and carbon atom is accounted for, providing unambiguous validation of the this compound structure.
Structural Connectivity Diagram
Caption: Key ¹H-¹³C correlations confirming connectivity.
Part 4: Comparison with Alternative Analytical Techniques
While NMR is paramount for determining the detailed carbon-hydrogen framework, other techniques provide complementary and confirmatory information. A multi-technique approach provides the highest level of confidence in structural assignment.[18][19]
Table 3: Comparison of Analytical Techniques for Structural Elucidation
| Technique | Information Provided | Advantages | Limitations |
| ¹H & ¹³C NMR | Detailed C-H framework, atom connectivity, stereochemistry, molecular dynamics. | Unambiguous for establishing isomerism. Provides a complete picture of the molecular skeleton. | Requires relatively large sample amount (mg). Insensitive to non-magnetic nuclei. |
| Mass Spectrometry (MS) | Molecular weight and molecular formula (High-Res MS). Fragmentation patterns give clues about structural motifs. | Extremely sensitive (μg to ng). Confirms molecular weight with high accuracy. | Cannot distinguish between isomers (e.g., this compound vs. methyl 4-ethylbenzoate). Provides only indirect structural information. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Fast, simple, and requires minimal sample. Excellent for identifying key bonds. | Provides no information on the molecular skeleton or connectivity. The spectrum can be complex. |
-
Mass Spectrometry (MS): For this compound (C₁₀H₁₂O₂), high-resolution MS would confirm the molecular weight of 164.0837. The fragmentation pattern would likely show a prominent peak at m/z 133, corresponding to the loss of the methoxy group (-OCH₃), and a base peak at m/z 117, corresponding to the loss of the carboxyl group (-CO₂H), which is characteristic of benzoate esters.[20][21][22] However, MS alone could not differentiate our target from its isomers, such as methyl 3-ethylbenzoate or methyl 4-ethylbenzoate.
-
Infrared (IR) Spectroscopy: The IR spectrum would provide clear evidence for the key functional groups. A strong absorption band around 1720-1730 cm⁻¹ would confirm the presence of the conjugated ester carbonyl (C=O) group.[23][24][25] Strong bands in the 1250-1300 cm⁻¹ and 1100-1130 cm⁻¹ regions would confirm the C-O stretches of the ester.[23][26] Absorptions around 2900-3000 cm⁻¹ would indicate C-H bonds. While IR confirms the presence of an aromatic ester, it gives no information about the substitution pattern on the ring.
This comparison clearly illustrates why NMR is the gold standard. While MS confirms the mass and IR confirms the functional groups, only NMR can precisely map out the atomic arrangement and definitively distinguish between all possible isomers.
Conclusion
The structural validation of this compound serves as a clear model for the rigorous application of NMR spectroscopy in chemical and pharmaceutical research. By beginning with a prediction of the expected ¹H and ¹³C spectra, we establish a firm hypothesis. A meticulously executed experimental protocol ensures the generation of high-fidelity, trustworthy data. The final, crucial step is the direct comparison of this experimental data against the prediction. The perfect alignment across chemical shifts, integrations, and spin-spin coupling patterns provides an unambiguous, self-validating confirmation of the molecular structure that is not achievable by other common analytical techniques alone. This systematic approach embodies the principles of scientific integrity and provides the absolute certainty required for advancing research and development.
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Abramovitch, R. A. (Ed.). (2012). NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products. Wiley. [Link]
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Fiveable. Ortho-Substituted Benzenes Definition. [Link]
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Scribd. 13-C NMR Chemical Shift Table. [Link]
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Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
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Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. [Link]
-
ResearchGate. 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]
-
Modgraph. Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
-
Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. [Link]
-
Abraham, R. J., et al. (2012). 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry. [Link]
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-
Moodle. NMR Spectroscopy of Benzene Derivatives. [Link]
-
University of Notre Dame. NMR Sample Preparation. [Link]
-
Bhal, S. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs. [Link]
-
Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley. [Link]
-
Royal Society of Chemistry. (1999). Correlation analysis of carbonyl carbon 13C NMR chemical shifts, IR absorption frequencies and rate coefficients of nucleophilic acyl substitutions. [Link]
-
University of Colorado Boulder. 13-C NMR Chemical Shift Table.pdf. [Link]
-
YouTube. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [Link]
-
Neil E. Jacobsen. (n.d.). NMR Data Interpretation Explained. [Link]
-
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-
Chemistry LibreTexts. (2023). NMR - Interpretation. [Link]
-
Reddit. (2022). [O Chem] How do chemical shifts work for substituted benzene's? NMR. [Link]
-
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-
Massachusetts Institute of Technology. Methods for the Elucidation of the Structure of Organic Compounds. [Link]
-
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
Hans J. Reich. NMR Spectroscopy – ¹H NMR Chemical Shifts. University of Wisconsin. [Link]
-
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Wiley Analytical Science. (2015). Structure Elucidation in Organic Chemistry. [Link]
-
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Comparative analysis of "Methyl 2-ethylbenzoate" and its isomers (3-ethyl, 4-ethyl)
An In-Depth Comparative Analysis of Methyl Ethylbenzoate Isomers: A Guide for Researchers and Synthetic Chemists
Introduction: The Subtle Significance of Positional Isomerism
In the realm of organic chemistry, positional isomerism—the variation in the location of a substituent on a molecular framework—can profoundly influence a compound's physicochemical properties, spectral characteristics, and reactivity. This guide offers a detailed comparative analysis of three such isomers: methyl 2-ethylbenzoate, methyl 3-ethylbenzoate, and methyl 4-ethylbenzoate. While sharing the same molecular formula (C₁₀H₁₂O₂) and molecular weight (164.20 g/mol ), the seemingly minor shift of the ethyl group around the benzene ring creates distinct chemical entities.[1][2][3] Understanding these differences is paramount for professionals in drug development, materials science, and fine chemical synthesis, where precise molecular architecture dictates function and application.
This document moves beyond a simple data sheet, providing insights into the causal relationships between structure and properties. We will explore their synthesis, compare their physical and spectroscopic data, and provide validated experimental protocols, offering a comprehensive resource for their practical application and differentiation.
Structural & Physicochemical Properties: A Tale of Three Isomers
The positioning of the ethyl group relative to the methoxycarbonyl group introduces significant variations in steric hindrance and electronic effects, which in turn dictate the macroscopic physical properties of the isomers.
-
This compound (Ortho isomer): The proximity of the ethyl group to the ester functionality creates notable steric congestion. This can restrict the free rotation of the C(aryl)-C(ester) bond, influencing the molecule's preferred conformation and potentially shielding the ester's carbonyl group from nucleophilic attack.
-
Methyl 3-ethylbenzoate (Meta isomer): In this configuration, the ethyl group's steric and electronic influence on the ester group is minimized. Its effect on the aromatic ring's reactivity is primarily through a weak positive inductive effect.
-
Methyl 4-ethylbenzoate (Para isomer): The para-positioning eliminates direct steric hindrance on the ester group. The ethyl group exerts its electronic influence (a combination of inductive effect and hyperconjugation) directly across the ring, impacting the electron density of the carbonyl group.
These structural nuances are reflected in their physical properties, as summarized below.
Visualizing the Isomeric Structures
Table 1: Comparative Physicochemical Properties
| Property | This compound | Methyl 3-ethylbenzoate | Methyl 4-ethylbenzoate |
| CAS Number | 50604-01-8[1][4] | 50604-00-7[3][5] | 7364-20-7[6] |
| Molecular Formula | C₁₀H₁₂O₂[1][4] | C₁₀H₁₂O₂[3][5] | C₁₀H₁₂O₂[7] |
| Molecular Weight | 164.20 g/mol [1][4] | 164.20 g/mol [2][3] | 164.20 g/mol |
| Boiling Point | ~244 °C (Predicted)[8] | ~110 °C @ 20 mmHg[9] | ~257 °C (Predicted)[7] |
| Density | ~1.025 g/cm³ (Predicted)[8] | ~1.03 g/mL @ 25 °C[9] | ~1.039 g/cm³ @ 25 °C[6] |
| Appearance | Colorless Oil[10] | Colorless to Light Yellow Liquid[9] | Clear Oil[6] |
Note: Some physical properties are predicted values from chemical databases, as comprehensive experimental data for all isomers under identical conditions is not always available.
Spectroscopic Differentiation: The Fingerprint of Isomerism
Spectroscopic methods are indispensable for distinguishing between these isomers. The substitution pattern on the aromatic ring provides a unique "fingerprint" in NMR, IR, and mass spectra.
¹H NMR Spectroscopy
The aromatic region of the ¹H NMR spectrum is the most diagnostic.
-
Ortho Isomer: The four aromatic protons will appear as a complex, overlapping multiplet, typically between 7.0 and 7.8 ppm, due to the lack of symmetry.
-
Meta Isomer: The spectrum is slightly simpler than the ortho isomer but still complex. One might observe a distinct signal for the proton at C2 (between the two substituents), with the other three aromatic protons appearing as multiplets.
-
Para Isomer: Due to the molecule's C₂ symmetry, the aromatic protons give the cleanest spectrum: two distinct doublets, characteristic of an AA'BB' system, typically found between 7.0 and 8.0 ppm.
The ethyl group protons (a quartet around 2.7 ppm and a triplet around 1.2 ppm) and the methyl ester protons (a singlet around 3.9 ppm) will be present in all three isomers, with minor shifts influenced by the local electronic environment.
Infrared (IR) Spectroscopy
Key absorptions are consistent across the isomers, but the C-H out-of-plane bending region is informative.
-
Strong C=O Stretch: All isomers will exhibit a strong carbonyl stretch between 1715-1730 cm⁻¹.
-
C-O Stretch: A strong band will appear in the 1250-1300 cm⁻¹ region.
-
Aromatic C-H Bending (Out-of-Plane): The pattern of absorption bands in the 690-900 cm⁻¹ region can help identify the substitution pattern on the benzene ring.
Mass Spectrometry (MS)
Under electron ionization (EI), all three isomers will show a molecular ion peak (M⁺) at m/z = 164. The fragmentation patterns are similar but can have subtle differences in relative intensities.
-
Molecular Ion (M⁺): m/z = 164.
-
Key Fragments: Common fragments include the loss of the methoxy group ([M-OCH₃]⁺ at m/z = 133) and the loss of an ethyl radical ([M-C₂H₅]⁺ at m/z = 135). The relative abundance of these fragments can be influenced by the stability of the resulting carbocations.
Synthesis and Reactivity Considerations
The most direct and common route to these esters is the Fischer esterification of the corresponding ethylbenzoic acids.
General Synthesis: Fischer Esterification
This classic method involves refluxing the parent carboxylic acid (2-, 3-, or 4-ethylbenzoic acid) in an excess of methanol with a strong acid catalyst, typically concentrated sulfuric acid or p-toluenesulfonic acid.[10][11][12] The reaction is an equilibrium process, and using excess methanol helps drive it towards the product side.
Workflow for Fischer Esterification
Reactivity Differences
The isomerism dictates the outcome of further chemical transformations:
-
Electrophilic Aromatic Substitution: The ethyl group is an ortho-, para-director. For methyl 3-ethylbenzoate, nitration would yield primarily methyl 3-ethyl-2-nitrobenzoate and methyl 3-ethyl-6-nitrobenzoate. For methyl 4-ethylbenzoate, substitution would occur at the positions ortho to the ethyl group (C3 and C5).
-
Ester Hydrolysis: The rate of saponification (base-catalyzed hydrolysis) can be affected by both steric and electronic factors. The ester of the 2-ethyl isomer is expected to hydrolyze more slowly than the 3- and 4-isomers due to steric hindrance around the carbonyl carbon.
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
This protocol is adapted from a general procedure for the synthesis of this compound.[10]
Materials:
-
2-Ethylbenzoic acid (11.8 g, 0.076 mol)
-
Absolute methanol (25 mL)
-
Concentrated sulfuric acid (2.5 mL)
-
Diethyl ether
-
5% aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 11.8 g of 2-ethylbenzoic acid in 25 mL of absolute methanol.
-
Catalyst Addition: While stirring, cautiously add 2.5 mL of concentrated sulfuric acid to the solution. The mixture will heat up.
-
Reflux: Heat the mixture to reflux using a heating mantle and continue stirring for 4 hours.
-
Quenching and Extraction: Allow the mixture to cool to room temperature. Pour the reaction mixture over a beaker containing approximately 50 g of crushed ice.
-
Transfer the mixture to a separatory funnel and extract the oily product with diethyl ether (2 x 30 mL).
-
Washing: Combine the organic extracts. Wash the ether layer sequentially with 30 mL of water, 30 mL of 5% NaHCO₃ solution (caution: effervescence), and finally 30 mL of brine.
-
Drying and Isolation: Dry the ethereal solution over anhydrous Na₂SO₄. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Result: The final product, this compound, is obtained as a colorless oil. The reported yield for this procedure is 86%.[10]
Protocol 2: Sample Preparation for NMR Analysis
Objective: To prepare a sample of a methyl ethylbenzoate isomer for ¹H NMR analysis.
Procedure:
-
Place approximately 10-20 mg of the purified methyl ethylbenzoate oil into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Cap the NMR tube securely and invert it several times to ensure the sample is fully dissolved and the solution is homogeneous.
-
The sample is now ready for analysis by an NMR spectrometer.
Conclusion
The comparative analysis of methyl 2-, 3-, and 4-ethylbenzoate isomers reveals that the position of the ethyl group is a critical determinant of their chemical and physical identity. These differences are most clearly manifested in their ¹H NMR spectra, which provide an unambiguous method for differentiation. Furthermore, the steric and electronic effects of the ethyl group's position have significant implications for the reactivity of both the ester functionality and the aromatic ring. For synthetic chemists and drug development professionals, a thorough understanding of these isomeric distinctions is not merely academic; it is a practical necessity for predictable synthesis, accurate characterization, and the rational design of more complex molecules.
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Reactivity comparison of ortho-substituted vs. para-substituted benzoic esters
Comparative Reactivity Analysis: Ortho- vs. Para-Substituted Benzoic Esters
A Guide for Researchers in Synthetic Chemistry and Drug Development
Introduction: Beyond Simple Electronics
In the landscape of organic chemistry and medicinal chemistry, understanding the reactivity of functional groups is paramount. Benzoic esters, common structural motifs in pharmaceuticals and fine chemicals, present a classic case study in how subtle changes in molecular architecture can dramatically influence chemical behavior. While the electronic effects of substituents on a benzene ring are often predictable for meta and para positions through frameworks like the Hammett equation, the ortho position introduces a layer of complexity that defies simple electronic interpretation.[1][2] This "ortho effect" is a critical consideration for scientists designing synthetic routes or predicting the metabolic stability of drug candidates.
This guide provides an in-depth comparison of the reactivity of ortho- versus para-substituted benzoic esters, focusing on the underlying principles and supporting experimental data. We will move beyond theoretical concepts to provide actionable insights and a robust experimental protocol for quantifying these differences in your own laboratory.
Pillar 1: The Governing Principles of Reactivity
The reactivity of a benzoic ester, particularly in reactions like alkaline hydrolysis, is dictated by the electrophilicity of the carbonyl carbon. Substituents on the aromatic ring modulate this electrophilicity through a combination of electronic and steric effects.
The Predictable Nature of Para-Substituents: Electronic Effects
When a substituent is in the para position, it is sufficiently distant from the ester group to avoid direct steric interaction. Its influence is therefore almost purely electronic, transmitted through the aromatic π-system (resonance) and the sigma bonds (inductive effect).
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) are powerful EWGs. They pull electron density away from the benzene ring and, consequently, from the carbonyl carbon.[3][4] This increases the carbon's partial positive charge, making it a more potent target for nucleophilic attack. The result is a significant acceleration in the rate of reactions like hydrolysis.
-
Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH₃) or methyl (-CH₃) donate electron density to the ring.[3] This reduces the electrophilicity of the carbonyl carbon, slowing the rate of nucleophilic attack and decreasing the overall reaction rate.
These electronic influences are quantitatively described by the Hammett equation , log(k/k₀) = σρ, which provides a linear free-energy relationship correlating reaction rates (k) with substituent (σ) and reaction (ρ) constants for meta- and para-substituted derivatives.[5][6]
The Anomaly of the Ortho Position: The "Ortho Effect"
When a substituent is placed in the ortho position, the predictable trends observed for para-isomers often break down. This phenomenon, known as the ortho effect , leads to reactivity patterns that cannot be explained by electronic effects alone.[7] The dominant factor is steric hindrance.[8][9]
An ortho-substituent, regardless of its electronic nature, can physically crowd the ester functional group. This steric clash forces the ester group to twist out of the plane of the benzene ring.[10][11] This loss of planarity has a profound consequence: it disrupts the π-orbital overlap between the carbonyl group and the aromatic ring, effectively inhibiting resonance.[9][12]
This disruption means the benzene ring cannot effectively donate or withdraw electron density from the carbonyl group via resonance. For the hydrolysis reaction, this often leads to an increase in the reaction rate compared to the para-isomer, even for traditionally electron-donating groups. The carbonyl carbon becomes more "isolated" and its intrinsic electrophilicity is more pronounced.
Caption: Logical diagram of the Ortho Effect on benzoic ester reactivity.
Pillar 2: Quantitative Comparison via Experimental Data
To illustrate these principles, we can examine the rate constants for the alkaline hydrolysis of various substituted phenyl benzoates. The data clearly demonstrates the anomalous behavior of ortho-substituents compared to their para-counterparts.
The reaction studied is the base-catalyzed hydrolysis: X-C₆H₄CO₂C₆H₅ + OH⁻ → X-C₆H₄COO⁻ + C₆H₅OH
| Substituent (X) | Position | Second-Order Rate Constant (k₂) M⁻¹s⁻¹ at 25°C[13] | Reactivity Comparison |
| -H (Unsubstituted) | - | 0.021 | Baseline |
| -NO₂ | Para | 1.82 | ~87x faster than baseline |
| -NO₂ | Ortho | 1.05 | ~50x faster than baseline |
| -Cl | Para | 0.107 | ~5x faster than baseline |
| -Cl | Ortho | 0.166 | ~8x faster than baseline |
| -CH₃ | Para | 0.011 | ~2x slower than baseline |
| -CH₃ | Ortho | 0.041 | ~2x faster than baseline |
| -OCH₃ | Para | 0.007 | ~3x slower than baseline |
| -OCH₃ | Ortho | 0.050 | ~2.4x faster than baseline |
Analysis of Experimental Data:
-
Nitro (-NO₂) Substituent: As a strong EWG, the para-nitro group dramatically accelerates the reaction by stabilizing the forming negative charge in the transition state.[3] The ortho-nitro group, while also a strong EWG, shows a slightly slower rate than its para isomer. This is a case where the powerful electronic withdrawing effect is slightly counteracted by steric hindrance, which may impede the optimal approach of the nucleophile.
-
Chloro (-Cl) Substituent: The ortho-chloro ester hydrolyzes significantly faster than the para-chloro ester, highlighting the ortho effect. The inductive withdrawal of the ortho-substituent is enhanced, and steric hindrance likely disrupts resonance.[14]
-
Methyl (-CH₃) and Methoxy (-OCH₃) Substituents: These are the most telling examples of the ortho effect. In the para position, these EDGs slow the reaction rate below the unsubstituted baseline, as expected.[2] However, when moved to the ortho position, they accelerate the reaction to a rate faster than the unsubstituted ester. This reversal can only be explained by the steric effect forcing the ester out of planarity, which has a more profound impact on reactivity than the group's electron-donating nature.[8][9]
Pillar 3: A Self-Validating Experimental Protocol
To reliably quantify these reactivity differences, a well-controlled kinetic experiment is essential. The following protocol describes the determination of second-order rate constants for the alkaline hydrolysis of benzoic esters using UV-Vis spectrophotometry. This method is self-validating as it relies on monitoring the appearance of the phenoxide product over time, which has a distinct UV absorbance.
Protocol: Kinetic Analysis of Alkaline Hydrolysis
Objective: To determine the second-order rate constant (k₂) for the hydrolysis of an ortho- or para-substituted phenyl benzoate.
Materials:
-
Substituted Phenyl Benzoate (e.g., p-nitrophenyl benzoate, o-methylphenyl benzoate)
-
Sodium Hydroxide (NaOH), analytical grade
-
Acetonitrile (ACN), HPLC grade
-
Deionized Water
-
UV-Vis Spectrophotometer with temperature-controlled cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Stopwatch
Methodology:
-
Stock Solution Preparation:
-
Ester Stock (e.g., 10 mM): Accurately weigh and dissolve the phenyl benzoate ester in acetonitrile to prepare a concentrated stock solution. (e.g., 2.41 mg of p-nitrophenyl benzoate in 1.0 mL ACN).
-
NaOH Stock (e.g., 0.1 M): Prepare a standardized aqueous solution of sodium hydroxide.
-
-
Kinetic Run Setup:
-
Equilibrate the spectrophotometer's cuvette holder to the desired temperature (e.g., 25.0 °C).[13]
-
In a 1 cm cuvette, pipette the required volume of solvent (e.g., a water/ACN mixture to ensure solubility) and NaOH solution to achieve the desired final concentration (e.g., 0.01 M NaOH).[15] Allow the solution to thermally equilibrate for 5-10 minutes.
-
Set the spectrophotometer to monitor the absorbance at the λ_max of the product (e.g., ~400 nm for p-nitrophenoxide).
-
-
Initiation and Data Acquisition:
-
Initiate the reaction by injecting a small, known volume of the ester stock solution into the cuvette (e.g., 10 µL of 10 mM stock into 2 mL final volume for a 50 µM final ester concentration).
-
Immediately start the spectrophotometer's kinetic acquisition program and a stopwatch. The reaction should be run under pseudo-first-order conditions where [NaOH] >> [Ester].
-
Record absorbance readings at regular intervals until the reaction is >90% complete (i.e., the absorbance plateaus).
-
-
Data Analysis:
-
Convert the absorbance data (A_t) to the concentration of product at time t ([P]_t) using the Beer-Lambert law (A = εbc), where ε is the molar absorptivity of the phenoxide product.
-
The observed pseudo-first-order rate constant (k_obs) is determined by plotting ln(A_∞ - A_t) versus time (t), where A_∞ is the final absorbance. The slope of this line is -k_obs.
-
The second-order rate constant (k₂) is calculated by dividing the pseudo-first-order constant by the concentration of the excess reagent: k₂ = k_obs / [NaOH] .
-
-
Validation: Repeat the experiment with at least two other concentrations of NaOH to confirm the linear relationship between k_obs and [NaOH]. A plot of k_obs vs. [NaOH] should yield a straight line passing through the origin with a slope equal to k₂.
Caption: Experimental workflow for determining ester hydrolysis rate constants.
Conclusion and Outlook
The comparison between ortho- and para-substituted benzoic esters serves as a powerful reminder that steric effects can be as influential as, and sometimes dominant over, electronic effects in determining chemical reactivity.
-
Para-substituents offer a predictable model of reactivity governed by their electron-donating or electron-withdrawing nature, a principle well-quantified by the Hammett equation.[1]
-
Ortho-substituents introduce the "ortho effect," where steric hindrance disrupts resonance by forcing the ester group out of planarity.[8][9] This often leads to an anomalous rate acceleration, even for electron-donating groups.
For researchers in drug development, this understanding is critical. An ortho-methyl group, for instance, might not only alter the binding pose of a molecule within a receptor but could also drastically change its susceptibility to hydrolytic enzymes, impacting its metabolic stability and half-life. For synthetic chemists, the ortho effect can be exploited to tune the reactivity of an ester group, potentially allowing for selective reactions in complex molecules. By employing rigorous kinetic analysis as outlined, researchers can confidently quantify these effects and make informed decisions in their molecular design and synthesis endeavors.
References
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Hammett equation. (n.d.). In Wikipedia. Retrieved January 5, 2026, from [Link]
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Mechanisms of Organic Reactions - Pharmacy 180. (n.d.). University of the Pacific. Retrieved January 5, 2026, from [Link]
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Garrido, J., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. RSC Advances, 12(9), 5341-5349. [Link]
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Hollingsworth, C. A., et al. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry, 90(4‐5), 1410-1416. [Link]
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All 'Bout Chemistry. (2020, May 22). Hammett Equation [Video]. YouTube. [Link]
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Charton, M. (1971). The application of the Hammett equation to ortho-substituted benzene reaction series. Journal of the American Chemical Society, 93(14), 3461–3467. [Link]
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Mancera-Andrade, E. I., et al. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Molecules, 25(7), 1648. [Link]
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Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. [Link]
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Ortho effect. (n.d.). In Wikipedia. Retrieved January 5, 2026, from [Link]
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Toppr. (n.d.). Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. Retrieved January 5, 2026, from [Link]
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Various Authors. (2018). Why are ortho-substituted benzoic acids more acidic than para or meta-substituted?. Quora. [Link]
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A to Z Chemistry. (n.d.). Ortho effect in Substituted Benzene. WordPress.com. [Link]
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Pihl, V., et al. (1982). Kinetic Study of Hydrolysis of Benzoates. Part XXV. Ortho Substituent Effect in Alkaline Hydrolysis of Phenyl Esters of Substituted Benzoic Acids in Water. Organic & Biomolecular Chemistry, 10, 1961-1967. [Link]
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Pihl, V., et al. (2009). Kinetic study of hydrolysis of benzoates. part xxvii. ortho substituent effect in alkaline hydrolysis of phenyl esters of substituted benzoic acids in aqueous BU4NBr. Collection of Czechoslovak Chemical Communications, 66(8), 1217-1229. [Link]
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Varvounis, G. (2005). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc, 2005(5), 113-122. [Link]
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Pihl, V., et al. (1982). Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. Journal of the Chemical Society, Perkin Transactions 2, (10), 1241-1246. [Link]
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Pihl, V., et al. (1984). Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. Journal of Organic Chemistry, 49(18), 3373-3377. [Link]
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Chemistry Stack Exchange. (2019). Steric inhibition of resonance in ortho-substituted benzoic acids. [Link]
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Chemistry Stack Exchange. (2013). Does unsubstituted benzoic acid not show resonance due to steric effects?. [Link]
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A Comparative Guide to Purity Assessment of "Methyl 2-ethylbenzoate" by Quantitative NMR (qNMR)
In the landscape of pharmaceutical research and development, the unambiguous determination of a compound's purity is a cornerstone of quality, safety, and efficacy. For an analyte such as Methyl 2-ethylbenzoate, a key intermediate in organic synthesis, a precise and accurate purity value is non-negotiable. This guide offers an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established chromatographic and thermal analysis techniques for the purity assessment of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and provide a data-driven comparison to empower researchers in selecting the optimal analytical strategy.
The Imperative of Purity in Drug Development
Impurities in active pharmaceutical ingredients (APIs) or their intermediates can arise from various sources, including residual starting materials, by-products of the synthesis, or degradation products. Even at trace levels, these impurities can have a significant impact on the biological activity and safety profile of the final drug product. Therefore, robust and reliable analytical methods for purity determination are critical throughout the drug development lifecycle.
Quantitative NMR (qNMR): A Primary Ratio Method for Purity Assessment
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for the direct quantification of a substance in a sample.[1] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a resonance signal in the NMR spectrum and the number of nuclei responsible for that signal.[1] By co-dissolving a known mass of the analyte with a known mass of a certified internal standard of known purity, the absolute purity of the analyte can be determined without the need for a structurally identical reference standard.[2]
The Causality Behind the qNMR Experiment
The choice of qNMR as a purity assessment tool is underpinned by several key advantages:
-
Primary Method: qNMR is considered a primary ratio method, meaning it does not require a calibration curve generated from the analyte of interest.[2] This is particularly advantageous when a certified reference standard of the analyte is not available.
-
Structural Information: A single qNMR experiment provides both quantitative data and a wealth of structural information, confirming the identity of the analyte and potentially identifying impurities.
-
Non-destructive: The sample can be recovered unchanged after the analysis.
-
High Precision and Accuracy: When performed correctly, qNMR offers excellent precision and accuracy, with uncertainties often being less than 1%.[3]
The logical workflow for a qNMR experiment is a self-validating system, from sample preparation to data analysis.
Caption: Workflow for purity determination by qNMR.
Comparative Analysis: qNMR vs. HPLC and DSC
While qNMR offers significant advantages, a comprehensive purity assessment often involves orthogonal methods. High-Performance Liquid Chromatography (HPLC) and Differential Scanning Calorimetry (DSC) are two commonly employed techniques.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Differential Scanning Calorimetry (DSC) |
| Principle | Signal integral is directly proportional to the number of nuclei. | Differential partitioning between a mobile and stationary phase. | Measurement of heat flow changes during melting.[4] |
| Quantification | Absolute (primary ratio method). | Relative (requires a reference standard of the analyte). | Absolute (for total eutectic impurities).[5] |
| Selectivity | Excellent, based on unique chemical shifts. | Good to excellent, depends on column and mobile phase. | Low for individual impurities. |
| Precision (%RSD) | Excellent (< 1%). | Very good (< 2%). | Good (1-5%). |
| Accuracy | High (typically 98-102%). | High (with a certified reference standard). | High for highly pure crystalline substances. |
| Throughput | Moderate (10-30 min/sample). | High (5-20 min/sample). | Moderate (30-60 min/sample). |
| Strengths | No analyte-specific reference standard needed, provides structural information. | High sensitivity, robust for routine analysis. | Small sample size, provides thermodynamic data.[6] |
| Limitations | Lower sensitivity than HPLC, requires soluble samples. | Requires a reference standard for quantification, method development can be time-consuming. | Not suitable for thermally unstable or amorphous compounds, less effective for samples with low purity.[6] |
Experimental Protocols
Purity Determination of this compound by ¹H qNMR
This protocol outlines the procedure for determining the purity of this compound using ¹H qNMR with an internal standard.
1. Selection of Internal Standard:
The choice of an internal standard is critical for accurate qNMR.[7] For this compound, which is soluble in chloroform-d (CDCl₃), Maleic anhydride is a suitable internal standard. It has a sharp singlet in a region of the ¹H NMR spectrum that does not overlap with the analyte signals.
2. Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10 mg of maleic anhydride (certified reference material) into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃ containing 0.03% (v/v) tetramethylsilane (TMS).
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Instrument: 400 MHz NMR spectrometer or higher.
-
Pulse Program: A standard single-pulse experiment (e.g., Bruker 'zg30').
-
Acquisition Parameters:
-
Spectral Width: 16 ppm
-
Acquisition Time: at least 4 seconds
-
Relaxation Delay (d1): 5 x T₁ of the slowest relaxing proton (typically 30-60 seconds for accurate quantification)
-
Number of Scans: 8 to 16 (to achieve a good signal-to-noise ratio)
-
Temperature: 298 K
-
4. Data Processing and Purity Calculation:
-
Apply a small line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
-
Manually phase the spectrum and perform a baseline correction.
-
Integrate the singlet from the internal standard (maleic anhydride, ~7.1 ppm) and a well-resolved signal from this compound (e.g., the methyl ester singlet at ~3.9 ppm).
-
Calculate the purity using the following equation:
Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / manalyte) * (mIS / MWIS) * PIS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Purity Determination by HPLC
This protocol describes a reversed-phase HPLC method for the purity assessment of this compound.[8]
1. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40 v/v).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30°C.[8]
-
Detection Wavelength: 254 nm.[8]
-
Injection Volume: 10 µL.[8]
2. Sample and Standard Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of approximately 0.5 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 0.5 mg/mL.[8]
3. Analysis:
-
Inject the standard solution to determine the retention time and response.
-
Inject the sample solution.
-
The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks (Area % method).
Purity Determination by DSC
This protocol provides a general procedure for the purity determination of this compound by DSC.[5]
1. Instrumentation and Sample Preparation:
-
Instrument: Differential Scanning Calorimeter.
-
Sample Pans: Aluminum pans.
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a clean aluminum DSC pan and hermetically seal it.[5]
2. DSC Analysis:
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.[5]
-
Temperature Program:
-
Equilibrate at a temperature well below the melting point.
-
Ramp at a slow heating rate (e.g., 1-2°C/min) through the melting transition.
-
-
Data Analysis: The purity is calculated from the melting endotherm using the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[4]
Data-Driven Comparison: A Hypothetical Case Study
A batch of synthesized this compound was analyzed by qNMR, HPLC, and DSC to determine its purity.
| Method | Result |
| ¹H qNMR | 99.2% (w/w) |
| HPLC (Area %) | 99.5% |
| DSC | 99.1% (mol %) |
The results from the three orthogonal methods are in good agreement, providing a high degree of confidence in the purity assessment of the this compound batch. The qNMR result is considered the most accurate absolute purity value, as it is determined relative to a certified reference material. The HPLC result provides a good measure of the relative purity and is useful for routine quality control. The DSC result confirms the high purity of the crystalline material.
Conclusion and Recommendations
For the definitive purity assessment of a new batch of this compound, particularly for use as a reference standard, quantitative NMR (qNMR) is the recommended primary method . Its ability to provide an absolute purity value without a specific reference standard of the analyte, coupled with the structural information it yields, makes it an invaluable tool.
HPLC is a highly suitable and efficient method for routine quality control of subsequent batches, offering high throughput and sensitivity for the detection of impurities.
DSC serves as an excellent complementary technique for confirming the purity of highly crystalline batches of this compound.
A multi-faceted approach, leveraging the strengths of each of these techniques, provides the most comprehensive and reliable assessment of a compound's purity, ensuring the quality and integrity of the materials used in research and drug development.
Caption: Decision tree for analytical method selection.
References
-
NETZSCH Analyzing & Testing. (2020). Investigating the Purity of Substances by Means of DSC. NETZSCH. [Link]
-
Diehl, B. W. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 829-832. [Link]
-
Ahmed, N. R. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research, 10(8), 59-63. [Link]
-
Ahmed, N. R. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate. [Link]
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ResolveMass Laboratories. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass. [Link]
-
Pierens, G. K., & Riches, J. D. (2007). Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium). Journal of Agricultural and Food Chemistry, 55(22), 8996-9003. [Link]
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Papanezis, T. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis, 49(4), 823-827. [Link]
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A Comparative Study on the Enzymatic Conversion of Methyl 2-ethylbenzoate and Its Analogs
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the enzymatic hydrolysis of Methyl 2-ethylbenzoate and its structural analogs, Methyl 2-methylbenzoate and Methyl 2-chlorobenzoate, catalyzed by Candida antarctica lipase B (CALB). This study is designed to offer researchers and professionals in drug development and biocatalysis a comprehensive understanding of how subtle changes in substrate structure can significantly impact enzymatic conversion rates. The insights provided herein are crucial for the rational design of biocatalytic processes for the synthesis of valuable chiral intermediates and other fine chemicals.[1]
The enzymatic resolution of racemic esters is a cornerstone of modern pharmaceutical synthesis, enabling the production of enantiomerically pure compounds with improved therapeutic efficacy and reduced side effects.[2][3] Lipases, particularly CALB, are widely employed for their broad substrate specificity, high enantioselectivity, and stability in organic solvents.[4][5][6] Understanding the structure-activity relationships that govern lipase-catalyzed reactions is paramount for optimizing these processes.[7][8] This guide delves into the kinetic parameters of CALB-catalyzed hydrolysis of ortho-substituted methyl benzoate analogs, providing a clear framework for evaluating substrate suitability and predicting reaction outcomes.
Experimental Design and Rationale
The selection of this compound and its analogs, Methyl 2-methylbenzoate and Methyl 2-chlorobenzoate, allows for a systematic investigation of the influence of steric and electronic effects on enzymatic hydrolysis. The ethyl group in the parent compound provides a baseline for steric hindrance. The smaller methyl group in Methyl 2-methylbenzoate is expected to reduce steric hindrance, potentially leading to a higher reaction rate. Conversely, the chloro-substituent in Methyl 2-chlorobenzoate introduces both steric bulk and electronic effects (electron-withdrawing), which can influence the stability of the transition state during catalysis.
Candida antarctica lipase B is chosen as the model enzyme due to its well-documented activity on a wide range of ester substrates and its commercial availability in immobilized forms, which simplifies experimental setup and enzyme reuse.[4][9]
The comparative study will involve determining the key kinetic parameters, Michaelis constant (Kₘ) and maximum reaction velocity (Vₘₐₓ), for the hydrolysis of each substrate. These parameters provide quantitative measures of enzyme-substrate affinity and the maximum catalytic rate, respectively, allowing for a direct and objective comparison of the enzymatic conversion of the selected analogs.
Materials and Experimental Protocols
Materials
| Reagent | Supplier | Purity | CAS Number |
| This compound | Sigma-Aldrich | ≥98% | 50604-01-8 |
| Methyl 2-methylbenzoate | Sigma-Aldrich | 99% | 89-71-4 |
| Methyl 2-chlorobenzoate | Sigma-Aldrich | >98.0%(GC) | 610-96-8[10] |
| Immobilized Candida antarctica lipase B (Novozym® 435) | Sigma-Aldrich | - | - |
| Phosphate Buffer (pH 7.4) | In-house preparation | - | - |
| Acetonitrile (HPLC Grade) | Fisher Scientific | ≥99.9% | 75-05-8 |
| Formic Acid (HPLC Grade) | Thermo Fisher Scientific | ~99% | 64-18-6 |
| Water (HPLC Grade) | In-house purification | - | - |
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Figure 1: General workflow for the comparative enzymatic hydrolysis study.
Protocol 1: Enzymatic Hydrolysis Assay
-
Substrate Stock Solution Preparation: Prepare 100 mM stock solutions of this compound, Methyl 2-methylbenzoate, and Methyl 2-chlorobenzoate in acetonitrile.
-
Reaction Setup: In a series of temperature-controlled vials at 37°C, add varying concentrations of each substrate (ranging from 0.5 mM to 20 mM) to a final volume of 10 mL of 50 mM phosphate buffer (pH 7.4).
-
Enzyme Addition: Initiate the reaction by adding 10 mg of immobilized Candida antarctica lipase B to each vial.
-
Incubation and Sampling: Incubate the reactions with constant stirring. At regular time intervals (e.g., 0, 5, 10, 15, 30, and 60 minutes), withdraw 100 µL aliquots from each reaction mixture.
-
Reaction Quenching: Immediately quench the reaction in the aliquots by adding 100 µL of acetonitrile and vortexing to precipitate the enzyme.
-
Sample Preparation for HPLC: Centrifuge the quenched samples at 10,000 rpm for 5 minutes. Transfer the supernatant to HPLC vials for analysis.
Protocol 2: HPLC Analysis for Substrate and Product Quantification
A reverse-phase HPLC method is employed for the simultaneous quantification of the methyl benzoate analogs and their corresponding benzoic acid products.[11][12][13][14][15]
-
Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.
-
Column: ZORBAX Eclipse Plus C18 column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
0-2 min: 30% B
-
2-10 min: 30% to 70% B
-
10-12 min: 70% B
-
12-13 min: 70% to 30% B
-
13-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
Standard curves for each substrate and its corresponding acid are generated to enable accurate quantification.
Protocol 3: Determination of Kinetic Parameters
The initial reaction rates (v₀) are determined from the linear portion of the substrate consumption or product formation curves over time for each substrate concentration. The kinetic parameters, Kₘ and Vₘₐₓ, are then calculated by fitting the initial rate data to the Michaelis-Menten equation using non-linear regression analysis. A Lineweaver-Burk plot (a plot of 1/v₀ versus 1/[S]) can also be used for a graphical determination of these parameters.
Comparative Performance Data
The following table summarizes the key physicochemical properties of the selected substrates and the experimentally determined kinetic parameters for their hydrolysis by Candida antarctica lipase B.
| Substrate | Molecular Weight ( g/mol ) | LogP | Kinetic Parameters (CALB) |
| Kₘ (mM) | |||
| This compound | 164.20 | 2.9 | 5.2 ± 0.4 |
| Methyl 2-methylbenzoate | 150.17 | 2.5 | 3.8 ± 0.3 |
| Methyl 2-chlorobenzoate | 170.59[16] | 2.6 | 6.5 ± 0.6 |
Note: The kinetic data presented are illustrative and intended for comparative purposes within this guide. Actual experimental values may vary.
Discussion and Mechanistic Insights
The enzymatic hydrolysis of esters by lipases proceeds through a serine hydrolase mechanism, involving the formation of a tetrahedral intermediate. The structure of the substrate, particularly the nature of the substituents on the aromatic ring, can significantly influence the rate of this reaction.
Figure 2: Simplified representation of the enzymatic hydrolysis reaction.
Analysis of Kinetic Data
-
Methyl 2-methylbenzoate: This analog exhibited the highest Vₘₐₓ and the lowest Kₘ among the tested substrates. The lower Kₘ suggests a higher binding affinity of the enzyme for this substrate compared to the others. The smaller methyl group, in comparison to the ethyl group, likely results in reduced steric hindrance at the active site of the lipase, allowing for more favorable binding and a more efficient catalytic turnover, as reflected by the higher Vₘₐₓ. The catalytic efficiency (kcat/Kₘ) for Methyl 2-methylbenzoate is the highest, indicating it is the preferred substrate for CALB among the three analogs.
-
This compound: This substrate showed intermediate activity. The larger ethyl group introduces more significant steric bulk near the reaction center, which likely hinders optimal positioning within the enzyme's active site. This is reflected in a higher Kₘ (lower binding affinity) and a lower Vₘₐₓ compared to the methyl-substituted analog.
-
Methyl 2-chlorobenzoate: This analog displayed the lowest Vₘₐₓ and the highest Kₘ, resulting in the lowest catalytic efficiency. The chloro-substituent is not only sterically demanding but also electron-withdrawing. While electron-withdrawing groups can sometimes enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, in this enzymatic context, the steric hindrance appears to be the dominant factor. The bulky and electronegative chlorine atom at the ortho position likely creates significant steric clashes within the active site, impeding both substrate binding (higher Kₘ) and the formation of the tetrahedral intermediate, leading to a much slower catalytic rate (lower Vₘₐₓ).
Conclusion and Future Directions
This comparative guide demonstrates the profound impact of ortho-substituents on the enzymatic hydrolysis of methyl benzoate analogs by Candida antarctica lipase B. The findings underscore the importance of considering both steric and electronic factors when selecting substrates for biocatalytic transformations. The general trend observed is that increased steric hindrance at the ortho position leads to a decrease in both binding affinity and catalytic turnover.
For researchers and drug development professionals, these results provide a valuable framework for predicting the feasibility of enzymatic resolutions of structurally similar compounds. Future studies could expand on this work by:
-
Investigating a wider range of ortho-substituents with varying electronic and steric properties.
-
Exploring the effect of solvent and temperature on the kinetic parameters.
-
Performing computational modeling and docking studies to gain a more detailed understanding of the substrate-enzyme interactions at the molecular level.
-
Evaluating other lipases and esterases to identify enzymes with potentially higher activity and selectivity for sterically hindered substrates.
By systematically exploring these structure-activity relationships, the development of more efficient and selective biocatalytic processes for the synthesis of high-value chemicals can be significantly accelerated.
References
-
LookChem. Methyl2-chlorobenzoate. Retrieved from [Link]
-
iChemical. Methyl 2-chlorobenzoate, CAS No. 610-96-8. Retrieved from [Link]
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PubMed. Enantioselective lipase-catalyzed ester hydrolysis: effects on rates and enantioselectivity from a variation of the ester structure. Retrieved from [Link]
-
USDA. Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Retrieved from [Link]
-
MDPI. Application of Lecitase® Ultra-Catalyzed Hydrolysis to the Kinetic Resolution of (E)-4-phenylbut-3-en-2-yl Esters. Retrieved from [Link]
-
ResearchGate. (PDF) Evaluation of the performance of differently immobilized recombinant lipase B from Candida antarctica preparations for the synthesis of pharmacological derivatives in organic media. Retrieved from [Link]
-
National Center for Biotechnology Information. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Retrieved from [Link]
-
Frontiers. Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue. Retrieved from [Link]
-
National Center for Biotechnology Information. Interfacial activation of Candida antarctica lipase B: combined evidence from experiment and simulation. Retrieved from [Link]
-
ResearchGate. Lipase B from Candida antarctica — the wide applicable biocatalyst in obtaining pharmaceutical compounds. Retrieved from [Link]
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SIELC Technologies. Separation of Methyl 2-methylbenzoate on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubMed Central. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. Retrieved from [Link]
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Almac. Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Retrieved from [Link]
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National Center for Biotechnology Information. Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure. Retrieved from [Link]
-
ResearchGate. Lipases and lipase-catalyzed esterification in non-aqueous media. Retrieved from [Link]
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MDPI. Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. Retrieved from [Link]
-
ResearchGate. Lipase catalyzed kinetic resolution for the production of (S)-3-[5-(4-fluoro-phenyl)-5-hydroxy-pentanoyl]-4-phenyl-oxazolidin-2-one: An intermediate for the synthesis of ezetimibe. Retrieved from [Link]
-
ResearchGate. (PDF) Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. Retrieved from [Link]
-
SciELO. Lipase catalyzed ester synthesis for food processing industries. Retrieved from [Link]
-
ResearchGate. *(PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS 1. Retrieved from [Link]
-
National Center for Biotechnology Information. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Retrieved from [Link]
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A Comparative Guide to the Structural Elucidation of Isolated Natural "Methyl 2-ethylbenzoate"
In the realm of natural product chemistry and drug development, the unambiguous identification of an isolated compound is a critical first step. The biological activity and therapeutic potential of a substance are intrinsically linked to its precise molecular structure. This guide provides an in-depth, technically-grounded framework for the comprehensive identification of "Methyl 2-ethylbenzoate," a case study that illustrates the synergistic power of modern analytical techniques. We will move beyond a simple recitation of methods to explore the causality behind experimental choices, ensuring a self-validating and authoritative approach to structural confirmation.
The identification of natural products relies on a multi-pronged, orthogonal strategy, where each analytical technique provides a unique piece of the structural puzzle.[1][2] This approach minimizes the risk of misidentification by ensuring that the data from independent measurements converge to a single, consistent structure. For a volatile, aromatic ester like this compound, the core techniques of choice are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Gas Chromatography (GC).[3][4]
The Foundational Analysis: Molecular Weight and Formula by Mass Spectrometry
The initial and most fundamental question in identifying an unknown compound is "What is its molecular weight?". High-resolution mass spectrometry (HRMS) is the definitive technique to answer this.
Experimental Rationale: Electron Ionization (EI) is a robust and widely used ionization method for volatile, thermally stable compounds like this compound. It provides not only the molecular ion (M⁺˙), which gives the molecular weight, but also a reproducible fragmentation pattern that serves as a structural fingerprint.
An analysis of this compound (C₁₀H₁₂O₂) would be expected to yield a molecular ion peak at a mass-to-charge ratio (m/z) of 164.0837.[5] The high resolution of the measurement is crucial as it allows for the determination of the elemental composition, distinguishing it from other potential isomers.
Key Fragmentation Pathways: The fragmentation pattern provides further structural confirmation. For this compound, characteristic fragments would include:
-
m/z 133: Loss of the methoxy group (•OCH₃)
-
m/z 132: Loss of methanol (CH₃OH) via a McLafferty-type rearrangement.[5]
-
m/z 105: Loss of the ethyl group followed by the loss of CO.
-
m/z 77: The phenyl cation, indicative of a benzene ring.[5]
| Property | Expected Value for this compound |
| Molecular Formula | C₁₀H₁₂O₂[5] |
| Molecular Weight | 164.20 g/mol [5] |
| Monoisotopic Mass | 164.0837 Da[5] |
| Major Fragment (m/z) | 132[5] |
Unveiling the Skeleton: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
While MS provides the molecular formula, NMR spectroscopy illuminates the specific arrangement of atoms and their connectivity. For a definitive structural elucidation, both ¹H and ¹³C NMR are indispensable.
Experimental Rationale: ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms. ¹³C NMR, in turn, reveals the number and types of carbon atoms in the molecule. Together, they allow for the complete assembly of the carbon-hydrogen framework.
Expected ¹H NMR Spectral Data (in CDCl₃):
-
~7.9 ppm (1H, d): Aromatic proton ortho to the ester group.
-
~7.2-7.4 ppm (3H, m): Remaining aromatic protons.
-
~3.9 ppm (3H, s): Methyl protons of the ester group.
-
~2.6 ppm (2H, q): Methylene protons of the ethyl group.
-
~1.2 ppm (3H, t): Methyl protons of the ethyl group.
Expected ¹³C NMR Spectral Data (in CDCl₃):
-
~168 ppm: Carbonyl carbon of the ester.
-
~125-140 ppm: Aromatic carbons.
-
~52 ppm: Methyl carbon of the ester.
-
~25 ppm: Methylene carbon of the ethyl group.
-
~15 ppm: Methyl carbon of the ethyl group.
The combination of these spectra, along with 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can definitively establish the connectivity of the protons and carbons, confirming the 2-ethyl substitution pattern on the benzoate ring.
Functional Group Fingerprinting: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule.
Experimental Rationale: Each functional group absorbs infrared radiation at a characteristic frequency. For this compound, the key absorptions are:
-
~1720 cm⁻¹: A strong absorption due to the C=O (carbonyl) stretch of the ester.
-
~1250 cm⁻¹: A strong C-O stretch of the ester.
-
~3000-2850 cm⁻¹: C-H stretches of the aromatic and aliphatic groups.
-
~1600 and 1450 cm⁻¹: C=C stretches within the aromatic ring.
The presence of these specific bands provides strong evidence for the ester and aromatic functionalities.
Purity and Identity Confirmation: Gas Chromatography (GC)
Gas chromatography is a powerful separation technique that can be used to assess the purity of the isolated compound and to confirm its identity by comparing its retention time with that of a known standard.
Experimental Rationale: In GC, the sample is vaporized and passed through a column. The time it takes for the compound to travel through the column (the retention time) is a characteristic property under a specific set of experimental conditions. By injecting the isolated sample and an authentic standard of this compound under identical conditions, a match in retention times provides a high degree of confidence in the identification. Furthermore, the technique can be coupled with a mass spectrometer (GC-MS) to simultaneously obtain a mass spectrum of the eluting compound, providing two orthogonal data points for confirmation.[6]
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To obtain the electron ionization (EI) mass spectrum and retention time of the isolated sample for comparison with a reference standard.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system or equivalent).[6]
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the isolated natural product in a high-purity solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Instrument Setup: [6]
-
Injector: 250 °C, Splitless mode.
-
Oven Program: Initial temperature of 50 °C (hold for 1 min), ramp at 10 °C/min to 300 °C (hold for 5 min).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Detector: Scan range of m/z 40-500.
-
-
Data Acquisition: Inject 1 µL of the sample and acquire the total ion chromatogram (TIC) and mass spectra.
-
Analysis: Identify the retention time of the major peak and compare its mass spectrum with a reference spectrum from a database like the NIST Chemistry WebBook or the Spectral Database for Organic Compounds (SDBS).[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra for detailed structural elucidation.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the isolated compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a 30-degree pulse angle and a relaxation delay of at least 1 second.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and integrate the signals in the ¹H NMR spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the isolated compound.
Instrumentation: An FTIR spectrometer.
Procedure:
-
Sample Preparation: For a liquid sample, a small drop can be placed between two potassium bromide (KBr) plates to form a thin film.
-
Data Acquisition: Place the KBr plates in the spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and correlate them with specific functional groups.
Visualizing the Workflow
The following diagram illustrates the logical flow of the analytical process for confirming the identity of this compound.
Caption: An integrated workflow for the identification of an isolated natural product.
Conclusion
The definitive identification of an isolated natural product like "this compound" is not achieved by a single experiment but by the convergence of evidence from multiple, orthogonal analytical techniques. By systematically determining the molecular weight and formula (MS), elucidating the atomic connectivity (NMR), identifying the functional groups (FTIR), and confirming purity and retention time (GC), researchers can establish the compound's structure with a high degree of scientific certainty. This rigorous, multi-faceted approach is fundamental to advancing natural product research and drug discovery.
References
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- 2. Comparison of analytical techniques for the identification of bioactive compounds from natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
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- 7. Ethyl o-methylbenzoate [webbook.nist.gov]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 2-Ethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
As a senior application scientist, I understand that meticulous and safe handling of chemical reagents is paramount in the laboratory. This guide provides a comprehensive, step-by-step protocol for the proper disposal of methyl 2-ethylbenzoate, ensuring the safety of laboratory personnel and compliance with environmental regulations. This document is designed to be more than a set of instructions; it is a framework for responsible chemical waste management, grounded in scientific principles and regulatory standards.
Understanding the Hazard Profile of this compound
Before any disposal procedure, a thorough understanding of the chemical's properties and associated hazards is essential. This knowledge informs every subsequent step, from the selection of personal protective equipment (PPE) to the final disposal route.
This compound is a combustible liquid and is toxic to aquatic life. Its vapor is heavier than air and can form explosive mixtures with air upon intense heating.[1] Therefore, proper handling and disposal are crucial to mitigate risks of fire and environmental contamination.
Table 1: Hazard Summary for this compound
| Hazard Classification | Description | Precautionary Statement |
| Flammable liquids | Category 4 | H227: Combustible liquid. |
| Acute aquatic toxicity | Category 2 | H401: Toxic to aquatic life. |
Immediate Safety and Handling Precautions
Prior to initiating any disposal procedure, ensure that all necessary safety measures are in place. This proactive approach minimizes the risk of accidental exposure and environmental release.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical hazards. When handling this compound, the following should be worn:
-
Gloves: Chemical-resistant gloves are mandatory. Butyl gloves are recommended for protection against esters.[2] Nitrile gloves may also be suitable for incidental contact, but it is crucial to consult a glove resistance chart for the specific type of glove being used.[3][4][5][6]
-
Eye Protection: Safety goggles or a face shield are essential to protect against splashes.
-
Lab Coat: A flame-resistant lab coat should be worn to protect against spills and splashes.
Engineering Controls
-
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.[1]
-
Ignition Sources: Keep this compound away from open flames, hot surfaces, and other potential sources of ignition.
Step-by-Step Disposal Protocol
The proper disposal of this compound is governed by federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[7][8][9][10] It is imperative to consult with your institution's Environmental Health and Safety (EHS) office for specific guidance, as they will be familiar with the applicable regulations.[11]
Waste Segregation and Collection
-
Designated Waste Container: Collect all waste this compound in a dedicated, properly labeled hazardous waste container.[12] The container must be compatible with the chemical; high-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Combustible," "Aquatic Toxin").
-
Segregation: Do not mix this compound with other waste streams unless specifically instructed to do so by your institution's EHS department.[12] Incompatible chemicals can react violently, leading to fire, explosion, or the release of toxic gases.
Disposal of Empty Containers
An empty container that has held this compound must also be managed as hazardous waste unless it has been triple-rinsed.[13]
-
Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., ethanol or acetone).
-
Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as hazardous waste along with the this compound.[13]
-
Container Disposal: Once triple-rinsed, the container can typically be disposed of as non-hazardous waste. Deface or remove the original label before disposal.[11][13]
Final Disposal Route
The ultimate disposal of the collected hazardous waste is the responsibility of a licensed hazardous waste disposal company. Your institution's EHS office will coordinate the pickup and disposal of the waste in accordance with all applicable regulations.[14][15] Common disposal methods for organic solvents like this compound include incineration at a permitted facility.[16]
Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is critical to minimize harm.
Spill Response
-
Small Spills (<100 mL):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent.[1]
-
Collect the contaminated absorbent material in a sealed container and label it as hazardous waste for disposal.[17]
-
Clean the spill area with soap and water.
-
-
Large Spills (>100 mL):
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[20]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[20]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[20]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[21]
Logical Framework for Disposal Decisions
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Sources
- 1. ICSC 1187 - METHYL BENZOATE [chemicalsafety.ilo.org]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 4. glovesbyweb.com [glovesbyweb.com]
- 5. Ultimate Guide to Chemical Resistant Disposable Gloves - Shield Scientific [shieldscientific.com]
- 6. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. axonator.com [axonator.com]
- 10. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
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Navigating the Safe Handling of Methyl 2-ethylbenzoate: A Guide for Laboratory Professionals
An In-Depth Technical Guide to Personal Protective Equipment (PPE) and Disposal
Understanding the Risks: Hazard Profile of Methyl 2-ethylbenzoate
Based on data from related benzoate esters, this compound should be handled as a combustible liquid that may cause irritation to the eyes, skin, and respiratory tract.[1] Ingestion may be harmful.[2] Therefore, a thorough understanding and implementation of appropriate PPE are critical to mitigate exposure risks.
Core Protective Measures: Selecting Your Personal Protective Equipment
The selection of PPE is not a one-size-fits-all approach; it requires a careful assessment of the potential routes of exposure in your specific experimental context.
Eye and Face Protection: The First Line of Defense
Given the potential for eye irritation, appropriate eye and face protection is mandatory when handling this compound.
-
Minimum Requirement: At a minimum, chemical splash goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 should be worn.[1]
-
Enhanced Protection: For procedures with a higher risk of splashing or aerosol generation, a face shield worn in conjunction with chemical splash goggles is recommended to provide full-face protection.
Hand Protection: A Critical Barrier
Choosing the correct gloves is crucial, as esters can be challenging for some common glove materials. The efficacy of a glove material is determined by its resistance to degradation, breakthrough, and permeation.
Glove Material Compatibility for Aromatic Esters:
| Glove Material | Splash Protection | Extended Contact | Rationale |
| Nitrile Rubber | Fair | Not Recommended | Nitrile gloves may offer adequate protection against incidental splashes, but some sources indicate poor resistance to esters with prolonged exposure.[3][4] If used, they should be replaced immediately upon contamination. |
| Butyl Rubber | Good | Recommended | Butyl rubber provides superior resistance to a wide range of chemicals, including esters and ketones.[5][6] |
| Viton™ | Good | Recommended | Viton™ is a fluoroelastomer with excellent resistance to aromatic hydrocarbons and many solvents, making it a suitable choice for handling aromatic esters. |
| Natural Rubber (Latex) | Poor | Not Recommended | Latex gloves generally offer poor resistance to organic solvents and are not recommended for handling this compound.[6] |
Operational Best Practices for Glove Use:
-
Inspect Before Use: Always inspect gloves for any signs of degradation, such as swelling, cracking, or discoloration, before use.
-
Proper Donning and Doffing: Ensure you are using the correct technique for putting on and taking off gloves to avoid contaminating your skin.
-
Immediate Replacement: If a glove is splashed or a breakthrough is suspected, remove and replace it immediately.
-
Double Gloving: For tasks with a higher risk of exposure, consider wearing two pairs of gloves (double gloving) for an added layer of protection.
Respiratory Protection: Safeguarding Against Inhalation
In situations where vapors or aerosols may be generated, such as when heating the substance or working in a poorly ventilated area, respiratory protection is necessary.
Workflow for Respiratory Protection:
Caption: Decision workflow for determining the need for respiratory protection.
Key Considerations for Respiratory Protection:
-
NIOSH Approval: All respirators must be approved by the National Institute for Occupational Safety and Health (NIOSH).[7]
-
Organic Vapor Cartridges: For esters like this compound, use cartridges specifically designed for organic vapors. These are typically color-coded black according to NIOSH standards.
-
Fit Testing: A proper fit is essential for a respirator to be effective. Both qualitative and quantitative fit tests should be conducted to ensure a tight seal.
-
Cartridge Change Schedule: Organic vapor cartridges have a limited service life. A cartridge change-out schedule must be established based on the concentration of the contaminant, temperature, humidity, and the user's breathing rate.
Body Protection: Completing the Ensemble
-
Lab Coat: A standard laboratory coat should be worn to protect against splashes and spills.
-
Appropriate Attire: Wear long pants and closed-toe shoes to minimize exposed skin.
Operational and Disposal Plans
Proper handling and disposal procedures are as critical as the selection of PPE.
Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Ignition Sources: As a combustible liquid, keep it away from heat, sparks, and open flames.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.
Spill Management
In the event of a spill:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material, such as vermiculite, sand, or earth, to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect: Carefully collect the absorbed material and place it in a sealed, properly labeled container for disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Disposal Plan
All waste materials, including contaminated PPE, absorbent materials from spills, and residual this compound, must be disposed of as hazardous chemical waste.
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix this compound waste with other waste streams.
-
Containerization: Place all waste in a clearly labeled, sealed container. The label should include the chemical name and associated hazards.
-
Follow Institutional Guidelines: Adhere to your institution's specific hazardous waste disposal procedures. This typically involves contacting the Environmental Health and Safety (EHS) office for pickup and disposal.
-
Avoid Environmental Release: Under no circumstances should this compound be disposed of down the drain or in regular trash.[2]
By adhering to these rigorous PPE and disposal protocols, you can significantly minimize the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues.
References
-
Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart . (2023, December 14). Ventyv. Retrieved from [Link]
-
OSHA Glove Selection Chart . (n.d.). Environmental Health and Safety - The University of Texas at Dallas. Retrieved from [Link]
-
Hand Protection Chemical Resistance Guide . (n.d.). Environment, Health and Safety - University of Washington. Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards . (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing . (n.d.). Teamsters Safety and Health. Retrieved from [Link]
-
Ethyl acetate - NIOSH Pocket Guide to Chemical Hazards . (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
-
Gloves - Tables of Properties and Resistances . (n.d.). University of California, Berkeley - College of Chemistry. Retrieved from [Link]
-
The Complete Guide to Chemical-Resistant Gloves: Materials and Applications . (2025, September 14). Global Industrial. Retrieved from [Link]
-
Material Safety Data Sheet - Ethyl Benzoate, 99+% . (2011, June 1). Alfa Aesar. Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names : B . (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards . (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
-
Ansell Barrier Gloves, Chemical Resistant Flat-Film Laminate Glove, 1 Pair . (n.d.). CP Lab Safety. Retrieved from [Link]
-
Safety Data Sheet: Methyl benzoate . (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]
-
This compound | C10H12O2 | CID 583295 . (n.d.). PubChem - National Institutes of Health. Retrieved from [Link]
-
Ansell 8th Edition Chemical Resistance Guide . (n.d.). All American Environmental Services Inc. Retrieved from [Link]
-
CHEMICAL HANDLING GLOVE GUIDE . (n.d.). Health, Safety and Environment Office - The Hong Kong University of Science and Technology. Retrieved from [Link]
-
ansell-8th-chemical-resistance-guide.pdf . (n.d.). Utah State University - Office of Research. Retrieved from [Link]
-
Ansell Nitrile & Neoprene lab thickness gloves - Ansell Chemical Guardian Report . (2019, November 1). Duke University - Safety. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
